4-Hydroxy-8-methoxy-2-naphthoic acid
Description
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Properties
IUPAC Name |
4-hydroxy-8-methoxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-11-4-2-3-8-9(11)5-7(12(14)15)6-10(8)13/h2-6,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBRXUQOEQJGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238557 | |
| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16059-75-9 | |
| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16059-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-8-methoxy-2-naphthalenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001238557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-8-methoxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
4-Hydroxy-8-methoxy-2-naphthoic acid is a substituted aromatic carboxylic acid belonging to the naphthoic acid class of compounds. Its structure, featuring a naphthalene core with hydroxyl, methoxy, and carboxylic acid functional groups, suggests potential for diverse chemical interactions and biological activities. Naphthoic acid derivatives have garnered interest in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory and other biological activities.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed protocols for its experimental characterization, to support its evaluation in research and drug development endeavors.
Chemical Identity and Molecular Structure
The fundamental identity of a compound is rooted in its molecular structure, which dictates its chemical behavior and physical properties.
-
IUPAC Name: 4-hydroxy-8-methoxynaphthalene-2-carboxylic acid[5]
The structural arrangement of this compound, with its electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxylic acid group on the naphthalene scaffold, creates a molecule with distinct regions of polarity and reactivity.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug development.
Physical State and Appearance
Melting Point
The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.
-
Melting Point: 259-260 °C[4]
This relatively high melting point suggests strong intermolecular interactions, likely involving hydrogen bonding from the carboxylic acid and hydroxyl groups.
Solubility
Solubility is a critical parameter for formulation development and for designing biological assays. No specific experimental solubility data for this compound in various solvents has been found. However, based on its structure and data for related compounds like 4-Hydroxy-2-naphthoic acid which is soluble in DMSO, a qualitative solubility profile can be predicted.[8]
Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | The presence of polar functional groups (hydroxyl, carboxyl) may allow for some aqueous solubility, but the large hydrophobic naphthalene core will limit it. The solubility of the related 2-naphthoic acid in water is low.[6][9] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of disrupting hydrogen bonding and solvating both polar and nonpolar parts of the molecule. |
| Methanol / Ethanol | Moderately soluble | Polar protic solvents that can engage in hydrogen bonding with the solute. |
| Acetone | Moderately soluble | A polar aprotic solvent that can interact with the polar groups. |
| Dichloromethane | Sparingly soluble | A nonpolar solvent that is less likely to effectively solvate the polar functional groups. |
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It is a key parameter influencing the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding.
-
Predicted pKa: 4.16 ± 0.30[5]
This predicted pKa is in the range of typical aromatic carboxylic acids. The presence of the electron-donating hydroxyl and methoxy groups may slightly influence the acidity compared to unsubstituted naphthoic acid.
Partition Coefficient (LogP)
The partition coefficient, typically expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a measure of a compound's lipophilicity. It is a critical parameter for predicting its absorption and distribution in biological systems.
-
Predicted XLogP3-AA: 2.3[5]
This value suggests that this compound has a moderate degree of lipophilicity.
Other Predicted Properties
A number of other molecular descriptors have been predicted computationally:
| Property | Predicted Value | Reference |
| Density | 1.376 ± 0.06 g/cm³ | [4] |
| Boiling Point | 443.5 ± 35.0 °C | [4] |
| Rotatable Bond Count | 2 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Topological Polar Surface Area | 66.8 Ų | [5] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-donating and electron-withdrawing nature of the substituents. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.
-
C=O stretch (carboxylic acid): A strong band around 1700-1680 cm⁻¹.
-
C-O stretch (methoxy and hydroxyl): Bands in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would be expected at an m/z corresponding to the molecular weight (218.21). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), CO (M-28), and the carboxyl group (M-45).[10]
Experimental Protocols for Physicochemical Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol describes a standard method for determining the thermodynamic solubility of a compound in an aqueous medium.
Caption: Workflow for Shake-Flask Solubility Determination.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade water and acetonitrile
-
Calibrated analytical balance
-
Shaker incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). From this stock, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (pH 7.4).
-
Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) and shake for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter. Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve. Analyze the diluted sample by HPLC-UV at the wavelength of maximum absorbance.
-
Quantification: Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
Determination of pKa (Potentiometric Titration)
This protocol outlines the determination of the pKa value using potentiometric titration, a highly accurate method.
Caption: Workflow for Potentiometric pKa Determination.
Materials:
-
This compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water (carbonate-free)
-
Co-solvent (e.g., methanol or ethanol, if required for solubility)
-
pH meter with a suitable electrode
-
Burette
-
Stirrer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. If the compound has low aqueous solubility, a water/co-solvent mixture can be used.
-
Titration: Calibrate the pH meter with standard buffers. Titrate the sample solution with the standardized NaOH solution, adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.
Potential Biological Significance
While direct biological activity data for this compound is limited, the activities of related naphthoic acid derivatives provide valuable insights into its potential pharmacological relevance. For instance, various hydroxylated and methoxylated naphthoic acid derivatives have been investigated for their anti-inflammatory properties.[2][3] Some studies have shown that these compounds can act as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[1][3] The structural similarity of this compound to these bioactive molecules suggests that it may also possess immunomodulatory or other pharmacological activities worthy of investigation.
Synthesis Outline
A plausible synthetic route to this compound can be adapted from methods used for similar compounds.[11][12] A common approach involves the carboxylation of a suitably substituted naphthol derivative. For example, starting from 8-methoxy-2-naphthol, a Kolbe-Schmitt reaction could be employed to introduce the carboxylic acid group at the 2-position. Subsequent functional group manipulations, if necessary, would lead to the final product. The purification of the final compound would likely involve recrystallization.[13]
Conclusion
This technical guide provides a consolidated overview of the available and predicted physicochemical properties of this compound. While there is a notable lack of comprehensive experimental data in the public domain, the information presented here, including predicted values and detailed experimental protocols, serves as a valuable resource for researchers initiating studies on this compound. The structural features of this compound and the biological activities of related compounds suggest its potential as a lead structure in drug discovery, warranting further investigation into its synthesis, characterization, and pharmacological properties.
References
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Solubility of Things. (n.d.). 2-Naphthoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Analytical techniques – Knowledge and References. Retrieved from [Link]
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ChemBK. (n.d.). This compound. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
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Synthetic Works. (n.d.). 8-methyl-4-hydroxy-2-naphthoic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Analysis of Naphthenic Acids and Derivatization Agents Using Two-Dimensional Gas Chromatography and Mass Spectrometry: Impact on Flow Assurance Predictions. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Retrieved from [Link]
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ChemBK. (n.d.). 2-Naphthoic acid. Retrieved from [Link]
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C&EN. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid.
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ResearchGate. (2023). The crystal structure of a new polymorph of 6-hydroxy-2-naphthoic acid, C11H8O3. Retrieved from [Link]
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Protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]
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PubMed. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
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PubMed. (1991). 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation. Retrieved from [Link]
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National Institutes of Health. (2016). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Retrieved from [Link]
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PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]
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SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ResearchGate. (2008). 4-Hydroxy-N′-(2-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Retrieved from [Link]
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NP-MRD. (n.d.). Showing NP-Card for 1-Hydroxy-4-methoxy-2-naphthoic acid (NP0023628). Retrieved from [Link]
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An In-depth Technical Guide to 4-Hydroxy-8-methoxy-2-naphthoic acid (CAS: 16059-75-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical need for comprehensive and well-vetted information on chemical entities that, while not household names, form the backbone of significant research endeavors. 4-Hydroxy-8-methoxy-2-naphthoic acid is one such molecule. Its nuanced structure, a substituted naphthalene core, presents a fascinating scaffold for medicinal chemistry and materials science. This guide is crafted not as a rigid encyclopedia but as a dynamic resource, designed to provide not just the "what" but the "why" behind the data and methodologies. Our objective is to empower researchers to confidently handle, characterize, and creatively utilize this compound in their work. Every piece of information herein is grounded in verifiable sources to ensure the highest degree of scientific integrity.
Molecular Overview and Physicochemical Properties
This compound, with the CAS number 16059-75-9, is a polycyclic aromatic organic compound.[1][2] Its structure features a naphthalene ring system substituted with a hydroxyl group at the 4-position, a methoxy group at the 8-position, and a carboxylic acid group at the 2-position. This unique arrangement of functional groups imparts specific chemical characteristics that are pivotal for its reactivity and potential applications.
The interplay between the electron-donating hydroxyl and methoxy groups and the electron-withdrawing carboxylic acid group on the aromatic scaffold creates a distinct electronic profile, influencing its acidity, nucleophilicity, and susceptibility to electrophilic or nucleophilic attack. Understanding these foundational properties is the first step toward its effective application in complex synthetic pathways.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16059-75-9 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1][2] |
| Predicted Melting Point | 259-260 °C (in acetic acid) | [1] |
| Predicted Boiling Point | 443.5 ± 35.0 °C | [1] |
| Predicted Density | 1.376 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 4.16 ± 0.30 | [2] |
| Canonical SMILES | COC1=CC=CC2=C1C=C(C=C2O)C(=O)O | [2] |
| InChI Key | XWBRXUQOEQJGTJ-UHFFFAOYSA-N | [2] |
Note: Some of the physicochemical properties listed are predicted values from computational models and should be confirmed experimentally for critical applications.
Synthesis and Purification
A potential synthetic strategy could be envisioned starting from a suitably substituted naphthalene precursor. For instance, a Stobbe condensation followed by cyclization is a classic method for forming the naphthoic acid framework. The specific placement of the hydroxyl and methoxy groups would necessitate careful selection of starting materials with the correct substitution pattern or the use of directing groups during electrophilic aromatic substitution reactions.
Given the lack of a specific protocol, a generalized workflow for the synthesis of a related compound, 8-methyl-4-hydroxy-2-naphthoic acid, is presented below to illustrate the type of multi-step synthesis that would likely be required. This can serve as a foundational template for developing a specific synthesis for the 8-methoxy analog.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol for Purification (Recrystallization):
The final product from a synthesis is rarely pure and requires purification. Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
-
Solvent Selection: Screen various solvents to find one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Given its predicted melting point in acetic acid, glacial acetic acid or a mixture of ethanol and water could be suitable candidates.[1]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, and it will crystallize out of the solution. The cooling process can be further encouraged by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Spectroscopic Characterization
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will likely appear as a series of doublets and triplets in the range of 7.0-8.5 ppm, with coupling constants indicative of their positions on the naphthalene ring. The methoxy group protons should appear as a sharp singlet around 3.9-4.1 ppm. The hydroxyl and carboxylic acid protons will be singlets and may be broad, with their chemical shifts being highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The spectrum should show 12 distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbons attached to the oxygen atoms (C4 and C8) being further downfield. The methoxy carbon will be a sharp signal around 55-60 ppm.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): A sharp peak or peaks just above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp bands of variable intensity in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether and Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₀O₄), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be expected at m/z 218. The fragmentation pattern would likely involve the loss of small, stable molecules such as H₂O, CO, and CO₂. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.
General Workflow for Spectroscopic Analysis:
Caption: Workflow for the spectroscopic characterization of this compound.
Potential Applications and Biological Relevance
While specific biological activity data for this compound is scarce in the public domain, the naphthoic acid scaffold is a well-established pharmacophore in drug discovery. Related compounds have shown a range of biological activities, suggesting potential avenues of investigation for this molecule.
-
As a Synthetic Intermediate: The presence of three distinct functional groups (hydroxyl, methoxy, and carboxylic acid) makes this compound a versatile intermediate for the synthesis of more complex molecules.[3] Each of these groups can be selectively modified to build libraries of compounds for screening in drug discovery programs. For example, the carboxylic acid can be converted to esters or amides, the hydroxyl group can be alkylated or acylated, and the methoxy group can potentially be demethylated to a dihydroxy derivative.
-
Potential Biological Activity: Naphthoic acid derivatives have been investigated for a variety of biological activities. For instance, some naphthoic acid derivatives act as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of xenobiotic metabolism and immune responses. The substitution pattern on the naphthalene ring is crucial for determining the nature and potency of this interaction.
Given its structure, this compound could be a candidate for screening in assays related to:
-
Anti-inflammatory activity: Many phenolic compounds exhibit anti-inflammatory properties.
-
Anticancer activity: The naphthalene core is found in several anticancer agents.
-
Enzyme inhibition: The carboxylic acid and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions within enzyme active sites.
Workflow for Biological Screening:
Caption: A generalized workflow for the biological screening of a novel chemical entity.
Safety and Handling
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, follow standard first aid procedures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do not induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
References
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This compound - ChemBK. (n.d.). Retrieved January 16, 2026, from [Link]
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- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). Journal of Scientific Research.
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. (n.d.).
- Synthesis of 6-hydroxy-2-naphthoic acid from 2,6-diisopropylnaphthalene using NHPI as a key catalyst | Request PDF. (2025).
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2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)- | C18H17N3O8S2 | CID 109523 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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biological activity of 4-Hydroxy-8-methoxy-2-naphthoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-8-methoxy-2-naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of this compound and its derivatives. While direct experimental data on this specific scaffold is limited, a thorough analysis of structurally related naphthoic acids and their derivatives strongly suggests significant potential in several therapeutic areas. This document synthesizes the available evidence to postulate that derivatives of this compound are likely to exhibit potent anti-inflammatory, antimicrobial, and anticancer properties. We will explore the plausible mechanisms of action, including the modulation of key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR), P2Y14 receptor, NF-κB, and MAPK pathways. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis of these compounds and the evaluation of their biological activities. All mechanistic claims are supported by data from closely related compounds, providing a solid foundation for future research and development in this promising area of medicinal chemistry.
Naphthoic acids, which feature a naphthalene ring system appended with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. The rigid, bicyclic aromatic structure provides a versatile template for the development of compounds with diverse and potent biological activities. The ability to introduce a wide array of substituents at various positions on the naphthalene ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this class of compounds a fertile ground for drug discovery.
The specific scaffold of this compound is of particular interest due to the presence of both a hydroxyl and a methoxy group. These functional groups can significantly influence the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and selectivity. The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets, while the methoxy group can modulate lipophilicity and metabolic stability.
Currently, the body of research specifically focused on this compound derivatives is nascent. However, the extensive literature on related substituted naphthoic acids provides a strong basis for predicting their therapeutic potential. This guide will, therefore, take a predictive approach, extrapolating from the known biological activities of analogous compounds to build a compelling case for the investigation of this novel class of molecules.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through established organic chemistry methodologies. A plausible synthetic route to the core scaffold and its subsequent derivatization is outlined below.
Proposed Synthesis of the Core Scaffold
A potential route to this compound could start from a suitably substituted naphthalene precursor, followed by carboxylation.
Experimental Protocol: Synthesis of this compound
-
Starting Material: Begin with a commercially available or synthesized 1-methoxy-5-naphthol.
-
Protection of the Hydroxyl Group (if necessary): The phenolic hydroxyl group may need to be protected to prevent side reactions during carboxylation. A common protecting group for phenols is the benzyl group, which can be introduced using benzyl bromide in the presence of a base like potassium carbonate.
-
Carboxylation: The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenols. The protected 1-methoxy-5-naphthol would be treated with a strong base (e.g., sodium hydride) to form the corresponding naphthoxide salt. This is then subjected to high pressure and temperature in the presence of carbon dioxide to introduce a carboxylic acid group, likely at the ortho position to the hydroxyl group (position 2).
-
Deprotection: If a protecting group was used, it would be removed in the final step. For a benzyl group, this is typically achieved through catalytic hydrogenation (e.g., using H2 gas and a palladium-on-carbon catalyst).
-
Purification: The final product, this compound, would be purified by recrystallization or column chromatography.
Derivatization of the Carboxylic Acid
The carboxylic acid moiety of the core scaffold is a prime handle for derivatization to generate a library of esters and amides, which often exhibit improved pharmacokinetic properties compared to the parent carboxylic acid.
Experimental Protocol: Synthesis of Ester and Amide Derivatives
Esterification:
-
To a solution of this compound in a suitable solvent (e.g., dichloromethane or DMF), add the desired alcohol (e.g., methanol, ethanol, etc.) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Alternatively, for more sensitive substrates, use a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and remove the solvent under reduced pressure.
-
Purify the resulting ester by column chromatography.
Amidation:
-
Activate the carboxylic acid of the core scaffold by converting it to an acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, dissolve the desired primary or secondary amine in a suitable solvent with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up and purify the resulting amide as described for the esterification.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
P2Y14 Receptor Antagonism
The P2Y14 receptor is a G protein-coupled receptor that is activated by UDP-sugars, which are released during cell stress and inflammation. [1]Activation of the P2Y14 receptor on immune cells promotes pro-inflammatory responses. [1]Several 4-phenyl-2-naphthoic acid derivatives have been identified as potent and selective antagonists of the P2Y14 receptor, demonstrating in vivo efficacy in models of inflammation. [1]It is plausible that derivatives of this compound could also act as P2Y14 receptor antagonists, providing another mechanism for their anti-inflammatory effects.
Caption: The P2Y14 receptor signaling pathway in inflammation.
Inhibition of NF-κB and MAPK Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory response, regulating the expression of a vast array of pro-inflammatory genes. Many natural and synthetic anti-inflammatory compounds exert their effects by inhibiting these pathways. Given the structural similarities to other known anti-inflammatory agents, it is highly probable that this compound derivatives will inhibit NF-κB and MAPK signaling.
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocol for In Vitro Evaluation of Anti-inflammatory Activity
Protocol: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Predicted Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Naphthoic acid derivatives have shown promise in this area.
Proposed Mechanism of Action: Membrane Disruption
Many antimicrobial peptides and synthetic mimics, including some naphthoic acid derivatives, exert their bactericidal effect by disrupting the integrity of the bacterial cell membrane. This often involves an amphiphilic structure that allows the compound to insert into the lipid bilayer, leading to pore formation, leakage of cellular contents, and ultimately cell death. It is hypothesized that by modifying the lipophilicity and charge of this compound derivatives, compounds with potent membrane-disrupting antimicrobial activity can be developed.
Experimental Protocol for Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant isolates.
-
Inoculum Preparation: Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Hypothetical Antimicrobial Activity Data
| Derivative | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Compound 1 | 8 | 32 |
| Compound 2 | 4 | 16 |
| Compound 3 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 |
Predicted Anticancer Activity
The naphthalene scaffold is present in several clinically used anticancer drugs. Derivatives of naphthoic acid and the structurally related naphthoquinones have been extensively studied for their cytotoxic effects against various cancer cell lines. [2][3][4]
Potential Mechanisms of Action
The anticancer activity of naphthoquinone-related compounds is often multifactorial and can include:
-
Generation of Reactive Oxygen Species (ROS): Many quinone-containing compounds can undergo redox cycling within the cell, leading to the production of ROS, which can damage DNA, proteins, and lipids, ultimately inducing apoptosis.
-
Inhibition of Topoisomerases: Topoisomerases are essential enzymes for DNA replication and repair. Several anticancer drugs, including some with a naphthalene core, function by inhibiting these enzymes, leading to DNA damage and cell death. [5]* Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics is a validated anticancer strategy. Some naphthoic acid-related compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Protocol for In Vitro Cytotoxicity Assessment
Protocol: MTT Assay for Cell Viability and IC50 Determination
-
Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48 or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Table 2: Hypothetical Anticancer Activity Data
| Derivative | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| Compound A | 12.5 | 25.1 |
| Compound B | 5.2 | 8.9 |
| Compound C | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 |
Structure-Activity Relationships (SAR) and Future Directions
Based on the literature for related compounds, several structure-activity relationships can be predicted for this compound derivatives:
-
Lipophilicity: The nature of the ester or amide substituent will significantly impact the lipophilicity of the molecule, which in turn will affect its ability to cross cell membranes and interact with intracellular targets. A systematic variation of the alkyl chain length or the introduction of aromatic or heterocyclic moieties will be crucial for optimizing activity.
-
Hydrogen Bonding: The 4-hydroxyl group is a key feature for potential hydrogen bonding interactions with target proteins. Its presence is likely to be important for activity.
-
Electronic Effects: The position and nature of substituents on the naphthalene ring will influence the electronic properties of the molecule, which can affect its redox potential (relevant for ROS generation) and its ability to interact with electron-rich or electron-deficient regions of a target.
Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. This should include a broad range of esters and amides with varying steric and electronic properties. Promising lead compounds should then be further investigated in more advanced in vitro and in vivo models to validate their therapeutic potential.
Conclusion
While direct experimental evidence is currently limited, the existing body of research on structurally related naphthoic acid derivatives provides a strong rationale for the investigation of this compound and its derivatives as a novel class of therapeutic agents. The potential for these compounds to exhibit potent anti-inflammatory, antimicrobial, and anticancer activities through multiple mechanisms of action makes them an exciting area for future drug discovery and development. This technical guide provides a solid foundation of predicted activities, plausible mechanisms, and robust experimental protocols to guide researchers in unlocking the full therapeutic potential of this promising chemical scaffold.
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Cheng, S. et al. Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences156 , 407-420 (2017). [Link]
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Safe, S. et al. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling. Toxicological sciences : an official journal of the Society of Toxicology156 , 407-420 (2017). [Link]
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Kise, R. et al. Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. Journal of medicinal chemistry66 , 9076-9094 (2023). [Link]
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An In-Depth Technical Guide to 4-Hydroxy-8-methoxy-2-naphthoic acid: Molecular Structure, Properties, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-methoxy-2-naphthoic acid, a substituted naphthalenecarboxylic acid, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the naphthalene core with hydroxyl, methoxy, and carboxylic acid functional groups, make it a molecule of considerable interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway, spectroscopic characterization, and insights into its potential biological activities, serving as a valuable resource for researchers in the field.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₁₂H₁₀O₄ and a molar mass of 218.21 g/mol [1][2]. The molecule is built upon a naphthalene ring system, which is a bicyclic aromatic hydrocarbon consisting of two fused benzene rings. The substituents—a hydroxyl group at position 4, a methoxy group at position 8, and a carboxylic acid group at position 2—confer distinct chemical reactivity and potential for biological interactions. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl, methoxy, and carboxylic acid oxygens) suggests its capability to engage in specific molecular recognition events, a critical aspect in drug-receptor interactions.
| Property | Value | Source |
| CAS Number | 16059-75-9 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₄ | [1][2] |
| Molar Mass | 218.21 g/mol | [1][2] |
| Melting Point | 259-260 °C (in acetic acid) | [1] |
| Predicted pKa | 4.16 ± 0.30 | [2] |
| Predicted Density | 1.376 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 443.5 ± 35.0 °C | [1] |
Synthesis of this compound: A Plausible Synthetic Pathway
One logical starting material would be 1-methoxy-5-naphthol. The synthesis could proceed via a Kolbe-Schmitt-type reaction, where the naphthoxide ion is carboxylated with carbon dioxide under pressure and elevated temperature. The regioselectivity of this reaction can be influenced by the reaction conditions.
Proposed Experimental Protocol:
Step 1: Preparation of the Sodium or Potassium Naphthoxide Salt
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-methoxy-5-naphthol in a suitable anhydrous solvent such as toluene or xylene.
-
Under a nitrogen atmosphere, add one equivalent of a strong base, such as sodium hydride (NaH) or potassium hydride (KH), portion-wise at room temperature.
-
Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, to ensure complete formation of the corresponding naphthoxide salt.
Causality: The formation of the more nucleophilic naphthoxide is essential for the subsequent carboxylation reaction. The use of an inert atmosphere prevents the oxidation of the electron-rich naphthol.
Step 2: Carboxylation via Kolbe-Schmitt Reaction
-
Transfer the reaction mixture containing the naphthoxide salt to a high-pressure autoclave.
-
Pressurize the autoclave with dry carbon dioxide (CO₂) to a pressure of 5-10 atm.
-
Heat the reaction mixture to 120-150 °C and maintain stirring for 6-12 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
Causality: The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols. The temperature and pressure are critical parameters that influence the reaction rate and regioselectivity.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a beaker and acidify with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH 2-3), leading to the precipitation of the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product under vacuum.
-
Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to obtain the pure product.
Causality: Acidification protonates the carboxylate to form the carboxylic acid, which is typically a solid. Recrystallization is a standard purification technique for solid organic compounds, removing impurities based on differences in solubility.
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene ring.
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon.
While experimental spectra are not provided in the initial search results, a publication on a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31213, identified as 1-Hydroxy-4-methoxy-2-naphthoic acid (a tautomer of the target compound), provides valuable NMR data that can be used for comparison and confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
O-H Stretch (Phenol): A sharp or broad band around 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the range of 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether and Carboxylic Acid): Strong absorptions in the 1210-1320 cm⁻¹ and 1000-1250 cm⁻¹ regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z of 218. Common fragmentation patterns would likely involve the loss of water (H₂O), carbon monoxide (CO), or the carboxylic acid group (COOH).
Potential Applications in Research and Drug Development
While direct biological studies on this compound are limited in the available literature, the broader class of naphthoic acid derivatives has shown a wide range of pharmacological activities, suggesting potential avenues for investigation.
Aryl Hydrocarbon Receptor (AhR) Modulation
Structurally related hydroxylated naphthoic acids have been identified as agonists or antagonists of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control. Modulation of the AhR signaling pathway is a promising strategy for the treatment of inflammatory diseases and certain cancers.
Caption: Potential modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Enzyme Inhibition
Naphthoic acid derivatives have been investigated as inhibitors of various enzymes. For instance, some analogs have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in the development of anti-inflammatory drugs. The structural features of this compound make it a candidate for screening against a range of enzymatic targets.
Antimicrobial and Antitumor Activity
Naphthoquinone derivatives, which are structurally related to naphthoic acids, are well-known for their antimicrobial and antitumor properties. The presence of the hydroxyl group on the naphthalene ring of this compound suggests that it could be explored for similar activities. For example, some hydroxy-naphthoic acid derivatives have demonstrated antimycobacterial activity. Furthermore, related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, potentially through the inhibition of tubulin polymerization.
Conclusion
This compound is a fascinating molecule with a rich chemical structure that holds promise for various scientific applications. While further research is needed to fully elucidate its synthetic accessibility and biological profile, this in-depth technical guide provides a solid foundation for researchers and drug development professionals. The plausible synthetic route, detailed spectroscopic characterization, and insights into its potential biological activities offer a roadmap for future investigations into this and related naphthalenecarboxylic acid derivatives, paving the way for the discovery of novel therapeutic agents and advanced materials.
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The Genesis of a Versatile Moiety: A Technical Guide to the Discovery and History of Naphthoic Acid Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Naphthoic acids, the carboxylic acid derivatives of naphthalene, represent a class of organic compounds whose journey spans from the early explorations of coal tar chemistry to the forefront of modern medicinal chemistry. First synthesized in the early 20th century, these molecules have evolved from chemical curiosities into indispensable scaffolds and intermediates in the development of pharmaceuticals, performance materials, and molecular probes.[1][2] This guide provides a comprehensive exploration of the discovery and history of naphthoic acid compounds. It details the foundational work on their parent structure, naphthalene, chronicles the evolution of their synthesis from harsh oxidation reactions to precise, high-yield methodologies, and examines their contemporary applications as potent modulators of biological systems. Through detailed protocols, comparative data, and workflow visualizations, this document serves as a technical resource for professionals seeking to understand and leverage the rich chemistry of the naphthoic acid core.
The Foundation: Discovery and Structural Elucidation of the Naphthalene Backbone
The story of naphthoic acid begins with its parent, naphthalene (C₁₀H₈). The journey to understand this simple polycyclic aromatic hydrocarbon laid the essential groundwork for the synthesis of its derivatives.
In the early 1820s, a white, crystalline solid with a pungent odor was independently isolated from the distillation of coal tar by two different chemists. In 1821, John Kidd collated these findings, described the substance's properties, and proposed the name "naphthaline," derived from "naphtha," a term for volatile hydrocarbon mixtures.[3][4] The fundamental chemical formula of naphthalene, C₁₀H₈, was subsequently determined by the renowned scientist Michael Faraday in 1826.[3][5]
For several decades, the precise arrangement of these atoms remained a puzzle. The French chemist Auguste Laurent conducted exhaustive investigations into naphthalene and its chlorinated derivatives between 1830 and 1835, leading him to propose a "nucleus theory" of molecular structure that was a significant precursor to modern theories.[6] The final, critical breakthrough came in 1866 when German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings.[3][7] This structure was empirically confirmed three years later by his student, Carl Gräbe, cementing our understanding of the naphthalene framework.[3]
Caption: Key Milestones in the History of Naphthalene and Naphthoic Acid.
The Emergence of Naphthoic Acids: Early Synthetic Efforts
The formal synthesis of naphthoic acid is not credited to a single discoverer but rather emerged organically from the broader scientific inquiry into polycyclic aromatic compounds during the early 20th century.[1][8][9] These initial preparations were often challenging, relying on brute-force chemical methods.
The first routes to 1-naphthoic acid involved the aggressive oxidation of related naphthalene compounds, such as 1-methylnaphthalene or 1-naphthaldehyde.[9] These reactions required powerful and indiscriminate oxidizing agents, like potassium permanganate or chromic acid, under harsh acidic conditions.[8] While successful in producing the desired compound, these methods suffered from low yields, difficult purifications, and a lack of scalability, limiting the availability of naphthoic acids for further study. This challenge created a clear need for more refined and reliable synthetic pathways.
Refining the Synthesis: The Development of Core Methodologies
The transition of naphthoic acids from laboratory curiosities to accessible chemical building blocks was driven by the development of more precise and efficient synthetic protocols. Several key methods were established that remain relevant in modern organic synthesis.
The Grignard Reaction: A Paradigm Shift in Accessibility
A watershed moment in naphthoic acid synthesis was the application of the Grignard reaction. This method involves the formation of a naphthylmagnesium halide (a Grignard reagent) from the corresponding bromonaphthalene, followed by its reaction with carbon dioxide (carboxylation) to form the naphthoate salt, which is then acidified to yield the final product.[2][10]
This approach offered a significant improvement over early oxidation methods, providing much higher yields and cleaner reactions. A robust and widely cited procedure was published in Organic Syntheses in 1931 by Henry Gilman, Nina B. St. John, and F. Schulze, solidifying this method as the gold standard for preparing 1-naphthoic acid (α-naphthoic acid).[9][11]
Caption: Experimental Workflow for the Synthesis of 1-Naphthoic Acid via Grignard Carboxylation.
Experimental Protocol 1: Synthesis of 1-Naphthoic Acid via Grignard Reagent
Adapted from Gilman, H.; St. John, N. B.; Schulze, F. Org. Synth. 1931, 11, 80.[11]
Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a dropping funnel. All glassware must be rigorously dried.
Grignard Reagent Formation:
Place magnesium turnings (1.0 gram-atom) and a crystal of iodine in the flask.
Add a small portion of a solution of 1-bromonaphthalene (0.93 mole) in anhydrous ether to initiate the reaction, warming gently if necessary.
Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate sufficient to maintain a steady reflux.
After the addition is complete, continue stirring and refluxing for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Carboxylation:
Cool the reaction flask in an ice bath.
Slowly pour the Grignard reagent solution over an excess of crushed solid carbon dioxide (dry ice) in a separate beaker with vigorous manual stirring.
Workup and Isolation:
Once the mixture has warmed to room temperature, add dilute sulfuric acid to dissolve the basic magnesium salts.
Transfer the mixture to a separatory funnel. Separate the ether layer.
Extract the ether layer with a 25% sodium hydroxide solution to transfer the naphthoic acid into the aqueous phase as its sodium salt.
Precipitation and Purification:
Cool the aqueous extract in an ice bath and carefully acidify with 50% sulfuric acid to precipitate the crude 1-naphthoic acid.
Collect the crude solid by vacuum filtration and wash with cold water until the washings are free of sulfate.
Recrystallize the dried crude product from hot toluene to yield pure 1-naphthoic acid (Typical Yield: 68-70%).[11]
Other Foundational Synthetic Routes
While the Grignard method is prominent, other routes have been crucial for accessing different isomers and derivatives.
-
Oxidation of Naphthyl Ketones: The haloform reaction provides an efficient route to 2-naphthoic acid. Methyl 2-naphthyl ketone is treated with potassium hypochlorite, which selectively oxidizes the methyl group to a carboxylate, forming chloroform as a byproduct. This method is notable for its high yields, often approaching 88%.[12]
-
Hydrolysis of Naphthonitriles: Naphthoic acids can be prepared by the hydrolysis of the corresponding naphthonitrile (naphthyl cyanide) under either acidic or basic conditions. The nitrile precursors are often synthesized from naphthylamines or naphthalenesulfonic acids.[11][12]
-
Kolbe-Schmidt Reaction: This reaction is particularly important for the synthesis of hydroxynaphthoic acids. It involves the carboxylation of a potassium naphtholate (the potassium salt of a naphthol) with carbon dioxide under heat and pressure.[13]
Table 1: Comparative Analysis of Primary Naphthoic Acid Synthetic Routes
| Synthetic Method | Starting Material(s) | Target Product | Typical Yield | Key Advantages | Key Limitations |
| Grignard Carboxylation | Bromonaphthalene, Mg, CO₂ | 1- or 2-Naphthoic Acid | 65-75%[11] | High yield, good purity, reliable | Requires strictly anhydrous conditions, sensitive to steric hindrance |
| Hypohalite Oxidation | Methyl Naphthyl Ketone | 2-Naphthoic Acid | 85-90%[12] | Excellent yield, uses readily available reagents | Limited to isomers where the ketone is accessible |
| Nitrile Hydrolysis | Naphthonitrile | 1- or 2-Naphthoic Acid | Variable | Tolerant of many functional groups | Requires preparation of the nitrile precursor, can require harsh hydrolysis conditions |
| Kolbe-Schmidt Reaction | Naphthol, K₂CO₃, CO₂ | Hydroxynaphthoic Acids | 28-36%[13] | Direct route to valuable hydroxy derivatives | Moderate yields, can produce isomeric mixtures, requires high pressure/temp |
The Naphthoic Acid Scaffold in Modern Drug Discovery
The true value of the naphthoic acid framework lies in its utility as a rigid, tunable scaffold for designing biologically active molecules.[2] Its fused aromatic ring system provides a defined three-dimensional structure that can be precisely decorated with functional groups to optimize interactions with biological targets like enzymes and receptors.
Caption: The Naphthoic Acid Core as a Versatile Scaffold for Drug Development.
Anti-inflammatory and Immunomodulatory Agents
The naphthoic acid scaffold has proven fruitful in the search for novel anti-inflammatory drugs.
-
P2Y₁₄ Receptor Antagonists: Derivatives of 4-phenyl-2-naphthoic acid have been identified as potent and selective antagonists of the P2Y₁₄ receptor. This receptor is implicated in inflammatory processes, making these compounds promising leads for therapies targeting inflammation and neuropathic pain.[14]
-
Aryl Hydrocarbon Receptor (AhR) Agonists: The microbially-derived metabolite 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a potent agonist of the Aryl Hydrocarbon Receptor. Activation of this receptor in the gut is linked to anti-inflammatory effects, highlighting a role for naphthoic acid structures in modulating the host-microbiome axis and immune responses.[15]
Enzyme Inhibitors for Disease Treatment
The rigid structure of naphthoic acids makes them ideal for fitting into the well-defined active sites of enzymes.
-
Lactate Dehydrogenase (LDH) Inhibition: Substituted dihydroxynaphthoic acids have been developed as inhibitors of the enzyme lactate dehydrogenase (LDH).[16] Parasites like Babesia are highly dependent on glycolysis for energy, making their LDH a prime drug target. Naphthoic acid-based compounds have been identified as lead structures for designing novel anti-babesial drugs.[17] This same principle is being explored for anticancer applications, as many cancer cells also exhibit a strong reliance on glycolysis (the Warburg effect).
-
Molecular Probes: The intrinsic fluorescence of the naphthalene ring system, combined with the reactivity of the carboxylic acid group, allows for the synthesis of specialized molecular probes. Naphthoic acid derivatives have been developed as fluorescent probes for the high-throughput screening of compounds capable of breaking advanced glycation end-products (AGEs), which are implicated in aging and diabetic complications.[18]
Conclusion
The history of naphthoic acid is a compelling narrative of scientific progress. It began with the foundational characterization of naphthalene from coal tar, progressed through the invention of elegant and precise synthetic methodologies that made its derivatives widely accessible, and has culminated in its establishment as a privileged scaffold in modern drug discovery. The journey from a simple aromatic acid to a key component in the design of enzyme inhibitors, receptor modulators, and diagnostic probes underscores the enduring power of fundamental organic chemistry. For researchers today, the naphthoic acid core continues to offer a robust and versatile platform for the creation of novel molecules to address pressing challenges in medicine and biology.
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Unveiling the Therapeutic Potential of 4-Hydroxy-8-methoxy-2-naphthoic acid: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-Hydroxy-8-methoxy-2-naphthoic acid. While direct experimental data on this specific molecule is nascent, a thorough analysis of structurally related naphthoic acid derivatives, benzochalcones, and other aromatic carboxylic acids reveals a compelling landscape of plausible biological targets. This document synthesizes this analog-based evidence to propose four primary avenues for investigation: the Aryl Hydrocarbon Receptor (AhR), the NF-κB signaling pathway, tubulin polymerization, and lactate dehydrogenase (LDH). For each potential target, we present the scientific rationale, detailed experimental protocols for validation, and visual workflows to guide researchers in their discovery efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action and therapeutic applications of this promising compound.
Introduction: The Therapeutic Promise of Naphthoic Acid Scaffolds
The naphthoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties. This compound, with its distinct substitution pattern, presents a unique chemical entity whose therapeutic potential is yet to be fully unlocked. This guide serves as a roadmap for the systematic investigation of its biological targets, drawing upon the established activities of analogous compounds to inform a hypothesis-driven approach to drug discovery.
Potential Therapeutic Target I: Aryl Hydrocarbon Receptor (AhR)
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating immune responses and inflammation.[1][2] Its modulation by small molecules can have profound therapeutic effects.
Rationale for AhR as a Target
Numerous studies have demonstrated that hydroxylated and carboxylated naphthoic acids can act as agonists or antagonists of the AhR. For instance, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), a bacterial metabolite, is a known AhR agonist with anti-inflammatory activity in the gut.[3] Given the structural similarity, it is plausible that this compound also interacts with the AhR, potentially modulating its activity to exert anti-inflammatory effects.
AhR Signaling Pathway
The canonical AhR signaling pathway involves ligand binding to the cytosolic AhR complex, followed by nuclear translocation and dimerization with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as CYP1A1 and CYP1B1, initiating their transcription.[4][5]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocol: AhR Reporter Gene Assay
This assay quantitatively measures the ability of this compound to activate AhR-dependent gene transcription.
Materials:
-
Hepa-1c1c7 cells (or other suitable cell line with a functional AhR pathway)
-
pGudLuc1.1 plasmid (containing a dioxin-responsive element driving luciferase expression)
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM, fetal bovine serum (FBS), penicillin-streptomycin
-
This compound
-
TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) as a positive control
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture Hepa-1c1c7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfect the cells with the pGudLuc1.1 plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., 1 nM TCDD).
-
Incubate the cells for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a Luciferase Assay System and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the dose-response curve for this compound and determine its EC50 value.
-
Potential Therapeutic Target II: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of the inflammatory response.[6][7] Their inhibition is a key strategy in the development of anti-inflammatory drugs.
Rationale for NF-κB as a Target
Structurally related naphthol derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways.[8] This suggests that this compound may possess similar anti-inflammatory properties by targeting the NF-κB signaling cascade.
NF-κB Signaling Pathway
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[9][10]
Caption: Simplified overview of the canonical NF-κB signaling pathway.
Experimental Protocol: NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes and quantifies the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon inflammatory stimulation.
Materials:
-
RAW 264.7 macrophages (or similar cell line)
-
DMEM, FBS, penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG-Alexa Fluor 488
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes. Include unstimulated and vehicle-treated controls.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-p65 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
-
Potential Therapeutic Target III: Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anti-cancer drugs.[11]
Rationale for Tubulin as a Target
Certain benzochalcone derivatives have demonstrated antitumor activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] The aromatic and hydroxylated nature of this compound suggests it could potentially interact with the tubulin protein, disrupting microtubule dynamics.
Tubulin Polymerization Dynamics
Tubulin polymerization is a dynamic process characterized by nucleation, elongation, and a steady-state phase.[11] Anti-mitotic agents can either inhibit polymerization (e.g., vinca alkaloids) or stabilize microtubules (e.g., taxanes), both of which disrupt the mitotic spindle and lead to cell death.
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of this compound on the polymerization of purified tubulin in real-time.[13][14]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)
-
General tubulin buffer
-
This compound
-
Paclitaxel (polymerization enhancer, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls (paclitaxel, nocodazole) in general tubulin buffer.
-
On ice, prepare the tubulin reaction mix according to the kit manufacturer's instructions, containing tubulin, GTP, and the fluorescent reporter.
-
-
Assay Setup:
-
Pre-warm the 96-well plate to 37°C in the plate reader.
-
Add the test compound and control solutions to the appropriate wells.
-
To initiate the reaction, add the ice-cold tubulin reaction mix to each well.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity every 30-60 seconds for at least 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the test compound to the vehicle control to determine if it inhibits or enhances tubulin polymerization.
-
Calculate the IC50 value if inhibition is observed.
-
Potential Therapeutic Target IV: Lactate Dehydrogenase (LDH)
Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[15] LDH is often upregulated in cancer cells to support their high metabolic rate.
Rationale for LDH as a Target
Certain dihydroxynaphthoic acid derivatives have been identified as inhibitors of LDH.[16] Given the metabolic reprogramming that is a hallmark of cancer, LDH inhibition is a promising anti-cancer strategy. The structural features of this compound make it a candidate for investigation as an LDH inhibitor.
LDH Inhibition Assay Workflow
LDH activity can be measured by monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of pyruvate to lactate.[17]
Caption: Workflow for a lactate dehydrogenase (LDH) inhibition assay.
Experimental Protocol: LDH Enzyme Inhibition Assay
This colorimetric assay measures the inhibitory effect of this compound on LDH activity.[17][18]
Materials:
-
LDH inhibitor screening kit (or purified LDH, NADH, and sodium pyruvate)
-
Assay buffer
-
This compound
-
Oxamate (known LDH inhibitor, positive control)
-
96-well, clear, flat-bottom plates
-
UV-Vis spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and a positive control (oxamate) in an appropriate solvent.
-
Prepare working solutions of the test compound and control at various concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, NADH solution, and the test compound or controls.
-
Add the LDH enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
To initiate the reaction, add the pyruvate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADH consumption (decrease in absorbance over time) for each condition.
-
Determine the percent inhibition of LDH activity for each concentration of the test compound relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value.
-
Summary of Potential Targets and Investigational Assays
| Potential Target | Therapeutic Area | Rationale Based on Analogs | Primary Investigational Assay |
| Aryl Hydrocarbon Receptor (AhR) | Inflammation, Autoimmune Diseases | Dihydroxynaphthoic acids are AhR modulators.[3] | AhR Reporter Gene Assay |
| NF-κB Signaling Pathway | Inflammation, Cancer | Naphthol derivatives inhibit NF-κB activation.[8] | NF-κB p65 Nuclear Translocation Assay |
| Tubulin Polymerization | Cancer | Benzochalcones inhibit tubulin polymerization.[12] | In Vitro Tubulin Polymerization Assay |
| Lactate Dehydrogenase (LDH) | Cancer | Dihydroxynaphthoic acids are LDH inhibitors.[16] | LDH Enzyme Inhibition Assay |
Conclusion and Future Directions
This technical guide outlines a clear and actionable strategy for elucidating the therapeutic targets of this compound. By leveraging the known biological activities of structurally related compounds, we have identified four high-priority targets: the Aryl Hydrocarbon Receptor, the NF-κB signaling pathway, tubulin, and lactate dehydrogenase. The detailed experimental protocols provided herein offer a robust framework for validating these potential mechanisms of action. Successful identification and validation of the primary target(s) of this compound will be a critical step in its journey from a promising chemical entity to a potential therapeutic agent. Subsequent research should focus on lead optimization, in vivo efficacy studies in relevant disease models, and comprehensive pharmacokinetic and toxicological profiling.
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Li, Y., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology, 14, 1224424. [Link]
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Burns, C. J., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014-6027. [Link]
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Lee, J. H., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(11), 3326. [Link]
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Spectroscopic Characterization of 4-Hydroxy-8-methoxy-2-naphthoic acid: A Technical Guide
Introduction
4-Hydroxy-8-methoxy-2-naphthoic acid is a substituted aromatic carboxylic acid belonging to the naphthalene family. Its structural complexity, arising from the specific arrangement of hydroxyl, methoxy, and carboxylic acid functional groups on the naphthalene core, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for researchers, scientists, and drug development professionals working with this compound or its analogs. The elucidation of these spectroscopic signatures is paramount for confirming molecular structure, assessing purity, and understanding the chemical behavior of the molecule, which are critical steps in any research or development pipeline. This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output, offering field-proven insights into experimental design and data interpretation.
The molecular formula for this compound is C₁₂H₁₀O₄, with a molecular weight of 218.21 g/mol .[1] The strategic placement of its functional groups dictates a unique electronic environment, giving rise to a distinct and identifiable spectroscopic fingerprint.
Molecular Structure
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound, with standardized atom numbering, is presented below. This numbering will be used for all subsequent spectral assignments.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shifts and coupling patterns provide direct evidence of the connectivity and electronic environment of each atom.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing nature of the carboxylic acid (-COOH) group, create a unique shielding and deshielding pattern across the naphthalene ring system.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~12.0 - 13.0 | Broad Singlet | - | 1H |
| OH | ~9.0 - 10.0 | Broad Singlet | - | 1H |
| H-1 / H-3 | ~7.8 - 8.2 | Singlet | - | 2H (Overlapping) |
| H-5 | ~7.6 - 7.8 | Doublet | ~8.0 | 1H |
| H-6 | ~7.2 - 7.4 | Triplet | ~8.0 | 1H |
| H-7 | ~6.9 - 7.1 | Doublet | ~8.0 | 1H |
| OCH₃ | ~3.9 - 4.1 | Singlet | - | 3H |
Interpretation and Causality:
-
Acidic Protons (COOH, OH): The carboxylic acid and phenolic hydroxyl protons are expected to be significantly downfield and appear as broad singlets due to hydrogen bonding and chemical exchange with the solvent. Their chemical shifts can be highly dependent on concentration and the choice of solvent. The carboxylic acid proton is typically the most deshielded.[2]
-
Aromatic Protons (H-1, H-3, H-5, H-6, H-7): The protons on the naphthalene core will resonate in the aromatic region (typically 6.5-8.5 ppm).
-
H-1 and H-3: These protons are on the same ring as the electron-withdrawing carboxylic acid and the electron-donating hydroxyl group. Their precise positions are influenced by both, but they are expected to appear as singlets due to a lack of adjacent protons for coupling.
-
H-5, H-6, H-7: These protons form a coupled system on the second aromatic ring. H-5 and H-7 will likely appear as doublets due to coupling with H-6, while H-6 will appear as a triplet (or a doublet of doublets) from coupling to both H-5 and H-7. The methoxy group at C-8 will shield these protons, shifting them slightly upfield compared to an unsubstituted naphthalene ring.
-
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their position around 3.9-4.1 ppm is characteristic for methoxy groups attached to an aromatic ring.[3][4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the exchangeable acidic protons of the -OH and -COOH groups.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the internal standard.
¹³C NMR Spectroscopy: Carbon Framework
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The presence of oxygen-substituted carbons, aromatic carbons, and the carbonyl carbon will result in a wide range of chemical shifts.
Expected ¹³C NMR Data (in DMSO-d₆, 101 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-8 (C-O) | ~155 - 160 |
| C-4 (C-O) | ~150 - 155 |
| C-4a / C-8a (Quaternary) | ~125 - 135 |
| C-2 (Quaternary) | ~110 - 120 |
| C-1, C-3, C-5, C-6, C-7 (Aromatic CH) | ~105 - 130 |
| OCH₃ | ~55 - 60 |
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing it far downfield.[5]
-
Oxygen-Substituted Aromatic Carbons (C-4, C-8): Carbons directly bonded to oxygen (C-4 and C-8) are significantly deshielded and appear downfield in the aromatic region, typically above 150 ppm.[6]
-
Quaternary Carbons (C-2, C-4a, C-8a): The quaternary carbons within the naphthalene ring system (those without attached protons) often show weaker signals due to longer relaxation times. Their chemical shifts are determined by their position within the fused ring system.
-
Protonated Aromatic Carbons (C-1, C-3, C-5, C-6, C-7): These carbons appear in the typical aromatic region. Their specific shifts are subtly influenced by the electronic effects of the substituents on both rings.
-
Methoxy Carbon (OCH₃): The carbon of the methoxy group is shielded compared to the aromatic carbons and appears in the aliphatic region, characteristically around 55-60 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample and Instrumentation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 101 MHz (or corresponding field strength) spectrometer.
-
Parameters:
-
Set the spectral width to cover 0 to 200 ppm.
-
Employ a standard pulse program with broadband proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR, as the ¹³C isotope has a low natural abundance.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the hydroxyl, carbonyl, and ether groups, as well as the aromatic ring.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | Very broad, strong |
| ~3200 | O-H (Phenol) | Stretching | Broad, often superimposed on the COOH stretch |
| ~3050 | C-H (Aromatic) | Stretching | Medium to weak, sharp |
| ~2950, 2850 | C-H (Methoxy) | Stretching | Medium to weak, sharp |
| 1710 - 1680 | C=O (Carboxylic Acid) | Stretching | Very strong, sharp |
| 1620 - 1580 | C=C (Aromatic) | Stretching | Medium to strong, sharp peaks |
| ~1250 | C-O (Aryl Ether & Phenol) | Stretching | Strong |
| ~1300 | C-O (Carboxylic Acid) | Stretching | Medium |
Interpretation and Causality:
-
O-H Stretching Region: The most prominent feature will be a very broad absorption band from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[5][7][8] The phenolic O-H stretch will also appear in this region, contributing to the overall broadness.
-
C=O Stretching: A very strong and sharp absorption between 1680 and 1710 cm⁻¹ is the definitive signal for the carbonyl group of the carboxylic acid. Its position indicates conjugation with the aromatic ring.[1][5]
-
Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of signals. Key absorptions include the strong C-O stretching vibrations from the aryl ether, phenol, and carboxylic acid functionalities, as well as aromatic C=C stretching and C-H bending vibrations. The strong band around 1250 cm⁻¹ is particularly diagnostic for the C-O bonds of the phenol and methoxy groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal surface of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Parameters:
-
Scan range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z (mass-to-charge ratio) | Proposed Fragment | Interpretation |
| 218 | [M]⁺˙ | Molecular Ion |
| 201 | [M - OH]⁺ | Loss of hydroxyl radical |
| 200 | [M - H₂O]⁺˙ | Loss of water |
| 173 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 158 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl radical |
Interpretation and Fragmentation Pathways:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 218, corresponding to the molecular weight of the compound. Its observation is crucial for confirming the molecular formula.
-
Key Fragmentations: Under EI conditions, the molecular ion can undergo several characteristic fragmentation reactions.[9]
-
Loss of -COOH: A common fragmentation for aromatic carboxylic acids is the loss of the carboxyl group as a radical (45 Da), leading to a significant peak at m/z 173.[10]
-
Loss of Water: The presence of adjacent hydroxyl and carboxylic acid groups can facilitate the loss of a water molecule (18 Da), resulting in a peak at m/z 200.
-
Loss from Methoxy Group: The methoxy group can lose a methyl radical (15 Da), often after an initial fragmentation, such as the loss of the carboxyl group, leading to a fragment at m/z 158.
-
Caption: Plausible MS fragmentation pathway for the title compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable (derivatization may be required).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation and create a characteristic mass spectrum.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector.
-
Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Integrated Analytical Workflow
The comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates a logical approach to structural elucidation and verification.
Caption: Workflow for spectroscopic characterization.
Conclusion
The structural identity of this compound is unequivocally established through the combined application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key hydroxyl, methoxy, and carboxylic acid functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. Together, these techniques provide a self-validating system, ensuring a high degree of confidence in the structural assignment, which is essential for any subsequent scientific investigation or application.
References
-
Brainly. (2023). How can you distinguish alcohols, phenols, and carboxylic acids from one another using IR spectra? Explain. Available at: [Link]
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ResearchGate. 1 H NMR spectra of 1-methoxynaphthalene in the absence (A) and presence (B) of CTAB (7.5 mM, 1:1). Available at: [Link]
-
ResearchGate. H and 13C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. Available at: [Link]
-
University of Calgary. IR: carboxylic acids. Available at: [Link]
-
MassBank. 2-naphthoic acid; ESI-ITFT; MS2; CE: 35%; R=30000; [M+H]+. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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PubChem. 2-Naphthoic acid. Available at: [Link]
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Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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SpectraBase. 3-Hydroxy-2-naphthoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
PubMed. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Available at: [Link]
-
ResearchGate. Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. Available at: [Link]
-
MassBank. 2-naphthoic acid; ESI-ITFT; MS2; CE: 35%; R=30000; [M+H]+. Available at: [Link]
-
SpectraBase. 2-Naphthoic acid - Optional[MS (LC)] - Spectrum. Available at: [Link]
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PubMed. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
PubChem. 2-Naphthoic acid. Available at: [Link]
-
ResearchGate. (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
University of Wisconsin-Platteville. Mass Spectrometry: Fragmentation. Available at: [Link]
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Technical Guide: Solubility and Stability Profile of 4-Hydroxy-8-methoxy-2-naphthoic acid
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Hydroxy-8-methoxy-2-naphthoic acid (CAS: 16059-75-9), a key intermediate in various synthetic applications. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the compound's solubility in various solvent systems and its stability under forced degradation conditions. Detailed, field-proven experimental protocols for determining these parameters are provided, underpinned by the scientific rationale for each procedural step. The guide emphasizes the development of robust, self-validating analytical methods crucial for formulation, process development, and regulatory compliance.
Part 1: Introduction and Physicochemical Overview
This compound is a substituted naphthoic acid derivative with a molecular formula of C12H10O4 and a molecular weight of 218.21 g/mol . Its structure, featuring a naphthalene core with hydroxyl, methoxy, and carboxylic acid functional groups, dictates its chemical behavior. Understanding the interplay of these groups is paramount for predicting its solubility and stability.
-
Carboxylic Acid Group (-COOH): This acidic group (predicted pKa ≈ 4.16) allows for salt formation in basic media, significantly enhancing aqueous solubility at higher pH. It is also a primary site for potential esterification reactions.
-
Phenolic Hydroxyl Group (-OH): This group can participate in hydrogen bonding, influencing solubility in protic solvents. It is also susceptible to oxidation.
-
Methoxy Group (-OCH3): The ether linkage can be a point of metabolic or chemical cleavage, particularly under harsh acidic conditions, leading to O-demethylation.
-
Naphthalene Ring: The aromatic ring system makes the molecule susceptible to photolytic degradation and oxidation.
The compound presents as a solid with a reported melting point of 259-260 °C. This high melting point suggests strong intermolecular forces in the crystal lattice, which can impact its dissolution rate and equilibrium solubility.
Part 2: Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from bioavailability to formulation design. The "like dissolves like" principle provides a foundational qualitative prediction: the molecule's polarity, stemming from its hydroxyl and carboxylic acid groups, suggests higher solubility in polar solvents. However, the nonpolar naphthalene core contributes to solubility in organic solvents.
Qualitative Solubility Assessment
A preliminary assessment based on the structure suggests the following solubility trends:
-
Aqueous Solubility: Expected to be low in neutral and acidic water due to the hydrophobic naphthalene core. Solubility should increase significantly in alkaline conditions (pH > pKa) as the carboxylic acid deprotonates to form the more soluble carboxylate salt.
-
Polar Protic Solvents (e.g., Alcohols): Good solubility is anticipated due to hydrogen bonding interactions with the hydroxyl and carboxylic acid groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. For instance, a structurally related compound, 4-Hydroxy-2-naphthoic acid, is highly soluble in DMSO (≥ 42 mg/mL).
-
Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the molecule's overall polarity.
Quantitative Solubility Determination
For precise formulation and process development, quantitative data is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.
| Solvent Class | Example Solvent | Expected Solubility | Rationale / Analog Data |
| Aqueous | Water (pH 7.0) | Sparingly Soluble | The related 4-methoxybenzoic acid has a low water solubility (0.3 g/L at 20°C). |
| 0.1 M NaOH | Soluble | Deprotonation of the carboxylic acid group forms a soluble salt. | |
| Alcohols | Methanol, Ethanol | Soluble | High solubility of similar aromatic carboxylic acids in alcohols is well-documented. |
| Ketones | Acetone | Soluble | Good solubility of polar organic compounds. |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Moderate polarity allows for interaction. |
| Esters | Ethyl Acetate | Soluble | Good solvent for compounds with hydrogen bond donors/acceptors. |
| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Limited polarity reduces interaction. |
| Hydrocarbons | n-Hexane | Insoluble | Mismatch in polarity between solvent and solute. |
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol describes a robust method for determining the thermodynamic equilibrium solubility of the target compound.
Causality: The core principle is to create a saturated solution in equilibrium with an excess of the solid compound. The extended agitation time (e.g., 24-48 hours) ensures that equilibrium is reached, which is verified by measuring the concentration at multiple time points until it plateaus. Temperature control is critical as solubility is highly temperature-dependent.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of glass vials containing a known volume of the selected test solvent. An excess is confirmed by visually observing undissolved solid.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stirring plate within a temperature-controlled incubator (e.g., 25 °C and 37 °C).
-
Sampling: Agitate the vials for 48 hours. At the 24-hour and 48-hour marks, cease agitation and allow the solid to settle.
-
Phase Separation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Validation: The solubility value is considered valid if the concentrations measured at 24 and 48 hours are in close agreement, confirming that equilibrium has been achieved.
Caption: Workflow for Shake-Flask Solubility Determination.
Part 3: Stability Profile and Forced Degradation
Stability testing is a regulatory requirement and a critical component of drug development. Forced degradation (or stress testing) studies are undertaken to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. These studies expose the drug substance to conditions more severe than accelerated stability testing.
Rationale for Forced Degradation Studies
The objective is to induce a target degradation of 5-20%. This level of degradation is sufficient to produce and detect primary degradants without being so excessive that it leads to complex, secondary degradation products that would not be seen under normal storage conditions. These studies are fundamental for:
-
Elucidating Degradation Pathways: Understanding how the molecule breaks down.
-
Method Development: Proving that the analytical method can separate the intact drug from all potential impurities and degradants.
-
Formulation & Packaging: Informing decisions on excipients and appropriate packaging (e.g., light-resistant containers).
Predicted Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis (Acidic/Basic): The ester-like ether linkage of the methoxy group is a potential site for acid-catalyzed cleavage (O-demethylation) to yield 4,8-dihydroxy-2-naphthoic acid. The molecule is expected to be relatively stable against base-catalyzed hydrolysis at the ether linkage but will readily form a salt at the carboxylic acid.
-
Oxidation: The electron-rich naphthalene ring and the phenolic hydroxyl group are susceptible to oxidation, which could lead to the formation of quinone-type structures or ring-opening products.
-
Photolysis: Aromatic systems can absorb UV light, leading to photolytic degradation. The specific pathway is complex but often involves radical mechanisms.
-
Thermolysis: At high temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway for naphthoic acids.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard set of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently (e.g., 40 °C).
-
Oxidative Degradation: Add 3% hydrogen peroxide (H2O2) and keep at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at 60-80 °C.
-
Thermal Degradation (Solid): Store the solid powder in an oven at a temperature below its melting point (e.g., 80 °C).
-
Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Monitor the degradation by taking samples at various time points (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples to prevent damage to the column. Dilute all samples to an appropriate concentration.
-
Analysis: Analyze the stressed samples using a developed stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the UV maxima of new peaks.
Caption: Workflow for a Forced Degradation Study.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that accurately quantifies the active ingredient without interference from degradation products, process impurities, or excipients.
Key Principles for Method Development:
-
Column Selection: A reversed-phase C18 column is a common starting point for aromatic carboxylic acids.
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or ammonium formate, pH 3-4) and an organic solvent (acetonitrile or methanol) is typically required to resolve the parent compound from its more polar and less polar degradants. An acidic pH is used to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
-
Detection: UV detection is suitable due to the chromophoric naphthalene ring. A wavelength should be chosen where the parent compound and all expected degradants have significant absorbance. A PDA detector allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is proven by showing baseline resolution between the parent peak and all degradation product peaks in the stressed samples.
Part 4: Conclusion
This guide provides a comprehensive framework for evaluating the solubility and stability of this compound. The structural features—a carboxylic acid, a phenolic hydroxyl, and a methoxy group on a naphthalene core—govern its physicochemical behavior. While predicted to have poor aqueous solubility at neutral pH, it can be readily solubilized in alkaline conditions and polar organic solvents. Its stability profile is likely dictated by susceptibility to oxidative, photolytic, and thermal degradation, with potential hydrolytic cleavage of the methoxy group under harsh acidic conditions.
The detailed protocols for the shake-flask solubility determination and forced degradation studies provide a robust starting point for any research or development program. The successful execution of these studies and the development of a validated stability-indicating HPLC method are indispensable for ensuring product quality, safety, and efficacy throughout the drug development lifecycle.
References
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
-
U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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Baka, E., et al. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. 2008, 46(2), 335–341. (Reference derived from Dissolution Technologies article). Available from: [Link]
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International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. Available from: [Link]
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Vladimirova, S., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022, 69(2), 349-356. Available from: [Link]
-
S. L. N. Prasad, et al. Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. 2022, 35(6), 24-33. Available from: [Link]
-
Shinde, N. G., et al. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical Sciences and Research. Available from: [Link]
Methodological & Application
protocol for using 4-Hydroxy-8-methoxy-2-naphthoic acid in cell culture
An In-depth Guide to the Cellular Application of 4-Hydroxy-8-methoxy-2-naphthoic acid
Authored by a Senior Application Scientist
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and foundational scientific context for the use of this compound in cell culture experiments. This document offers full editorial autonomy to present the information in a logical and technically sound manner, moving beyond a rigid template to deliver field-proven insights.
Introduction: Unveiling the Potential of this compound
This compound is a naphthoic acid derivative with a chemical structure that suggests potential bioactivity. Naphthoic acid-based compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. While specific research on this compound is emerging, the broader family of hydroxylated and methoxylated naphthoic acids has demonstrated roles in modulating key cellular signaling pathways. For instance, related compounds have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR) and inhibitors of inflammatory pathways such as NF-κB and MAPK.[1][2][3] These insights provide a strong rationale for investigating the biological effects of this compound in various cell-based models.
This guide will provide a generalized, yet detailed, protocol for the preparation and application of this compound in a cell culture setting. It is crucial to recognize that this protocol serves as a starting point, and optimization for specific cell lines and experimental endpoints is highly recommended.
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in experiments.
| Property | Value | Source |
| CAS Number | 16059-75-9 | [4] |
| Molecular Formula | C₁₂H₁₀O₄ | [4][5] |
| Molecular Weight | 218.21 g/mol | [4][5] |
| Melting Point | 259-260 °C | [5] |
| Predicted pKa | 4.16 ± 0.30 | [4] |
| Appearance | Solid | [6] |
| Solubility | Soluble in DMSO | [6][7] |
Hypothesized Mechanism of Action
Based on the activities of structurally similar naphthoic acid derivatives, this compound may modulate several key signaling pathways. Notably, compounds like 1,4-Dihydroxy-2-naphthoic acid are known to be potent Aryl Hydrocarbon Receptor (AhR) agonists.[1][3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cell differentiation. Furthermore, other related naphthol derivatives have been shown to suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[2]
Therefore, a plausible hypothesis is that this compound may exert its cellular effects through one or more of these pathways.
Caption: Hypothesized signaling pathways modulated by this compound.
General Protocol for Cell Culture Application
This section provides a step-by-step guide for preparing and using this compound in cell culture.
Preparation of Stock Solution
The causality behind preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) lies in its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media.[8] This allows for the addition of a small volume of the stock solution to the media, minimizing the final solvent concentration and its potential cytotoxic effects.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration is 10-50 mM. For a 10 mM stock solution:
-
Molecular Weight = 218.21 g/mol .
-
To make 1 mL of a 10 mM stock, weigh out 2.1821 mg of the compound.
-
-
Dissolution:
-
Aseptically add the weighed powder to a sterile tube.
-
Add the calculated volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization: As autoclaving can degrade the compound, filter-sterilize the stock solution through a 0.22 µm syringe filter if large volumes are prepared. For small volumes, careful aseptic technique during preparation is often sufficient.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability.
Experimental Workflow: Cell Treatment
The following workflow outlines the general steps for treating cultured cells with this compound.
Caption: General experimental workflow for cell treatment with the compound.
Procedure:
-
Cell Seeding: Plate your cells of interest at an appropriate density in multi-well plates. The seeding density should be optimized to ensure cells are in the exponential growth phase at the time of treatment.
-
Cell Attachment: Allow cells to attach and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the stock solution.
-
Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. A typical starting range for a new compound is 0.1 µM to 100 µM.
-
Vehicle Control: Prepare a control medium containing the same final concentration of DMSO as the highest concentration of the compound used. This is critical to distinguish the effects of the compound from those of the solvent.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter that needs to be optimized based on the expected biological response.
-
Endpoint Analysis: Following incubation, proceed with the chosen downstream assays to assess the cellular response.
Recommended Experiments for Characterization
To elucidate the biological effects of this compound, a series of well-established assays are recommended.
Cytotoxicity Assessment (MTT Assay)
It is essential to first determine the concentration range at which the compound is not cytotoxic. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.
Protocol:
-
Follow the cell treatment workflow as described in section 4.2 using a 96-well plate format.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will help in determining the sub-toxic concentrations for subsequent mechanistic studies.
Western Blot Analysis for Pathway Activation
To investigate the impact on the hypothesized signaling pathways (AhR, NF-κB, MAPK), Western blotting is a powerful technique.
Protocol:
-
Treat cells with non-toxic concentrations of the compound for an appropriate duration.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against key pathway proteins (e.g., CYP1A1 as a marker for AhR activation, phospho-p65 for NF-κB activation, phospho-p38, and phospho-JNK for MAPK activation).
-
Use an appropriate loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Quantitative PCR (qPCR) for Gene Expression Analysis
qPCR can be used to measure changes in the mRNA levels of target genes downstream of the signaling pathways of interest.
Protocol:
-
Treat cells as described previously.
-
Isolate total RNA using a suitable kit (e.g., TRIzol or column-based methods).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., CYP1A1, IL-6, TNFα) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Interpretation and Troubleshooting
-
Dose-Response Curves: When analyzing cytotoxicity or other dose-dependent effects, plot the response against the log of the compound concentration to determine key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
-
Inconsistent Results: This can often be attributed to variations in cell passage number, confluency at the time of treatment, or instability of the compound in the medium. Ensure consistent cell culture practices and consider the stability of the compound in your experimental conditions.
-
High Background in Western Blots: This may be due to insufficient blocking, a primary antibody concentration that is too high, or inadequate washing steps. Optimize these parameters to improve signal-to-noise.
-
Precipitation of the Compound in Media: If the compound precipitates upon dilution in the cell culture medium, it may be necessary to prepare the working solutions by diluting the DMSO stock in a small volume of serum-free medium first before adding it to the final volume of complete medium.
Conclusion
This compound represents a promising chemical entity for investigation in cell biology and drug discovery. The protocols and scientific rationale provided in this guide offer a robust framework for initiating studies into its cellular effects. By systematically evaluating its cytotoxicity and impact on key signaling pathways, researchers can uncover the therapeutic potential of this and related compounds.
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PubMed. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed. [Link]
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PubMed. Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. PubMed. [Link]
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Application Notes and Protocols for Efficacy Testing of 4-Hydroxy-8-methoxy-2-naphthoic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Naphthoic Acid Derivative
4-Hydroxy-8-methoxy-2-naphthoic acid is a synthetic organic compound with a naphthoic acid core structure. While the specific biological activities of this molecule are yet to be fully elucidated, the broader family of naphthoic acid and naphthoquinone derivatives has demonstrated a wide range of pharmacological effects, including potent anti-inflammatory, anti-cancer, and Aryl Hydrocarbon Receptor (AhR) modulating activities. This documented bioactivity within its chemical class provides a strong rationale for the comprehensive investigation of this compound as a potential therapeutic agent.
These application notes provide a detailed experimental framework for the systematic evaluation of the efficacy of this compound. The proposed studies are designed to first assess its cytotoxic and anti-inflammatory potential in vitro and subsequently validate these findings in established in vivo models. This tiered approach ensures a thorough and resource-efficient evaluation, adhering to the principles of robust preclinical drug development.
Part 1: Foundational In Vitro Efficacy Screening
The initial phase of testing focuses on establishing the foundational biological activity profile of this compound using cell-based assays. This allows for a rapid assessment of its cytotoxic and anti-inflammatory properties, providing essential data to guide further development.
Preliminary Cytotoxicity Assessment
Rationale: Before assessing specific therapeutic effects, it is crucial to determine the cytotoxic profile of the compound. This will establish a safe concentration range for subsequent assays and identify any potent, non-specific cell-killing activity. Tetrazolium reduction assays, such as MTT and XTT, are reliable, colorimetric methods for assessing cell viability by measuring mitochondrial metabolic activity.[1][2][3][4][5]
Protocol: MTT/XTT Cell Viability Assay
-
Cell Seeding:
-
Seed selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., NIH-3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the cell plates with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT/XTT Addition and Measurement:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) and incubate overnight.
-
For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line and time point.
-
Data Presentation: Cytotoxicity Profile
| Cell Line | Compound Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | IC₅₀ (µM) at 72h |
| MCF-7 | 0.1 | ||||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| A549 | ... | ||||
| HCT116 | ... | ||||
| NIH-3T3 | ... |
In Vitro Anti-inflammatory Activity Assessment
Rationale: Many naphthoic acid derivatives exhibit anti-inflammatory properties. This can be assessed in vitro by measuring the inhibition of key inflammatory mediators in macrophage cell lines stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[6][7] Nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are critical pro-inflammatory molecules whose production is a hallmark of the inflammatory response.[8][9][10][11]
Protocol: Inhibition of Inflammatory Mediators in Macrophages
-
Cell Culture:
-
Compound Pre-treatment:
-
Seed the macrophage cells in 24-well plates and allow them to adhere.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the compound compared to the LPS-only control.
-
Data Presentation: Anti-inflammatory Activity
| Compound Concentration (µM) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 |
Aryl Hydrocarbon Receptor (AhR) Activation Assay
Rationale: The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism. Some naphthoic acid derivatives are known to interact with AhR.[15][16][17][18] Determining whether this compound acts as an agonist or antagonist of AhR can provide valuable mechanistic insights. A reporter gene assay is a common method for this assessment.
Protocol: AhR Reporter Gene Assay
-
Cell Line:
-
Use a cell line stably transfected with an AhR-responsive reporter gene, such as a luciferase reporter driven by a dioxin response element (DRE) promoter (e.g., HepG2-luc).
-
-
Compound Treatment:
-
Seed the reporter cells in a 96-well plate.
-
For agonist activity, treat the cells with various concentrations of this compound.
-
For antagonist activity, co-treat the cells with a known AhR agonist (e.g., TCDD) and various concentrations of the test compound.
-
-
Incubation:
-
Incubate the cells for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
For agonist activity, express the results as fold-induction of luciferase activity compared to the vehicle control.
-
For antagonist activity, calculate the percentage inhibition of the agonist-induced luciferase activity.
-
Visualization of In Vitro Workflow
Caption: In vivo efficacy validation workflow for this compound.
Conclusion and Future Directions
The experimental design outlined in these application notes provides a comprehensive and logical pathway for the initial efficacy testing of this compound. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide subsequent, more detailed mechanistic and preclinical safety studies. A thorough understanding of its biological activities is the first critical step in the journey of translating a promising molecule into a potential therapeutic for human diseases.
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National Center for Biotechnology Information. (n.d.). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]
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Application Notes & Protocols for the Derivatization of 4-Hydroxy-8-methoxy-2-naphthoic acid for Enhanced Biological Activity
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of the Naphthoic Acid Scaffold
The naphthoic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Notably, derivatives of this structure have shown promise in various therapeutic areas, including as anti-inflammatory and immunomodulatory agents. 4-Hydroxy-8-methoxy-2-naphthoic acid is a particularly intriguing starting point for derivatization due to its unique electronic and structural features conferred by the hydroxyl and methoxy substituents. These functional groups provide reactive handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR) to enhance its therapeutic potential. This guide provides a comprehensive overview of the strategic derivatization of this compound, with detailed protocols for the synthesis of ester, amide, and ether derivatives, as well as methods for evaluating their enhanced biological activity.
Rationale for Derivatization: Targeting Key Pathways in Inflammation and Immunity
The strategic derivatization of this compound is predicated on modulating its interaction with key biological targets implicated in inflammatory and immune responses. Two such targets of high interest are the Cyclooxygenase-2 (COX-2) enzyme and the Aryl Hydrocarbon Receptor (AhR).
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the synthesis of prostaglandins[1][2]. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs[3]. The naphthoic acid scaffold is present in some known COX inhibitors, such as Naproxen[4]. By modifying the carboxylic acid and phenolic hydroxyl groups of this compound, it is possible to optimize the molecule's binding within the COX-2 active site.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining tissue homeostasis[5]. Naphthoic acid derivatives have been identified as modulators of AhR activity[6]. Depending on the nature of the derivatization, it may be possible to develop either AhR agonists or antagonists, each with distinct therapeutic implications for autoimmune diseases and cancer[7].
The following sections provide detailed protocols for the synthesis of novel derivatives of this compound designed to enhance its activity as a COX-2 inhibitor or an AhR modulator.
Synthetic Protocols for Derivatization
The derivatization of this compound can be systematically approached by targeting its two primary functional groups: the carboxylic acid and the phenolic hydroxyl group.
I. Esterification of the Carboxylic Acid Moiety
Esterification of the carboxylic acid can modulate the compound's lipophilicity, membrane permeability, and interaction with the target protein. A classic and reliable method for this transformation is the Fischer-Speier esterification.
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of the methyl ester of this compound as a representative example.
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (serving as both reactant and solvent), cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure methyl 4-hydroxy-8-methoxy-2-naphthoate.
-
-
Causality Behind Experimental Choices:
-
The use of a large excess of methanol drives the equilibrium of this reversible reaction towards the product side, maximizing the yield of the ester[8][9].
-
Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol[8].
-
The aqueous workup with sodium bicarbonate is crucial to remove the acidic catalyst and any unreacted carboxylic acid, simplifying the subsequent purification[10].
-
II. Amidation of the Carboxylic Acid Moiety
The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can significantly alter the binding affinity and selectivity for the target protein. A common method for amide bond formation involves the activation of the carboxylic acid with a coupling agent.
Protocol 2: Amide Synthesis via Acid Chloride Formation
This two-step protocol first converts the carboxylic acid to a more reactive acid chloride, which is then reacted with an amine.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure: Step 1: Acid Chloride Formation
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 1-2 hours or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired amide.
-
-
Causality Behind Experimental Choices:
-
The conversion to the highly reactive acid chloride intermediate facilitates the reaction with a wide range of amines, including those that are poor nucleophiles[11].
-
The use of a non-nucleophilic base like TEA or DIPEA is essential to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile[11].
-
Performing the reaction at low temperature (0 °C) helps to control the exothermicity of the reaction and minimize side reactions.
-
III. O-Alkylation of the Phenolic Hydroxyl Group
Alkylation of the phenolic hydroxyl group can improve the metabolic stability and lipophilicity of the compound. The Williamson ether synthesis is a classical and effective method for this transformation.
Protocol 3: Williamson Ether Synthesis for O-Alkylation
This protocol describes the methylation of the phenolic hydroxyl group as a representative example.
-
Materials:
-
This compound methyl ester (from Protocol 1)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound methyl ester (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5-2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield the O-alkylated product.
-
-
Causality Behind Experimental Choices:
-
The use of a base such as potassium carbonate is necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide anion[12].
-
The reaction is typically performed in a polar aprotic solvent like acetone or DMF to ensure the solubility of the reactants and facilitate the SN2 reaction[12].
-
Starting with the ester derivative of the naphthoic acid protects the carboxylic acid from undergoing side reactions with the base and alkylating agent.
-
Visualization of Synthetic Workflow
Caption: Synthetic workflow for the derivatization of this compound.
Biological Evaluation Protocols
The following are detailed protocols for assessing the biological activity of the synthesized derivatives as potential COX-2 inhibitors and AhR modulators.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the inhibitory potency and selectivity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (colorimetric probe)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the reference inhibitor.
-
In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the appropriate wells.
-
Add the test compounds or reference inhibitor to the designated wells and pre-incubate for a specified time (e.g., 10 minutes) at the assay temperature (e.g., 37 °C).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately monitor the absorbance at 590 nm over time using a plate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2.
-
The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Protocol 5: Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This cell-based assay measures the ability of the synthesized compounds to either activate (agonize) or inhibit (antagonize) the transcriptional activity of the AhR.
-
Principle: The assay utilizes a reporter cell line that contains a luciferase gene under the control of an AhR-responsive promoter. Changes in luciferase expression serve as a surrogate measure of AhR activity.
-
Materials:
-
AhR reporter cell line (e.g., HepG2-Luc)
-
Cell culture medium and reagents
-
Test compounds
-
Known AhR agonist (e.g., TCDD) for antagonist screening
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure: Agonist Mode:
-
Seed the reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with varying concentrations of the test compounds.
-
Incubate for a defined period (e.g., 24 hours) to allow for gene expression.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luciferase activity as a function of the compound concentration to determine the EC₅₀ value for agonism.
Antagonist Mode:
-
Pre-treat the cells with varying concentrations of the test compounds for a specific period (e.g., 1 hour).
-
Add a fixed concentration of a known AhR agonist (e.g., TCDD) to the wells.
-
Incubate for a defined period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence.
-
Plot the percentage of inhibition of the agonist-induced luciferase activity as a function of the antagonist concentration to determine the IC₅₀ value for antagonism.
-
Data Presentation and Interpretation
The results from the synthetic and biological evaluations should be systematically tabulated for clear comparison and interpretation.
Table 1: Summary of Synthesized Derivatives of this compound
| Compound ID | R Group (Ester/Amide/Ether) | Yield (%) | Melting Point (°C) |
| Parent | - | - | 259-260[13] |
| Ester-1 | -OCH₃ | [Insert Data] | [Insert Data] |
| Amide-1 | -NH₂ | [Insert Data] | [Insert Data] |
| Ether-1 | -OCH₃ at C4-OH | [Insert Data] | [Insert Data] |
| ... | ... | ... | ... |
Table 2: Biological Activity of this compound Derivatives
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index | AhR Agonism EC₅₀ (µM) | AhR Antagonism IC₅₀ (µM) |
| Parent | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Ester-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Amide-1 | [Insert Data] | [Insert-Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Ether-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Celecoxib | [Reference Value] | [Reference Value] | [Reference Value] | N/A | N/A |
| TCDD | N/A | N/A | N/A | [Reference Value] | N/A |
Conclusion and Future Directions
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents with enhanced anti-inflammatory and immunomodulatory properties. The protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of a diverse library of ester, amide, and ether derivatives. The systematic exploration of the SAR of this scaffold will undoubtedly lead to the identification of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles, paving the way for further preclinical and clinical development.
References
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ChemBK. (n.d.). This compound. [Link]
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Gilman, H., St. John, N. B., & Schulze, F. (n.d.). α-NAPHTHOIC ACID. Organic Syntheses. [Link]
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Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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Polonio, C. M., McHale, K. A., Sherr, D. H., Rubenstein, D., & Quintana, F. J. (2025). The aryl hydrocarbon receptor: a rehabilitated target for therapeutic immune modulation. Nature Reviews Drug Discovery, 24(8), 610-630. [Link]
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Safe, S., Lee, S. O., & Jin, U. H. (2016). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(2), 356-367. [Link]
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SCIRP. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. [Link]
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StatPearls. (2023). COX Inhibitors. [Link]
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Tiong, C. K., & Tan, C. S. (2012). Synthesis of novel naphthoquinone aliphatic amides and esters and their anticancer evaluation. European Journal of Medicinal Chemistry, 57, 333-343. [Link]
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Zare, A., & Yousofi, M. (2021). The aryl hydrocarbon receptor as a tumor modulator: mechanisms to therapy. Frontiers in Oncology, 14, 1375905. [Link]
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Zhang, J. Y., Jin, H., Wang, G. F., Yu, P. J., Wu, S. Y., Zhu, Z. G., ... & Wu, S. G. (2011). Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. Inflammation Research, 60(8), 755-763. [Link]
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Application Note: A Guide to High-Throughput Screening for Protein-Protein Interaction Modulators Using 4-Hydroxy-8-methoxy-2-naphthoic acid
Abstract
The discovery of small molecules that modulate protein-protein interactions (PPIs) is a frontier in drug development, targeting cellular pathways previously considered "undruggable." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 4-Hydroxy-8-methoxy-2-naphthoic acid in a high-throughput screening (HTS) campaign. While the specific biological target of this compound is not extensively characterized, its naphthoic acid scaffold is present in molecules with known biological activities, such as anti-inflammatory agents[1][2]. We present a hypothetical, yet scientifically rigorous, framework for screening this compound as a potential inhibitor of a PPI. This guide details the development, optimization, and execution of a primary HTS assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), followed by a confirmatory orthogonal assay using Fluorescence Polarization (FP). We emphasize the causality behind experimental choices, robust quality control, and data interpretation to ensure the identification of validated hits.
Introduction to the Screening Candidate: this compound
This compound is a small molecule belonging to the naphthoic acid class of compounds. While related structures have been investigated for various therapeutic effects, including the modulation of the aryl hydrocarbon receptor[3] and inhibition of tubulin polymerization[4], the specific activity profile of this molecule remains an area for discovery. Its physicochemical properties are foundational to its handling and behavior in aqueous assay buffers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [5][6] |
| Molar Mass | 218.21 g/mol | [5][6] |
| Predicted pKa | 4.16 ± 0.30 | [6] |
| Predicted Boiling Point | 443.5 ± 35.0 °C | [5] |
| Predicted Density | 1.376 ± 0.06 g/cm³ | [5] |
Expert Insight: Compound Handling for HTS The predicted pKa suggests the carboxyl group will be deprotonated at physiological pH, enhancing solubility in buffer. However, like many aromatic compounds, it may have limited aqueous solubility at high concentrations. Therefore, preparing a high-concentration stock solution in 100% DMSO is standard practice. The final concentration of DMSO in the assay must be kept low (typically ≤1%) and consistent across all wells to avoid artifacts.
Assay Strategy: A Dual-Technology Approach for PPIs
Identifying genuine modulators of PPIs requires a robust screening strategy that minimizes false positives and negatives. We propose a workflow that pairs a sensitive primary screening technology with a distinct, mechanism-based secondary assay.[7][8]
-
Primary Screen: Time-Resolved FRET (TR-FRET). This proximity-based assay is ideal for HTS due to its high sensitivity, low background, and robustness against many forms of compound interference.[9][10] It combines the principles of FRET with the long-lifetime fluorescence of lanthanide donors (e.g., Terbium, Europium), allowing for a time-gated detection that eliminates short-lived background fluorescence.[11][12][13]
-
Secondary (Orthogonal) Screen: Fluorescence Polarization (FP). This technique provides a self-validating secondary confirmation. FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[14][15] A hit from the TR-FRET assay that is a true binder should also be active in a competitive FP assay, confirming its mechanism of action is related to binding and not assay interference.
Primary Screening Protocol: TR-FRET Assay
This protocol is designed to identify compounds that inhibit the interaction between a hypothetical GST-tagged "Protein-X" and a His-tagged "Protein-Y".
Principle of the TR-FRET Assay
In this assay, Protein-X is detected by a Terbium (Tb)-labeled anti-GST antibody (donor), and Protein-Y is detected by a d2-labeled anti-His antibody (acceptor). When the proteins interact, the donor and acceptor fluorophores are brought into close proximity. Excitation of the Tb donor results in energy transfer to the d2 acceptor, which then emits light at its characteristic wavelength. An inhibitor, such as this compound, disrupts the PPI, separating the fluorophores and causing a loss of the FRET signal.
Caption: TR-FRET assay principle for detecting PPI inhibitors.
Materials and Reagents
-
Compound: 10 mM this compound in 100% DMSO.
-
Proteins: Purified GST-Protein-X and His-Protein-Y.
-
Antibodies: Terbium-cryptate labeled anti-GST antibody and d2-labeled anti-His antibody.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
Plates: Low-volume, 384-well white microplates.
-
Instrumentation: TR-FRET compatible plate reader.
Step-by-Step Protocol
Part A: Reagent Optimization (Pre-Screening)
-
Rationale: Before screening, it is critical to determine the optimal concentrations of proteins and antibodies to achieve a robust assay window (Signal-to-Background ratio) and sensitivity.
-
Protein Titration: Perform a cross-titration of GST-Protein-X and His-Protein-Y at a fixed antibody concentration to find the lowest protein concentrations that yield a maximal TR-FRET signal.
-
Antibody Titration: Using the optimal protein concentrations from the previous step, titrate the Tb and d2 antibodies to find the minimal concentrations required for a robust signal. This minimizes cost and potential artifacts.
Part B: High-Throughput Screening Protocol (384-well format)
-
Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of compound from the library plate to the assay plate. For this compound, prepare a serial dilution to determine its IC₅₀.
-
Controls: Dispense 50 nL of 100% DMSO for negative controls (high signal) and a known inhibitor or buffer for positive controls (low signal).
-
-
Protein-Antibody Mix Preparation: Prepare a 2X master mix containing GST-Protein-X and the Anti-GST-Tb antibody in assay buffer. Prepare a separate 2X master mix containing His-Protein-Y and the Anti-His-d2 antibody.
-
Scientist's Note: Preparing separate mixes prevents the interaction from starting before all components are in the well, ensuring a more accurate measurement of inhibition.
-
-
Dispensing Reagents:
-
Dispense 5 µL of the 2X GST-Protein-X/Anti-GST-Tb mix to all wells.
-
Dispense 5 µL of the 2X His-Protein-Y/Anti-His-d2 mix to all wells. The final assay volume is 10 µL.
-
-
Incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 60 minutes, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled reader. Set the excitation wavelength to ~340 nm and measure emission at two wavelengths: 665 nm (acceptor) and 620 nm (donor). A delay time of 60-100 µs is recommended.[13]
Data Analysis and Quality Control
-
Calculate TR-FRET Ratio:
-
Ratio = (Emission_665nm / Emission_620nm) * 10,000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_Sample - Ratio_Positive_Control) / (Ratio_Negative_Control - Ratio_Positive_Control))
-
-
Assess Assay Quality with Z'-Factor:
-
Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|
-
Trustworthiness: An HTS assay is considered robust and reliable if the Z'-factor is consistently > 0.5.[16]
-
Table 2: Example HTS Quality Control Metrics
| Metric | Value | Interpretation |
| Mean Negative Control (Ratio) | 18,500 | High FRET signal, represents intact PPI. |
| Mean Positive Control (Ratio) | 3,200 | Low FRET signal, represents inhibited PPI. |
| Signal-to-Background (S/B) | 5.8 | Strong signal window. |
| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS. |
Secondary Protocol: Fluorescence Polarization (FP) Assay
Hits identified in the primary screen must be validated in an orthogonal assay to confirm their activity and rule out technology-specific artifacts (e.g., compound fluorescence).[8]
Principle of the FP Assay
This competitive binding assay measures the ability of this compound to displace a fluorescently labeled peptide tracer derived from Protein-Y ("Tracer-Y") from its binding partner, Protein-X. When the small Tracer-Y is unbound, it tumbles rapidly in solution, depolarizing emitted light (low FP). When bound to the much larger Protein-X, its tumbling slows, and the emitted light remains polarized (high FP). A successful inhibitor will compete with the tracer for binding to Protein-X, resulting in a decrease in the FP signal.[17][18]
Caption: Fluorescence Polarization competitive assay principle.
Step-by-Step Protocol
Part A: Assay Development
-
Determine Tracer Concentration: The optimal tracer concentration should be below its K_d for Protein-X and provide a stable fluorescence signal that is at least 3-5 times background.[18]
-
Determine Protein-X Concentration: Titrate Protein-X against the fixed optimal tracer concentration. Choose a concentration of Protein-X that results in ~70-80% of the maximal FP signal (often near the K_d value), ensuring the assay is sensitive to competitive displacement.[15]
Part B: Confirmatory Screening Protocol
-
Compound Plating: Prepare serial dilutions of this compound and other primary hits in a 384-well black microplate.
-
Reagent Addition:
-
Add a solution containing Protein-X and Tracer-Y to the wells.
-
-
Incubation: Incubate for 30-60 minutes at room temperature to reach binding equilibrium.[19]
-
Plate Reading: Read the plate using a fluorescence polarization plate reader, measuring the parallel and perpendicular fluorescence intensity. The instrument software will calculate the polarization value (in mP).
Integrated HTS Workflow and Final Hit Validation
A successful HTS campaign follows a logical progression from initial screening to hit validation.
Caption: Integrated workflow for HTS and hit validation.
Conclusion
This application note outlines a robust, dual-technology strategy for screening this compound as a potential modulator of protein-protein interactions. By combining the strengths of a TR-FRET primary assay with an FP orthogonal secondary assay, researchers can confidently identify and validate hits. The detailed protocols and emphasis on the rationale behind each step provide a solid foundation for initiating an HTS campaign. This systematic approach, grounded in sound biophysical principles and rigorous quality control, is essential for the successful discovery of novel chemical probes and potential therapeutic agents.[20][21][22][23]
References
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TR-FRET Assay Principle. Poly-Dtech. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
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TR-FRET. Agilent. [Link]
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Fluorescence polarization (FP) assay. Bio-protocol. [Link]
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Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.org. [Link]
-
Bioluminescent assays for high-throughput screening. PubMed. [Link]
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FRET and TR-FRET Assays. ICE Bioscience. [Link]
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A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. eBooks.com. [Link]
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How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. [Link]
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Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
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Advances in luminescence-based technologies for drug discovery. PMC - NIH. [Link]
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Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]
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This compound. ChemBK. [Link]
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Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]
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Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
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Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC - NIH. [Link]
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4-Hydroxy-5-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylic acid. PubChem. [Link]
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2-Naphthoic acid. PubChem. [Link]
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The use of high-throughput screening in identifying chemotherapeutic agents for gastric cancer. PubMed. [Link]
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High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. MDPI. [Link]
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High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]
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Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways. PubMed. [Link]
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Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. NIH. [Link]
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High throughput screening in drug discovery. PubMed. [Link]
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Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization. PubMed. [Link]
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Application Notes and Protocols for the Investigation of 4-Hydroxy-8-methoxy-2-naphthoic acid in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The therapeutic landscape is in constant search of novel molecular scaffolds that can address unmet medical needs. Naphthoic acid and its derivatives have emerged as a promising class of compounds with a diverse range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides a comprehensive guide to exploring the enzyme inhibition potential of a specific, yet under-investigated, member of this family: 4-Hydroxy-8-methoxy-2-naphthoic acid .
While direct enzymatic inhibition data for this particular molecule is not extensively published, its structural features—a naphthalene core, a hydroxyl group, and a carboxylic acid moiety—are common to many known enzyme inhibitors. This guide, therefore, is built on a foundation of established knowledge from structurally related compounds and offers a scientifically rigorous framework for initiating research into its potential applications. We will focus on a plausible and well-documented target for naphthol derivatives, 5-Lipoxygenase (5-LOX) , as a primary example for protocol development.
Scientific Background and Rationale
The naphthalene ring system is a key pharmacophore in numerous approved drugs and clinical candidates. Its rigid, planar structure provides a scaffold for the precise spatial orientation of functional groups that can interact with the active sites of enzymes. The hydroxyl and carboxylic acid groups on the naphthalene ring are particularly important as they can participate in hydrogen bonding and electrostatic interactions with amino acid residues in an enzyme's active site, a common feature in the mechanism of many enzyme inhibitors.
Structurally related naphthol derivatives have demonstrated potent inhibitory activity against several key enzymes involved in inflammatory pathways, such as 5-Lipoxygenase (5-LOX) and Cyclooxygenases (COX).[1][2] 5-LOX is a critical enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease.[3] Therefore, the inhibition of 5-LOX represents a valuable therapeutic strategy.
Given the structural similarities of this compound to known 5-LOX inhibitors, it is a compelling candidate for investigation against this enzyme.
Potential Mechanism of Action
The precise mechanism of inhibition for this compound would need to be determined experimentally. However, based on studies of similar compounds, several possibilities can be postulated:
-
Competitive Inhibition: The naphthoic acid scaffold could mimic the binding of the natural substrate, arachidonic acid, in the active site of 5-LOX. The carboxylic acid group is particularly important for this, as it can interact with key residues that also bind the carboxylate of arachidonic acid.[4]
-
Non-competitive Inhibition: The compound might bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without directly blocking substrate binding.[4]
-
Redox-active Inhibition: Some phenolic compounds can act as reducing agents, interacting with the non-heme iron atom in the active site of 5-LOX, which is essential for its catalytic activity.
Kinetic studies, as detailed in the protocols below, are essential to elucidate the specific mechanism of inhibition.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the in vitro evaluation of this compound as a 5-LOX inhibitor. These protocols are designed to be self-validating by including appropriate controls and standards.
General Workflow for Investigating a Novel Inhibitor
The overall process for characterizing a potential enzyme inhibitor is a stepwise approach, from initial screening to detailed mechanistic studies.
Caption: Workflow for inhibitor characterization.
Detailed Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is adapted from established methods for measuring 5-LOX activity spectrophotometrically by monitoring the formation of a conjugated diene product from a suitable fatty acid substrate.[5]
Materials and Reagents:
-
This compound
-
Human recombinant 5-LOX or a suitable cell lysate containing the enzyme
-
Linoleic acid or arachidonic acid (substrate)
-
Assay Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Nordihydroguaiaretic acid (NDGA) as a positive control inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 234 nm
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of the positive control, NDGA, in DMSO.
-
From the stock solutions, prepare serial dilutions of the test compound and NDGA in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Prepare a working solution of the 5-LOX enzyme in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a working solution of the substrate (e.g., 100 µM linoleic acid) in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of the diluted test compound or control (NDGA, vehicle control with DMSO) to the appropriate wells.
-
Add 10 µL of the 5-LOX enzyme solution to each well.
-
Mix gently and pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Enzymatic Reaction:
-
Add 10 µL of the substrate solution to each well to start the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Measurement of Enzyme Activity:
-
Measure the increase in absorbance at 234 nm every minute for 10-15 minutes. The rate of increase in absorbance is proportional to the 5-LOX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
Data Presentation and Interpretation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format for easy comparison.
Table 1: Hypothetical Inhibition Data for this compound against 5-LOX
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |
| This compound | 5-Lipoxygenase | To be determined | To be determined |
| Nordihydroguaiaretic acid (NDGA) | 5-Lipoxygenase | ~0.5 - 5 | Non-competitive, Redox |
This table serves as a template for presenting experimentally derived data.
Signaling Pathway Context
Understanding the biological context of the target enzyme is crucial for appreciating the potential therapeutic implications of its inhibition. 5-LOX is a key enzyme in the arachidonic acid cascade, which leads to the production of pro-inflammatory leukotrienes.
Caption: The Arachidonic Acid Cascade.
Conclusion and Future Directions
This compound represents an intriguing, yet unexplored, molecule with the potential for enzyme inhibition based on its chemical structure. The protocols and workflows detailed in this guide provide a robust starting point for researchers to systematically investigate its biological activity, particularly against enzymes in the inflammatory cascade such as 5-lipoxygenase.
Successful demonstration of potent and selective inhibition would warrant further studies, including:
-
Inhibition assays against related enzymes (e.g., COX-1 and COX-2) to determine selectivity.
-
Cell-based assays to confirm activity in a more physiological context.
-
In vivo studies in animal models of inflammatory diseases.
By following the rigorous scientific approach outlined here, the research community can effectively unlock the potential of this compound and other novel naphthoic acid derivatives in the pursuit of new therapeutic agents.
References
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Erdogan, M., Köse, L. P., Eşsiz, S., & Gülçin, İ. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. [Link]
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Batt, D. G., Maynard, G. D., Petraitis, J. J., Shaw, J. E., Galbraith, W., & Harris, R. R. (1990). 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity. Journal of Medicinal Chemistry, 33(1), 360–370. [Link]
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Erdogan, M., Köse, L. P., Eşsiz, S., & Gülçin, İ. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. PubMed, 34080709. [Link]
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Ismail, R., Naffa, R., & Taha, M. O. (2007). Inhibitory Effects of 2-substituted-1-naphthol Derivatives on Cyclooxygenase I and II. Letters in Drug Design & Discovery, 4(6), 421-427. [Link]
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Wang, Y., et al. (2015). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 573-577. [Link]
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Chen, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311495. [Link]
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Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]
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Li, Z., et al. (2017). Discovery of novel naphthoquinone derivatives as inhibitors of the tumor cell specific M2 isoform of pyruvate kinase. European Journal of Medicinal Chemistry, 143, 15-25. [Link]
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Khan, I., et al. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Computational Biology and Chemistry, 89, 107378. [Link]
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Zych, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(14), 5396. [Link]
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Batt, D. G., et al. (1990). 2-Substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity. Journal of Medicinal Chemistry, 33(1), 360-370. [Link]
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Sharma, T., et al. (2018). Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway. Journal of Biomolecular Structure and Dynamics, 37(8), 2090-2104. [Link]
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Geronikaki, A., & Gavalas, A. (2006). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Current Medicinal Chemistry, 13(15), 1775-1796. [Link]
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Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 97(2), 925–930. [Link]
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Duggan, K. C., et al. (2011). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 286(43), 37649–37657. [Link]
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Bouyahya, A., et al. (2017). Antioxidant, 5-Lipoxygenase Inhibitory and Cytotoxic Activities of Compounds Isolated from the Ferula lutea Flowers. Molecules, 22(10), 1746. [Link]
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Köhler, L. H. F., et al. (2019). A New Naphthopyran Derivative Combines c-Myb Inhibition, Microtubule-Targeting Effects, and Antiangiogenic Properties. Journal of Medicinal Chemistry, 62(1), 314-326. [Link]
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ChemBK. (n.d.). This compound. ChemBK. [Link]
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Malkowski, M. G. (2020). A new hotspot for cyclooxygenase inhibition. ASBMB Today. [Link]
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Sacan, O., & Turhan, S. (2014). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. IUFS Journal of Biology, 73(2), 47-52. [Link]
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Wikipedia. (n.d.). Enzyme inhibitor. Wikipedia. [Link]
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Pharmacology Concepts By Rajesh Choudhary. (2020, October 1). Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry [Video]. YouTube. [Link]
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Kos, J., et al. (2016). N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity. Molecules, 21(10), 1365. [Link]
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Meckenstock, R. U., et al. (2000). Enzymatic reactions in anaerobic 2-methylnaphthalene degradation by the sulphate-reducing enrichment culture N 47. Archives of Microbiology, 174(4), 258-265. [Link]
-
Cheng, S., et al. (2017). Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(1), 139-150. [Link]
-
PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. PubChem. [Link]
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Cheng, S., et al. (2017). Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. Toxicological Sciences, 155(1), 139-150. [Link]
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Application Notes and Protocols: 4-Hydroxy-8-methoxy-2-naphthoic acid as a Versatile Precursor for Novel Compound Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene core represents a "privileged scaffold"—a molecular framework that is recurrent in biologically active compounds and functional materials. Within this class, 4-hydroxy-8-methoxy-2-naphthoic acid stands out as a particularly valuable building block. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a methoxy-substituted aromatic ring system, offers a rich platform for chemical diversification. The strategic positioning of these functional groups allows for selective modifications, enabling the synthesis of a diverse library of novel esters, amides, and complex heterocyclic systems.
The inherent asymmetry and electronic properties conferred by the hydroxyl and methoxy substituents provide a nuanced handle for tuning the physicochemical and pharmacological properties of its derivatives. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and insights into the rationale behind these methodologies. The protocols are designed to be self-validating, with clear causality for each experimental choice, empowering researchers to leverage this versatile building block in their drug discovery and material science endeavors.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its effective application.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molar Mass | 218.21 g/mol | [1] |
| CAS Number | 16059-75-9 | [1] |
| Melting Point | 259-260 °C | [1] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in DMF, DMSO, methanol; sparingly soluble in water |
Core Synthetic Applications and Protocols
The true power of this compound lies in its reactivity at three distinct positions. The carboxylic acid is a prime site for esterification and amidation, the phenolic hydroxyl group can be alkylated or used in cyclization reactions, and the aromatic core can be further functionalized, for instance, via halogenation followed by cross-coupling reactions.
Figure 1: Synthetic pathways originating from this compound.
Esterification of the Carboxylic Acid Moiety
Esterification is a fundamental strategy to mask the polarity of the carboxylic acid, enhance lipid solubility, or develop prodrugs. The Fischer-Speier esterification is a classic and reliable method.
Rationale: This acid-catalyzed equilibrium reaction uses an excess of alcohol as the solvent to drive the reaction towards the ester product, following Le Châtelier's principle.[2] Concentrated sulfuric acid serves as an efficient and cost-effective catalyst, protonating the carbonyl oxygen to increase its electrophilicity.[2][3]
Protocol 1: Fischer Esterification for Methyl 4-hydroxy-8-methoxy-2-naphthoate
-
Materials:
-
This compound (1.0 eq)
-
Methanol (anhydrous, as solvent)
-
Sulfuric acid (concentrated, catalytic amount, e.g., 0.1 eq)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound (e.g., 2.18 g, 10 mmol) in anhydrous methanol (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Carefully add concentrated sulfuric acid (e.g., 0.05 mL, ~1 mmol) dropwise to the stirring suspension.
-
Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes (1:1).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL, to neutralize the acid catalyst), and finally with brine (30 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Amidation: Crafting Bioactive Amides
Amide bond formation is arguably one of the most important reactions in drug discovery. Direct amidation of carboxylic acids with amines can be achieved using coupling reagents that activate the carboxyl group.
Rationale: Carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used for amide bond formation. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an amine to form the amide bond.[4] The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.
Protocol 2: DCC-Mediated Amidation with Benzylamine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0-1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound (e.g., 2.18 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
-
Add benzylamine (e.g., 1.18 g, 11 mmol) to the solution.
-
In a separate flask, dissolve DCC (e.g., 2.27 g, 11 mmol) in a minimal amount of anhydrous DCM (10-15 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0°C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration, washing the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude amide by column chromatography on silica gel or recrystallization.
-
Sources
Mastering the Purification of 4-Hydroxy-8-methoxy-2-naphthoic acid: An Application Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the purification of 4-Hydroxy-8-methoxy-2-naphthoic acid, a crucial intermediate in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a deep dive into the principles and practical execution of various purification techniques, ensuring the attainment of high-purity material essential for downstream applications.
Introduction: The Critical Role of Purity
This compound (C₁₂H₁₀O₄, Molar Mass: 218.21 g/mol ) is a substituted aromatic carboxylic acid with significant potential in the synthesis of bioactive molecules and advanced materials.[1] The precise arrangement of its hydroxyl, methoxy, and carboxylic acid functionalities on the naphthalene core dictates its chemical reactivity and biological activity. Consequently, the presence of impurities, such as unreacted starting materials, byproducts, or isomers, can significantly impact the outcome and reproducibility of subsequent synthetic steps and biological assays. Achieving a high degree of purity is therefore not merely a matter of procedural completion but a fundamental requirement for reliable and meaningful scientific research.
This guide moves beyond simple step-by-step instructions, delving into the rationale behind each procedural choice to empower the researcher with the knowledge to adapt and troubleshoot these methods effectively.
Understanding the Analyte: Physicochemical Properties
A successful purification strategy begins with a thorough understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₄ | [1] |
| Molar Mass | 218.21 g/mol | [1] |
| Melting Point | 259-260 °C (recrystallized from acetic acid) | [1] |
| Predicted pKa | ~4.16 | [2] |
| Appearance | Likely a solid at room temperature | Inferred |
The presence of both a hydroxyl (phenolic) and a carboxylic acid group, along with a methoxy group, imparts a moderate polarity to the molecule. The carboxylic acid moiety provides a handle for significant pH-dependent solubility changes, a cornerstone of the acid-base extraction technique. The aromatic naphthalene core contributes to its crystallinity and provides a chromophore for UV detection in chromatographic methods.
Strategic Purification: A Multi-faceted Approach
The optimal purification strategy for this compound depends on the nature and quantity of the impurities present. A multi-step approach, often combining two or more of the techniques detailed below, is typically the most effective path to achieving high purity.
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Application Notes and Protocols for the Safe Handling and Disposal of 4-Hydroxy-8-methoxy-2-naphthoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Hydroxy-8-methoxy-2-naphthoic acid (CAS: 16059-75-9) was available at the time of this writing. The following guidelines are synthesized from data on structurally similar compounds, including other naphthoic acid derivatives and general principles of laboratory safety for aromatic carboxylic acids. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to supplement these protocols with a thorough risk assessment specific to your experimental conditions.
Section 1: Hazard Assessment and Toxidicological Profile
This compound is a member of the naphthoic acid family, which are derivatives of naphthalene.[1] While specific toxicological data for this compound is limited, an analysis of related structures provides a basis for a prudent assessment of its potential hazards. Structurally similar compounds, such as 6-Hydroxy-2-naphthoic acid and 2-Naphthol, are known to cause skin and eye irritation.[2][3] Therefore, it is reasonable to assume that this compound may exhibit similar properties.
Primary Assumed Hazards:
-
Skin Irritation: May cause redness and pain upon contact.[3][4]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][4]
-
Aquatic Toxicity: Similar compounds are noted to be harmful to aquatic life.[2][5]
Given these potential hazards, adherence to stringent safety protocols is essential. All laboratory personnel must be trained on the specific risks and safe handling procedures outlined in the laboratory's Chemical Hygiene Plan (CHP), in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[6][7][8]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and appropriate PPE is required. The selection of controls should be based on a risk assessment of the specific procedures being performed.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]
-
Ventilation: The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation.[9] |
| Eye and Face Protection | Safety glasses with side shields or splash goggles. A face shield may be required for splash hazards. | To protect against dust particles and chemical splashes, preventing serious eye irritation or damage.[9] |
| Skin and Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required if work is conducted in a fume hood. If a hood is not available, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Section 3: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to maintaining a safe laboratory environment.
Handling
-
Consult the Chemical Hygiene Plan (CHP): Before beginning any work, review your institution's CHP for specific guidelines on handling hazardous chemicals.[6][7]
-
Work in a Designated Area: All handling of this compound should occur in a designated area within a chemical fume hood.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[10][11]
Storage
-
Container: Store in a tightly sealed, properly labeled container.[8]
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and bases.[9] Aromatic carboxylic acids are generally incompatible with bases, oxidizing agents, and reducing agents.[9]
Section 4: Spill and Exposure Procedures
Prompt and correct response to spills and exposures is crucial.
Spill Management
The following diagram outlines the general procedure for managing a spill of this compound.
Caption: Decision workflow for spill management.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Section 5: Waste Disposal Procedures
The disposal of this compound and its contaminated materials must comply with federal, state, and local regulations. The Environmental Protection Agency (EPA) provides guidelines for the proper management of hazardous waste.[12][13][14][15]
Waste Identification and Segregation
-
Hazardous Waste Determination: Based on the assumed hazards, this compound should be treated as hazardous waste.[13]
-
Segregation: Do not mix this waste with other waste streams. In particular, keep it separate from incompatible materials like strong bases and oxidizing agents.[9]
Disposal Protocol
The following diagram illustrates the proper disposal pathway for this compound waste.
Caption: Chemical waste disposal pathway.
Key Disposal Steps:
-
Containerization: Collect all waste containing this compound in a clearly labeled, leak-proof container.[9] The label should include the chemical name and associated hazards.[16]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[13]
Under no circumstances should this compound be disposed of down the drain.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]
-
OSHA Standards for Biological Laboratories. ASPR. [Link]
-
Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. (2016-12-05). [Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA). (2025-05-30). [Link]
-
What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. (2025-01-06). [Link]
-
This compound. ChemBK. [Link]
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
-
6-Methoxy-2-Naphthoic Acid. PubChem. [Link]
- Process for the purification of aromatic carboxylic acids.
-
HYDROXY-2-NAPHTHOIC ACID. Inchem.org. [Link]
-
Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. PubMed. (2020). [Link]
-
2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)-. PubChem. [Link]
-
2-Naphthoic acid. PubChem. [Link]
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- 1. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
- 16. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-8-methoxy-2-naphthoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Hydroxy-8-methoxy-2-naphthoic acid (CAS 16059-75-9).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is grounded in fundamental reaction mechanisms and field-proven optimization strategies.
The synthesis of this molecule, a substituted naphthoic acid, is typically achieved through the Kolbe-Schmitt reaction , a carboxylation process involving a naphthoxide salt and carbon dioxide under heat and pressure.[3][4][5] The primary precursor for this synthesis is 8-methoxy-2-naphthol . The yield and purity of the final product are highly sensitive to reaction conditions, making a thorough understanding of the process parameters essential for success.
This document provides a series of troubleshooting guides in a question-and-answer format to directly address issues you may encounter.
General Experimental Workflow
The overall process involves three critical stages: formation of the anhydrous alkali naphthoxide salt, the carboxylation reaction itself, and finally, the acidic work-up and purification.
Caption: General workflow for the Kolbe-Schmitt synthesis of this compound.
Troubleshooting Guide & FAQs
Section 1: Starting Materials and Reaction Setup
Q1: My reaction is failing or giving very low yields. Could my starting material, 8-methoxy-2-naphthol, be the problem?
A: Absolutely. The purity and dryness of your starting material and reagents are paramount.
-
Purity of 8-methoxy-2-naphthol: The synthesis of the precursor itself can introduce impurities. For instance, if prepared from 2,8-dihydroxynaphthalene, incomplete methylation could leave residual diol, which can undergo dicarboxylation and complicate the reaction mixture. Verify the purity of your starting material by NMR and melting point analysis before proceeding.
-
Critical Need for Anhydrous Conditions: The Kolbe-Schmitt reaction is notoriously sensitive to moisture. The first step is the quantitative formation of the alkali naphthoxide. Any water present will consume the base and hydrolyze the naphthoxide, drastically reducing the concentration of the active nucleophile needed to attack CO₂.[6] It is essential to thoroughly dry all reactants, solvents, and glassware before use.[6]
Q2: I'm struggling to form the potassium 8-methoxy-2-naphthoxide salt properly. What are the best practices?
A: Complete formation of the dry naphthoxide salt is the foundation of a successful reaction.
-
Choice of Base: Use a high-purity alkali hydroxide like potassium hydroxide (KOH) or sodium hydroxide (NaOH). For carboxylation at the 2-position (para to the hydroxyl group), potassium hydroxide is often preferred as the larger K⁺ ion can favor the formation of the thermodynamically more stable para-isomer.[3][4]
-
Solvent and Water Removal: Dissolve the 8-methoxy-2-naphthol and a stoichiometric equivalent of KOH in a suitable solvent like methanol or ethanol. After the salt has formed, the solvent and the water generated from the acid-base reaction must be completely removed under vacuum. For laboratory scale, a rotary evaporator followed by drying in a vacuum oven at elevated temperature is effective.
-
Physical State: The resulting naphthoxide should be a fine, dry, free-flowing powder. If it appears sticky or clumpy, it is a sign of residual moisture or solvent, and further drying is required.
Section 2: The Carboxylation Reaction
Q3: My reaction shows very low conversion of the starting naphthol. How can I improve this?
A: Low conversion is typically due to suboptimal reaction parameters during the carboxylation step.
-
CO₂ Pressure: The concentration of dissolved CO₂ is a key driver of the reaction. Insufficient pressure is a common cause of failure. While reactions can proceed at lower pressures, industrial syntheses often use pressures up to 100 atm.[3] Ensure your reactor is properly sealed and can maintain the target pressure throughout the heating cycle.
-
Temperature: The reaction requires thermal energy to proceed, but excessive heat can cause decomposition of the starting material or the product. The optimal temperature range for naphthol carboxylation is typically between 125°C and 225°C.[7][8] You may need to screen a range of temperatures to find the sweet spot for your specific substrate.
-
Agitation: In a gas-solid phase reaction, efficient mixing is crucial to ensure all the naphthoxide powder is exposed to the CO₂ gas. Inadequate agitation will result in a surface-level reaction only, leading to poor conversion.
Q4: My main product is an unwanted isomer. How do I control the regioselectivity to favor this compound?
A: This is the most critical challenge in this synthesis. The hydroxyl (-OH) and methoxy (-OCH₃) groups direct the electrophilic attack of CO₂, and several positions on the naphthalene ring are active. The formation of the desired product depends on achieving thermodynamic control.
-
Mechanism and Directing Effects: The reaction proceeds via the nucleophilic attack of the naphthoxide on CO₂. The -O⁻ group is a powerful ortho-, para- director. For 8-methoxy-2-naphthol, the primary sites of attack are C1, C3, and C4. The methoxy group at C8 provides significant steric hindrance to attack at C7.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Product: At lower temperatures, carboxylation often occurs at the most accessible ortho position (C1 or C3). This product forms faster.
-
Thermodynamic Product: At higher temperatures, the initially formed kinetic product can revert to the naphthoxide and CO₂, allowing for rearrangement to the more thermodynamically stable isomer. Carboxylation at C4 is para to the hydroxyl group, which is often the most stable position.
-
-
Role of the Cation: The choice of alkali metal is a key tool for controlling regioselectivity.
-
Sodium (Na⁺): The smaller sodium ion forms a tight complex with the naphthoxide oxygen and CO₂, favoring attack at the nearby ortho position (C1 or C3).
-
Potassium (K⁺): The larger potassium ion forms a looser complex, which allows the reaction to proceed to the more stable para position (C4). Therefore, using potassium hydroxide is strongly recommended to maximize the yield of the desired 2-carboxy-4-hydroxy isomer. [3][4]
-
Caption: Influence of reaction conditions on the regioselectivity of carboxylation.
| Parameter | Condition for ortho-Isomer (Kinetic) | Condition for para-Isomer (Thermodynamic) | Rationale |
| Temperature | Lower (e.g., ~125°C) | Higher (e.g., >175°C) | Higher temperatures provide the energy needed to overcome the activation barrier for rearrangement to the more stable isomer.[8] |
| Alkali Cation | Sodium (Na⁺) | Potassium (K⁺) | The larger K⁺ ion forms a looser complex, disfavoring the sterically crowded transition state for ortho-attack.[3][4] |
| Reaction Time | Shorter | Longer | Longer reaction times at elevated temperatures allow the equilibrium to shift towards the thermodynamic product. |
Section 3: Work-up and Purification
Q5: I'm observing significant product loss during the acidic work-up. How can I prevent this?
A: Product loss during work-up is often due to improper pH control or the product's partial solubility.
-
Controlled Acidification: After the reaction, cool the reactor and vent the CO₂. Dissolve the solid product salt in water. Slowly and carefully add a strong acid (e.g., dilute H₂SO₄ or HCl) with vigorous stirring. Monitor the pH. The target product has both a carboxylic acid and a phenolic hydroxyl group, so it will precipitate as the pH becomes acidic.
-
Avoid Excess Acid: Adding a large excess of strong acid can sometimes lead to side reactions or increase the solubility of your product. Aim for a final pH of ~2-3.
-
Complete Precipitation: Ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can help reduce the solubility and maximize recovery. Wash the collected solid with cold water to remove any inorganic salts.
Q6: How can I effectively purify the crude product and remove isomers and unreacted starting material?
A: Recrystallization is the most common and effective method for purifying the crude product.
-
Solvent Selection: The key is to find a solvent system in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities (unreacted 8-methoxy-2-naphthol and other isomers) have different solubility profiles.
-
Suggested Solvents: Acetic acid is a commonly reported solvent for recrystallizing naphthoic acids.[1] Ethanol/water or toluene mixtures can also be effective. You will likely need to perform some solvent screening to find the optimal system.
-
Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cool further in an ice bath before filtering.
-
Chromatography: If recrystallization fails to provide the desired purity, column chromatography on silica gel can be used, although this is less practical for large-scale syntheses.[9] High-speed counter-current chromatography (HSCCC) has also been shown to be effective for purifying similar aromatic acids.[10]
Reference Protocols
Protocol 1: General Procedure for Kolbe-Schmitt Carboxylation of 8-methoxy-2-naphthol
Disclaimer: This is a representative protocol. Specific quantities, temperatures, and times must be optimized for your specific equipment and scale.
-
Naphthoxide Preparation: In a round-bottom flask, dissolve 8-methoxy-2-naphthol (1.0 eq) and potassium hydroxide (1.05 eq) in methanol.
-
Drying: Remove the methanol and water under reduced pressure on a rotary evaporator. Further dry the resulting solid powder in a vacuum oven at 100-120°C for 4-6 hours until a fine, free-flowing powder is obtained.
-
Carboxylation: Transfer the anhydrous potassium 8-methoxy-2-naphthoxide to a high-pressure autoclave. Seal the reactor.
-
Purge the reactor with nitrogen, then with low-pressure CO₂.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 80-100 atm).
-
Begin agitation and heat the reactor to the target temperature (e.g., 180-200°C for the thermodynamic product).
-
Hold at temperature and pressure for the desired reaction time (e.g., 6-12 hours).
-
Work-up: Cool the reactor to room temperature and slowly vent the excess CO₂.
-
Dissolve the solid contents in a minimum amount of deionized water.
-
With stirring, slowly add 2M sulfuric acid until the pH of the solution is ~2. A precipitate should form.
-
Cool the slurry in an ice bath for 1 hour to maximize precipitation.
-
Isolate the crude solid by vacuum filtration, washing the filter cake with cold deionized water.
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Place the crude, dry this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., glacial acetic acid or an ethanol/water mixture).
-
Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution.
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration through a fluted filter paper to decolorize.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 1 hour to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven. Analyze for purity via HPLC, NMR, and melting point.
References
-
Phadtare, P. G., & Doraiswamy, L. K. (1971). Kolbe-Schmitt Carbonation of 2-Naphthol. Confirmation of the Mass Transfer Model and Process Optimization. Industrial & Engineering Chemistry Process Design and Development, 10(1), 1-10. [Link]
-
Mohammad, A., et al. (2023). Optimisation of reaction temperature during carboxylation of single and mixed model bio-derived phenolics as effective route for CO2 utilisation. Journal of CO2 Utilization, 73, 102525. [Link]
-
Wikipedia. Kolbe–Schmitt reaction. [Link]
-
Yoshida, T., et al. (2011). Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. Green and Sustainable Chemistry, 1, 125-130. [Link]
-
Yamaguchi, T., et al. (2015). Carboxylation of 2-Naphthol with Carbon Dioxide in Anisole. ResearchGate. [Link]
-
Synthetic Works. 8-methyl-4-hydroxy-2-naphthoic acid. [Link]
-
J&K Scientific LLC. Kolbe-Schmitt Reaction. [Link]
-
Kuvshinova, E. M., et al. (2023). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Chemistry, 5(4), 2634-2646. [Link]
-
Thieme. (2017). Carboxylation, Carbonylation, and Dehalogenation. Science of Synthesis, 2017/02, 283-296. [Link]
-
ChemBK. This compound. [Link]
-
L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. [Link]
-
Zhang, Z., & Li, C. J. (2006). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. The Journal of organic chemistry, 71(19), 7367–7374. [Link]
-
ResearchGate. Synthesis of 2-hydroxy-8-methoxy-1-naphthaldehyde (14). [Link]
-
Organic Syntheses Procedure. 6-METHOXY-2-NAPHTHOL. [Link]
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. [Link]
- Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. [Link]
-
ChemSynthesis. 4-hydroxy-5-methoxy-1-phenyl-2-naphthoic acid. [Link]
-
ResearchGate. Carboxylations of alkali metal phenoxides with carbon dioxide. [Link]
-
ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]
-
ResearchGate. Study on Synthesis of 2-Hydroxy-6-Naphthoic Acid from 2-Naphthol and Improve the Synthetic Process. [Link]
-
ResearchGate. Highly Efficient Synthesis and Chemical Separation of 5-Amino- and 7-Amino-4-hydroxy-2-naphthoic Acids. [Link]
- Google Patents. CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde.
-
Weisz, A., et al. (2008). Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography. Journal of chromatography. A, 1200(2), 144–150. [Link]
-
Wang, P., et al. (2019). Photocarboxylation of Benzylic C–H Bonds. Journal of the American Chemical Society, 141(30), 11837-11842. [Link]
-
ResearchGate. Synthesis of 6-hydroxy-2-naphthoic acid from 2,6-diisopropylnaphthalene using NHPI as a key catalyst. [Link]
-
University of Glasgow. STUDIES IN 2-NAPHTHOL DERIVATIVES. [Link]
-
ResearchGate. Reaction of 1-halo-2-methoxy naphthalene (2 mmol) with acylchlorides (2...). [Link]
-
PubChem. 6-Methoxy-2-naphthol. [Link]
Sources
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- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 6. jk-sci.com [jk-sci.com]
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- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for 4-Hydroxy-8-methoxy-2-naphthoic Acid Experiments
Welcome to the technical support center for 4-Hydroxy-8-methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Here, we will address specific issues in a question-and-answer format, moving beyond simple procedural steps to explain the underlying scientific principles.
Section 1: Synthesis and Purification
FAQ 1: My synthesis of this compound resulted in a low yield and multiple side products. What are the likely causes and how can I optimize the reaction?
Low yields and the presence of impurities are common challenges in multi-step organic syntheses. The synthesis of this compound, like other naphthoic acid derivatives, is sensitive to reaction conditions.
Underlying Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.
-
Side Reactions: The starting materials or intermediates may be susceptible to side reactions such as oxidation, decomposition, or polymerization under the reaction conditions. For instance, phenolic hydroxyl groups are prone to oxidation.
-
Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to the formation of unwanted byproducts.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting low yield in synthesis.
Step-by-Step Optimization Protocol:
-
Reaction Monitoring:
-
Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress at regular intervals. This will help determine the optimal reaction time and identify the formation of byproducts in real-time.
-
-
Control of Reaction Atmosphere:
-
If your starting materials or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Temperature and Reagent Addition:
-
For exothermic reactions, control the temperature using an ice bath during reagent addition to minimize side reactions. Consider dropwise addition of reagents.
-
-
Purification Strategy:
-
If multiple byproducts are observed, a multi-step purification process may be necessary. This could involve an initial extraction to remove bulk impurities, followed by column chromatography for fine separation. High-speed counter-current chromatography (HSCCC) has been successfully used for purifying similar compounds like 4-hydroxy-1-naphthalenesulfonic acid sodium salt and can be adapted for this purpose.[1]
-
FAQ 2: I am struggling to purify this compound from my crude reaction mixture. What are the best practices for its purification?
The purification of naphthoic acid derivatives can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.
Key Considerations for Purification:
-
Solvent Selection: The choice of solvent is critical. This compound has a predicted pKa of around 4.16, indicating it is an acidic compound.[2] Its solubility will be highly pH-dependent.
-
Chromatographic Method: The choice between normal-phase and reversed-phase chromatography will depend on the polarity of the impurities.
Recommended Purification Protocol (Column Chromatography):
| Step | Parameter | Recommended Setting | Rationale |
| 1 | Stationary Phase | Silica Gel (60-120 mesh) | Standard choice for moderately polar compounds. |
| 2 | Mobile Phase | Hexane:Ethyl Acetate gradient | Start with a low polarity mixture (e.g., 9:1) and gradually increase the polarity to elute the desired compound. |
| 3 | pH Adjustment | Add a small amount of acetic acid (0.1-1%) to the mobile phase. | This helps to suppress the ionization of the carboxylic acid group, leading to sharper peaks and better separation. |
| 4 | Monitoring | TLC with UV visualization (254 nm) | The naphthalene ring is UV active, allowing for easy visualization. |
Section 2: Handling, Storage, and Stability
FAQ 3: My solid this compound has changed color over time. Is it still usable?
A change in color, typically to a yellowish or brownish hue, often indicates degradation. Naphthols and their derivatives can be susceptible to oxidation, especially in the presence of light and air.
Assessment of Degradation:
-
Visual Inspection: A significant color change is a primary indicator of potential degradation.
-
Purity Check: The most reliable way to assess the compound's integrity is to re-analyze its purity using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Recommended Storage Conditions:
To ensure the long-term stability of this compound, proper storage is crucial.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C for long-term storage. | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Minimizes oxidation. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents light-induced degradation. |
| Container | Tightly sealed container. | Prevents moisture absorption and exposure to air. |
FAQ 4: I'm having difficulty dissolving this compound for my experiments. What solvents are recommended?
The solubility of this compound is a critical factor for its use in biological assays and other experiments.
Solubility Profile:
-
Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be low but will increase significantly at higher pH due to the formation of the carboxylate salt.
-
Organic Solvents: It is expected to be soluble in polar organic solvents. For a similar compound, 4-Hydroxy-2-naphthoic acid, good solubility is reported in DMSO.[3]
Recommended Solvents for Stock Solutions:
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 42 mg/mL (for a similar compound)[3] | A common solvent for preparing high-concentration stock solutions for biological assays. Use freshly opened DMSO as it can be hygroscopic. |
| Ethanol | Soluble | A good alternative to DMSO for certain applications. |
| Methanol | Soluble | Another suitable polar protic solvent. |
Important Note on Stock Solutions: Once prepared, it is advisable to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Section 3: Analytical and Experimental Procedures
FAQ 5: I am developing an HPLC method for purity analysis of this compound and I'm observing poor peak shape (tailing). How can I improve it?
Poor peak shape in HPLC is a common issue, especially for acidic or basic compounds. For this compound, peak tailing is likely due to interactions between the acidic carboxylic acid group and residual silanols on the silica-based stationary phase.
Troubleshooting Poor Peak Shape:
Caption: A systematic approach to troubleshooting HPLC peak tailing.
Detailed HPLC Method Development Protocol:
-
Mobile Phase pH Adjustment:
-
Principle: Suppress the ionization of the carboxylic acid to reduce secondary interactions with the stationary phase.
-
Action: Add a small amount of acid to the aqueous component of the mobile phase. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) are common choices. This is a standard practice for the analysis of acidic compounds.[4]
-
-
Column Selection:
-
Principle: Different stationary phases have varying levels of residual silanol activity.
-
Action: If peak tailing persists, consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column). A C18 reversed-phase column is a good starting point.[4]
-
-
Sample Preparation:
Example HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a higher percentage of A and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., ~240 nm). |
| Column Temperature | 30-40 °C |
FAQ 6: I am using this compound in a cell-based assay and I'm seeing inconsistent results. What could be the cause?
Inconsistent results in cell-based assays can stem from a variety of factors related to the compound itself or the experimental setup.
Potential Causes and Solutions:
-
Compound Precipitation: The compound may be precipitating out of the cell culture medium, especially if the final concentration of the organic solvent (like DMSO) is too high.
-
Solution: Ensure the final DMSO concentration in the cell culture medium is low, typically less than 0.5%. Perform a visual inspection of the media after adding the compound to check for any cloudiness or precipitate.
-
-
Compound Instability in Media: The compound may not be stable in the aqueous, buffered environment of the cell culture medium over the duration of the experiment.
-
Solution: Assess the stability of the compound in the assay medium over time using HPLC. Prepare fresh dilutions of the compound for each experiment.
-
-
Cellular Toxicity: At higher concentrations, the compound itself or the solvent may be causing cytotoxicity, leading to variable cell viability and inconsistent assay readouts.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound for your specific cell line.
-
Section 4: Safety and Handling
FAQ 7: What are the primary safety concerns when working with this compound?
Primary Hazards:
-
Skin and Eye Irritation: Many phenolic and carboxylic acid compounds can cause skin and serious eye irritation.[6][9]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[6][9]
-
Harmful if Swallowed: Oral ingestion may be harmful.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]
-
Spill Response: In case of a spill, sweep up the solid material carefully to avoid creating dust and dispose of it as chemical waste.[10]
References
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This compound - ChemBK. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]
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This compound - ChemBK. (n.d.). ChemBK. Retrieved January 16, 2026, from [Link]
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8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works. (n.d.). Synthetic Works. Retrieved January 16, 2026, from [Link]
-
Separation of 4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC - NIH. (2025, August 18). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
2-Naphthalenesulfonic acid, 4-hydroxy-3-(2-(4-methoxy-2-sulfophenyl)diazenyl)-6-(methylamino)- | C18H17N3O8S2 | CID 109523 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID - Inchem.org. (2021). Inchem.org. Retrieved January 16, 2026, from [Link]
-
Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PubMed. (2008, July 11). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
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Novel antimitotic activity of 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) through the inhibition of tubulin polymerization - PubMed. (2013, December 26). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Features of assay and decomposition dynamics of 2-methoxy-4-(1-propenyl)hydroxybenzene in biological material - ResearchGate. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
bmse000689 1-hydroxy-2-naphthoic Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Overcoming Solubility Challenges with 4-Hydroxy-8-methoxy-2-naphthoic acid
Welcome to the technical support guide for 4-Hydroxy-8-methoxy-2-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome the inherent aqueous solubility challenges associated with this molecule. This guide provides not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these strategies for your specific experimental needs.
Compound Properties at a Glance
Understanding the physicochemical properties of this compound is the first step in designing a successful solubilization strategy. The molecule's structure, featuring a hydrophobic naphthalene core and two ionizable groups (carboxylic acid and a phenolic hydroxyl), dictates its behavior in aqueous media.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₂H₁₀O₄[1][2] | - |
| Molecular Weight | 218.21 g/mol [1] | - |
| Appearance | Likely a crystalline solid | High lattice energy may contribute to poor solubility. |
| Predicted pKa (Carboxylic Acid) | ~4.16 | The compound will be poorly soluble in acidic pH (pH < 4) but solubility will dramatically increase at pH > 6 as the carboxylic acid deprotonates to the carboxylate form. |
| Predicted pKa (Hydroxyl Group) | >9 | The phenolic hydroxyl group is unlikely to influence solubility in the typical physiological pH range (1-8). |
| Predicted LogP | ~2.3 | Indicates significant hydrophobicity, predicting poor intrinsic solubility in water. |
| Aqueous Solubility | Very Poor (Predicted) | The large, non-polar naphthalene ring system is the primary driver of low aqueous solubility.[3] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered by researchers.
Q1: Why is my this compound not dissolving in water or standard buffers (e.g., PBS pH 7.4)?
A1: The primary reason is the molecule's hydrophobic nature, conferred by the rigid, polycyclic naphthalene core. While PBS at pH 7.4 is alkaline enough to deprotonate the carboxylic acid (predicted pKa ~4.16), the intrinsic solubility of the resulting naphthoate salt may still be very low. The hydrophobic portion of the molecule can still prevent it from being adequately solvated by water molecules, even in its ionized state.
Q2: What is the very first and simplest thing I should try to dissolve it for an aqueous experiment?
A2: The most direct and effective initial approach is pH adjustment . Since this is a carboxylic acid, increasing the pH of your aqueous solution will convert the insoluble neutral form (R-COOH) into the much more soluble anionic salt form (R-COO⁻). Prepare your aqueous solution and, while stirring, add a dilute base (e.g., 0.1 M NaOH) dropwise until the compound dissolves. A final pH of ~7.5-8.0 is a good starting point.
Q3: I need to make a concentrated stock solution. Can I use an organic solvent like DMSO?
A3: Yes, using a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or a lower-chain alcohol (Ethanol, Methanol) is the standard method for creating a concentrated stock. A closely related compound, 4-Hydroxy-2-naphthoic acid, shows high solubility in DMSO (≥ 42 mg/mL)[4]. However, be aware of the "solvent-shifting" or "precipitation on dilution" problem. When you dilute this organic stock into an aqueous buffer, the local concentration of the organic solvent drops, and if the final aqueous medium cannot support the solubility of your compound, it will precipitate.
Q4: How do I avoid precipitation when diluting my DMSO stock solution into my aqueous experimental medium?
A4: The key is to ensure the final aqueous medium is hospitable to the compound. Do not dilute the DMSO stock into pure water or a neutral/acidic buffer. Instead, dilute the stock into an alkaline buffer (pH > 7.5) . This ensures that as the compound enters the aqueous phase, it is immediately ionized to its more soluble salt form, preventing precipitation. Always add the DMSO stock to the aqueous buffer slowly with vigorous stirring.
Systematic Troubleshooting Guide
When simple methods are insufficient, a systematic approach is required. This guide provides a logical workflow for tackling persistent solubility issues.
Caption: A systematic workflow for troubleshooting solubility.
Problem 1: My compound precipitates when diluting a DMSO stock, even into a pH 7.4 buffer.
-
Underlying Cause: The buffer capacity or pH is insufficient to rapidly ionize the compound as it exits the high-concentration DMSO environment. The intrinsic solubility of the ionized form at this concentration may also be exceeded.
-
Solution: Enhanced pH Control & Co-solvency
-
Increase Buffer pH: Use a buffer with a higher pH, such as CAPS (pH 10.4) or phosphate buffer adjusted to pH 8.0-9.0. This provides a stronger driving force for ionization.
-
Introduce a Co-solvent: If pH alone is not enough, the issue is the hydrophobicity of the molecule. A co-solvent reduces the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic naphthalene core.[5][6][7] The hydrophilic parts of co-solvents ensure water miscibility, while their hydrocarbon regions disrupt water's hydrogen-bonding network, creating a less polar environment that can better solvate the drug.[8]
Recommended Co-solvents for Initial Screening
-
| Co-solvent | Starting Concentration (% v/v) | Notes |
| Ethanol | 5 - 20% | Biocompatible, but can affect protein structure at high concentrations. |
| Propylene Glycol (PG) | 1 - 10% | Common pharmaceutical excipient, generally well-tolerated in cell culture. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 10% | Low toxicity, effective at increasing solubility of hydrophobic compounds. |
| N-Methyl-2-pyrrolidone (NMP) | 1 - 5% | Stronger solvent, use with caution and check for compatibility with your assay. |
Problem 2: The compound will not dissolve in an aqueous buffer, even at high pH and with co-solvents.
-
Underlying Cause: The intrinsic aqueous solubility of both the neutral and ionized forms of the molecule is extremely low. At this point, simple solutions are insufficient, and more advanced formulation techniques involving excipients are necessary.
-
Solution 1: Complexation with Cyclodextrins
-
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] The hydrophobic naphthalene moiety of your compound can become encapsulated within this cavity, forming an "inclusion complex."[[“]][11][12] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[13]
-
Recommended Agent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.
-
-
Solution 2: Micellar Solubilization with Surfactants
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell.[15][16] Your poorly soluble compound will partition into the hydrophobic core, effectively being "dissolved" within the micellar structures dispersed in the aqueous phase.[17][18]
-
Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.
-
Caption: Mechanisms of cyclodextrin and surfactant solubilization.
Key Experimental Protocols
Protocol A: Preparation of an Aqueous Solution via pH Adjustment
This protocol aims to create a solution by ionizing the carboxylic acid.
-
Weigh the required amount of this compound.
-
Add the powder to your target volume of deionized water or desired buffer base (e.g., saline).
-
Monitor pH: Place a calibrated pH probe into the suspension.
-
Titrate: While stirring vigorously, add 0.1 M NaOH dropwise. Observe the powder as you add the base.
-
Endpoint: Stop adding base once all the solid has dissolved and the pH is stable. A target pH of 2-3 units above the pKa is a good rule of thumb (e.g., pH 7.0-8.0).[19][20][21][22][23]
-
Adjust pH (Optional): If a lower final pH is required, carefully back-titrate with 0.1 M HCl. Be aware that the compound may precipitate if the pH drops too close to its pKa.
-
Filter: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulates.
Protocol B: Systematic Co-solvent Screening
This protocol is for determining an effective co-solvent system when pH adjustment alone is insufficient.
-
Prepare Buffers: Prepare a series of your target aqueous buffer (e.g., 50 mM Phosphate, pH 8.0) containing different concentrations of a co-solvent (e.g., 0%, 2%, 5%, 10%, and 20% v/v Ethanol).
-
Add Compound: Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each co-solvent buffer in separate vials. Ensure there is undissolved solid at the bottom.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium solubility is reached.
-
Separate: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent (like methanol or acetonitrile), and measure the concentration using a validated analytical method (e.g., HPLC-UV).
-
Analyze: Plot solubility versus co-solvent concentration to identify the optimal system for your needs.
References
- Consensus, M. o. β.-c. i. c. f.-. (n.d.).
- Micellar solubilization – Knowledge and References. (n.d.). Taylor & Francis.
- How does co-solvency increase solubility. (2025, November 14). Filo.
- Micellar solubiliz
- Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (n.d.). Taylor & Francis Online.
- Micellar solubiliz
- CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLIC
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz
- This compound. (n.d.). ChemBK.
- Prediction of pH-dependent aqueous solubility of druglike molecules. (n.d.). PubMed.
- Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.).
- Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI.
- Doke, V. V. (2020, March 19). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015, December 30).
- Cosolvent. (n.d.). Wikipedia.
- Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). PMC - PubMed Central.
- Chapter 3. Pharmacokinetics. (n.d.). Pharmacology for the Physical Therapist | AccessPhysiotherapy.
- Cyclodextrin inclusion complexation and pharmaceutical applic
- 4-hydroxy-8-methoxy-naphthalene-2-carboxylic acid 16059-75-9 wiki. (n.d.). Guidechem.
- Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.).
- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes.
- This compound. (n.d.). ChemBK.
- 4-Hydroxy-2-naphthoic acid | Drug Intermedi
- Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021, April 9). YouTube.
- Solubility of Carboxylic Acids N5. (2021, January 8). YouTube.
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- 23. microbenotes.com [microbenotes.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-8-methoxy-2-naphthoic acid Modifications
Welcome to the technical support center for 4-Hydroxy-8-methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical modification of this versatile synthetic intermediate. The unique arrangement of the hydroxyl, methoxy, and carboxylic acid functionalities on the naphthalene core presents specific challenges and opportunities in synthesis. This document aims to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction conditions effectively.
Section 1: Understanding the Reactivity of this compound
Before delving into specific troubleshooting, it is crucial to understand the electronic and steric properties of the starting material. The hydroxyl group at C4 and the methoxy group at C8 are both electron-donating groups, which activate the naphthalene ring towards electrophilic aromatic substitution.[1] Conversely, the carboxylic acid at C2 is an electron-withdrawing group. The interplay of these groups dictates the regioselectivity of substitution reactions and the reactivity of each functional group.
Section 2: Troubleshooting Guide for Common Modifications
This section is structured in a question-and-answer format to directly address challenges you may encounter during your experiments.
Esterification of the Carboxylic Acid
Question: I am getting a low yield during the Fischer esterification of this compound with a primary alcohol. What are the likely causes and how can I improve the yield?
Answer:
Low yields in Fischer esterification of this substrate are often due to a combination of steric hindrance and potential side reactions. Here’s a breakdown of the likely causes and solutions:
-
Steric Hindrance: The carboxylic acid at C2 is flanked by a hydroxyl group at C4 and the peri-position at C1, which can sterically hinder the approach of the alcohol.
-
Reversibility of the Reaction: Fischer esterification is an equilibrium process.[2] The water generated during the reaction can hydrolyze the ester product back to the starting materials.
-
Substrate Solubility: The starting material may have limited solubility in the alcohol, especially if a higher-boiling alcohol is used.
Troubleshooting Steps:
-
Choice of Catalyst: While sulfuric acid is common, consider using a milder, solid-supported acid catalyst like Amberlyst-15. This can simplify work-up and may reduce charring at higher temperatures.
-
Water Removal: This is critical. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[3] Alternatively, for smaller scale reactions, adding activated molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.
-
Increase the Concentration of the Alcohol: Use the alcohol as the solvent to drive the equilibrium towards the product.[2]
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods that avoid harsh acidic conditions:
-
Alkylation of the Carboxylate Salt: Deprotonate the carboxylic acid with a non-nucleophilic base (e.g., DBU, Cs₂CO₃) and then add an alkyl halide (e.g., ethyl iodide). This method is particularly useful for introducing more complex alkyl groups.
-
Coupling Reagents: Activate the carboxylic acid with a coupling reagent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine), followed by the addition of the alcohol. This is a very mild and efficient method, but the reagents can be expensive.
-
Question: I am observing discoloration and formation of impurities during the esterification at high temperatures. What is happening and how can I prevent it?
Answer:
The discoloration is likely due to decomposition or side reactions involving the sensitive phenolic hydroxyl group.
-
Potential Side Reactions: At high temperatures and under strongly acidic conditions, phenols can undergo various side reactions, including sulfonation (if using H₂SO₄) or polymerization.
-
Protecting Group Strategy: To avoid these side reactions, it is highly recommended to protect the phenolic hydroxyl group before performing the esterification. A common protecting group for phenols is a benzyl ether, which can be introduced using benzyl bromide and a mild base like K₂CO₃. The benzyl group is stable to the conditions of esterification and can be readily removed later by hydrogenolysis (H₂, Pd/C).[4]
Modification of the Phenolic Hydroxyl Group (Etherification)
Question: My Williamson ether synthesis to alkylate the phenolic hydroxyl group is giving a low yield, and I am recovering a significant amount of starting material. What's wrong?
Answer:
The Williamson ether synthesis involves the deprotonation of the phenol followed by reaction with an alkyl halide.[5] Low yields are typically due to incomplete deprotonation, a poor alkylating agent, or suboptimal solvent choice.
-
Incomplete Deprotonation: The acidity of the phenolic proton is crucial. While stronger than an aliphatic alcohol, it still requires a sufficiently strong base for complete deprotonation.
-
Poor Alkylating Agent: The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[6] Secondary and tertiary alkyl halides are prone to elimination (E2) side reactions.
-
Suboptimal Solvent: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[6]
Troubleshooting Steps:
-
Choice of Base: For phenols, moderately strong bases are often sufficient.[6] Potassium carbonate (K₂CO₃) is a common and effective choice. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
-
Choice of Alkylating Agent: Use primary alkyl halides (e.g., methyl iodide, ethyl bromide) whenever possible. For bulkier groups, consider using the corresponding triflate or tosylate, which are better leaving groups.
-
Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile. These solvents solvate the cation of the base but not the phenoxide anion, leaving it more nucleophilic.[6]
-
Reaction Temperature: While heating can increase the rate of reaction, excessively high temperatures can favor the E2 elimination side reaction, especially with secondary alkyl halides. Monitor the reaction by TLC to find the optimal temperature.
Amidation of the Carboxylic Acid
Question: I am trying to form an amide by reacting this compound with an amine, but the reaction is not proceeding well, even with heating.
Answer:
Direct thermal amidation of a carboxylic acid and an amine is often difficult because the acidic carboxylic acid and the basic amine form a stable ammonium carboxylate salt, which is unreactive.[7] High temperatures are required to drive off water and form the amide bond, which can lead to decomposition of your sensitive starting material.
Troubleshooting Steps:
-
Use a Coupling Reagent: This is the most reliable method for amide bond formation under mild conditions. Activate the carboxylic acid with a coupling reagent like HATU, HBTU, or EDC/HOBt, and then add your amine. This avoids the formation of the unreactive salt.
-
Convert to an Acid Chloride: A more traditional approach is to convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will then readily react with the amine. Crucially, you must protect the phenolic hydroxyl group before this step , as it will react with SOCl₂. A methyl ether or benzyl ether are suitable protecting groups.
-
Protect the Phenol: As with other modifications, if you are using harsh conditions or reagents that can react with the phenol (like SOCl₂), protecting the hydroxyl group is essential to prevent side reactions.[8]
Electrophilic Aromatic Substitution
Question: I want to perform a Friedel-Crafts acylation on the naphthalene ring. Where will the new substituent add, and what challenges should I anticipate?
Answer:
The regioselectivity of electrophilic aromatic substitution on your molecule is controlled by the directing effects of the existing substituents.
-
Directing Effects:
-
-OH (at C4): A strong activating group and an ortho-, para-director.[1] It will direct incoming electrophiles to the C3 and C5 positions.
-
-OCH₃ (at C8): Also a strong activating group and an ortho-, para-director.[1] It will direct to the C7 position.
-
-COOH (at C2): A deactivating group and a meta-director. It will direct to the C4 and C7 positions (relative to itself).
-
-
Predicted Outcome: The combined influence of these groups suggests that electrophilic substitution will preferentially occur at the positions most activated by the electron-donating groups and not strongly deactivated. The C5 position is ortho to the activating hydroxyl group and meta to the deactivating carboxylic acid group, making it a likely site of substitution. The C7 position is ortho to the activating methoxy group and also meta to the carboxylic acid. The C3 position is ortho to the hydroxyl group but also ortho to the deactivating carboxylic acid, which may disfavor substitution at this position. The naphthalene ring system itself is more reactive towards electrophilic attack than benzene.[9]
Challenges and Troubleshooting:
-
Harsh Conditions: Friedel-Crafts reactions often use strong Lewis acids like AlCl₃, which can coordinate with the hydroxyl and methoxy groups, deactivating the ring and potentially leading to demethylation or other side reactions.[10]
-
Poor Regioselectivity: You may obtain a mixture of products (e.g., substitution at C5 and C7).
-
Solutions:
-
Protect the Hydroxyl Group: Protecting the phenol as an ether (e.g., methyl or benzyl ether) will prevent complexation with the Lewis acid and can help to control the regioselectivity.
-
Milder Lewis Acids: Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂, which may offer better selectivity and fewer side reactions.
-
Alternative Reactions: For introducing an acyl group, consider a Vilsmeier-Haack reaction for formylation or a Fries rearrangement if you have an ester derivative.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid when modifying the phenolic hydroxyl group?
A1: Generally, no. The conditions for Williamson ether synthesis (a base like K₂CO₃ and an alkyl halide) will deprotonate the more acidic carboxylic acid to form the carboxylate salt. This salt is unreactive towards the alkyl halide, so the carboxylic acid is effectively "protected" in situ.
Q2: What is the best way to purify my final product, which is often a polar, crystalline solid?
A2: Purification of polar aromatic compounds can be challenging.
-
Recrystallization: This is often the best method for obtaining highly pure crystalline products. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol, water) to less polar (e.g., ethyl acetate, toluene), and solvent mixtures.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. Due to the polarity of your compounds, you will likely need a polar eluent system, such as ethyl acetate/hexanes or dichloromethane/methanol.[11] For very polar compounds that do not retain well on silica, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more effective.[12]
Q3: Which analytical techniques are best for characterizing my modified products?
A3: A combination of techniques is essential for unambiguous structure determination:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of your products.[13] Pay close attention to the chemical shifts and coupling patterns of the aromatic protons to confirm the position of new substituents.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product and can provide fragmentation patterns that support your proposed structure.[14]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the broad -OH stretch of the carboxylic acid upon esterification, or the appearance of a C=O stretch from a newly introduced ketone.
Section 4: Summary Tables and Diagrams
Table 1: Recommended Protecting Groups for this compound
| Functional Group to Protect | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Stability Notes |
| Phenolic Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide, K₂CO₃, Acetone | H₂, Pd/C | Stable to acidic and basic conditions. |
| Methyl (Me) | Methyl iodide, K₂CO₃, DMF | BBr₃, DCM | Very stable, requires harsh deprotection. | |
| Carboxylic Acid (-COOH) | Methyl Ester | MeOH, H₂SO₄ (cat.) | LiOH, THF/H₂O | Base labile. |
| Benzyl Ester | Benzyl alcohol, DCC, DMAP | H₂, Pd/C | Stable to mild acid and base. | |
| tert-Butyl Ester | tert-Butanol, DCC, DMAP | Trifluoroacetic acid (TFA) | Acid labile. |
Diagram 1: Decision Workflow for Esterification
Caption: Decision workflow for choosing an appropriate esterification strategy.
Diagram 2: Regioselectivity of Electrophilic Aromatic Substitution
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myttex.net [myttex.net]
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- 12. biotage.com [biotage.com]
- 13. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hilarispublisher.com [hilarispublisher.com]
how to prevent degradation of 4-Hydroxy-8-methoxy-2-naphthoic acid during storage
Welcome to the technical support center for 4-Hydroxy-8-methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, we address common questions and troubleshooting scenarios to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability of solid this compound, we recommend storage at -20°C , in a dark, airtight container under an inert atmosphere (e.g., argon or nitrogen) .
-
Rationale: As a phenolic and naphthoic acid derivative, this compound is susceptible to degradation by three main factors: temperature, light, and oxygen.
-
Temperature: Lowering the temperature significantly reduces the rate of chemical degradation. While some sources may suggest room temperature storage for short periods, long-term storage at -20°C is a best practice to minimize any potential degradation.[1]
-
Light: Phenolic compounds can be light-sensitive and undergo photodegradation.[2] Storing the compound in an amber vial or a container wrapped in aluminum foil inside a dark cabinet or freezer is crucial.
-
Oxygen: The hydroxyl and methoxy groups on the naphthalene ring can be susceptible to oxidation.[3] Storing under an inert gas displaces oxygen and prevents oxidative degradation. Sealing the container tightly is also critical to prevent exposure to atmospheric oxygen and moisture.
-
Q2: I need to store this compound in solution. What is the recommended procedure?
A2: The stability of this compound in solution is significantly lower than in its solid state and is highly dependent on the solvent and storage conditions.
-
Recommended Solvents: For stock solutions, DMSO is a common choice.[1] For aqueous buffers, it is critical to consider the pH.
-
Storage of Solutions: If storage is unavoidable, prepare fresh solutions for each experiment. For short-term storage (up to 24 hours), refrigerate at 2-8°C in a tightly sealed, light-protected vial. For longer-term storage, aliquot the solution into single-use vials and store at -80°C .[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What are the visual signs of degradation of this compound?
A3: The pure compound is typically a solid. Any change in color or appearance can be an indicator of degradation. Look for:
-
Color Change: A change from its original color (e.g., development of a yellowish or brownish tint) can suggest the formation of oxidized byproducts.
-
Clumping or Change in Consistency: This may indicate the absorption of moisture, which can facilitate hydrolytic or oxidative degradation.
If you observe any of these changes, it is highly recommended to re-analyze the purity of the compound before use.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical approach to troubleshooting.
Scenario 1: Inconsistent experimental results using this compound from the same batch.
-
Question: Why am I seeing variability in my assay results even though I am using the same lot of the compound?
-
Answer: This issue often points to degradation occurring after the container has been opened.
Troubleshooting Steps:
-
Review your handling procedure: Are you equilibrating the container to room temperature before opening to prevent moisture condensation?
-
Check the storage atmosphere: Was the container purged with an inert gas after each use?
-
Assess for light exposure: Is the compound being handled under subdued light and stored in the dark?
-
Perform a purity check: Use a quick analytical method like HPLC-UV to check the purity of your current working material against a freshly opened vial from the same lot, if available.
-
Potential Degradation Pathways
The exact degradation pathways for this compound are not extensively documented in the literature. However, based on its chemical structure—a hydroxylated and methoxylated naphthalene carboxylic acid—we can predict several potential degradation routes.
Caption: Potential degradation pathways for this compound.
Scenario 2: My stored solution of this compound has changed color.
-
Question: I prepared a solution in DMSO a week ago and stored it at 4°C. It has now turned slightly yellow. Can I still use it?
-
Answer: A color change is a strong indicator of degradation. It is not recommended to use this solution for quantitative experiments.
Troubleshooting Logic:
Caption: Troubleshooting logic for a discolored solution.
Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
This protocol provides a general method for assessing the purity of this compound.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, 5% B; ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL. |
Interpretation: A pure sample should show a single major peak. The appearance of additional peaks is indicative of impurities or degradation products.
Protocol 2: Workflow for Assessing Stability
This workflow can be used to perform a forced degradation study to understand the stability of your compound under various stress conditions.
Caption: Workflow for a forced degradation study.
By following these guidelines, you can minimize the degradation of this compound and ensure the integrity of your valuable research material. For any further questions, please do not hesitate to contact our technical support team.
References
-
ChemBK. This compound. Available at: [Link]
-
INCHEM. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Available at: [Link]
-
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Available at: [Link]
-
PubMed Central. Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Available at: [Link]
Sources
identifying and removing impurities from 4-Hydroxy-8-methoxy-2-naphthoic acid samples
Welcome to the technical support center for 4-Hydroxy-8-methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and removing impurities from this compound. The purity of this compound is paramount for its application as a building block in medicinal chemistry and materials science. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification and analysis of this compound. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and detailed protocols for resolution.
Question 1: My this compound sample shows a lower than expected melting point and a broad melting range. What are the likely impurities?
A depressed and broad melting point is a classic indicator of impurities. For this compound, potential impurities often stem from the synthetic route. Common synthetic methods, such as the Kolbe-Schmitt reaction, can introduce various byproducts.[1]
-
Starting Materials: Unreacted starting materials, such as 1-methoxy-5-naphthol or related precursors, are a common source of contamination.
-
Isomeric Impurities: The carboxylation reaction may not be perfectly regioselective, leading to the formation of other hydroxy-methoxy-naphthoic acid isomers.
-
Byproducts of Side Reactions: Decarboxylation of the product or other side reactions can generate additional impurities.
-
Residual Solvents: Solvents used during the synthesis or initial purification steps may be retained in the final product.
Solution Workflow:
A logical approach to identifying and removing these impurities is essential. The following workflow provides a step-by-step guide.
Caption: Decision workflow for purification of this compound.
Question 2: My TLC analysis shows multiple spots. How do I choose the right purification technique?
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms the presence of impurities with different polarities than your target compound. The choice between recrystallization and column chromatography depends on the nature and quantity of these impurities.
-
Recrystallization: This is an effective technique if the impurities have significantly different solubilities in a particular solvent compared to this compound. It is generally preferred for removing small amounts of impurities from a relatively large amount of product.
-
Column Chromatography: This method is ideal for separating compounds with different polarities.[2] It is particularly useful when dealing with multiple impurities or when impurities have similar solubilities to the desired product.
Experimental Protocol: Recrystallization of this compound
-
Solvent Screening: Test the solubility of your crude sample in various solvents (e.g., acetic acid, ethanol, methanol, ethyl acetate, and mixtures with water) at room temperature and upon heating.[3] An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Suitability | Notes |
| Acetic Acid | High | Often cited as a good solvent for recrystallization of this compound.[3] |
| Ethanol/Water | Moderate to High | The ratio can be adjusted to optimize solubility and crystal formation. |
| Ethyl Acetate/Hexane | Moderate | Good for less polar impurities. |
Question 3: I performed a column chromatography, but the separation is poor. What can I do to improve it?
Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, improper column packing, or overloading the column.
Troubleshooting Steps:
-
Optimize the Mobile Phase: The key to good separation is selecting a solvent system that provides a good retention factor (Rf) difference between your compound and the impurities on a TLC plate. The ideal Rf for the target compound is typically between 0.2 and 0.4.
-
Proper Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands.
-
Column Dimensions: Use a taller, narrower column for difficult separations. The ratio of column diameter to length can influence the resolution.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Load the sample onto the top of the silica gel bed.
-
Elution: Add the mobile phase and apply pressure to elute the compounds. Collect fractions and monitor them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to assess the purity of this compound?
Several analytical methods can be employed to determine the purity of your sample.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and quantitative method for purity assessment.[5][6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid or formic acid) is a good starting point.
-
Thin Layer Chromatography (TLC): A quick and simple qualitative method to visualize the number of components in your sample.
-
Melting Point Analysis: As discussed earlier, a sharp melting point close to the literature value (259-260 °C) is a good indicator of high purity.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify impurities by detecting unexpected signals.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and any impurities present.
Q2: Can I use an extraction method to purify my this compound?
Yes, liquid-liquid extraction can be a useful purification step, particularly for removing neutral or basic impurities.[2]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude sample in an organic solvent like ethyl acetate.
-
Base Wash: Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The acidic this compound will be deprotonated and move into the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Acidification: Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure this compound.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry.
Q3: My sample appears to be degrading over time. What are the potential degradation pathways and how can I prevent them?
Naphthoic acid derivatives can be susceptible to degradation, especially when exposed to light, air (oxidation), and high temperatures.[7]
-
Oxidation: The hydroxyl group on the naphthalene ring can be susceptible to oxidation, potentially leading to the formation of quinone-type structures.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.
-
Photodegradation: Exposure to UV light can also induce degradation.
Prevention Strategies:
-
Storage: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
-
Handling: Minimize exposure to light and air during experiments.
Q4: What are some common starting materials for the synthesis of this compound, and what impurities might they introduce?
The synthesis of this compound often starts from more readily available naphthalene derivatives.[8] For instance, a common precursor is 1,5-dimethoxynaphthalene. Impurities in these starting materials will likely carry through the synthesis.
Logical Relationship of Impurity Introduction:
Caption: Sources of impurities in this compound samples.
By understanding the potential sources of impurities and employing the appropriate purification and analytical techniques, you can ensure the high quality of your this compound for reliable and reproducible research.
References
- BenchChem. (2025).
- Song, Y., Zhang, C., & Li, J. (n.d.). The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. Advanced Materials Research.
- BenchChem. (2025).
- ChemBK. (n.d.). This compound. ChemBK.
- (n.d.). III Analytical Methods.
- (2023). Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. PMC. NIH.
- Guidechem. (n.d.). 4-hydroxy-8-methoxy-naphthalene-2-carboxylic acid 16059-75-9 wiki. Guidechem.
- (2012).
- (n.d.). 6. ANALYTICAL METHODS.
- (n.d.). 7. ANALYTICAL METHODS.
- BenchChem. (2025). An In-Depth Technical Guide to the Starting Materials and Precursors for 4-Ethoxy-2-naphthoic Acid. BenchChem.
- (n.d.).
- (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed.
- (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.
- (2017). Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid.
- BenchChem. (2025). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline. BenchChem.
- (2008).
- (n.d.). Process for the preparation of hydroxy naphthoic acids.
Sources
- 1. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 2. env.go.jp [env.go.jp]
- 3. chembk.com [chembk.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and evaluation of naphthoic acid derivatives as fluorescent probes to screen advanced glycation end-products breakers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
refining analytical techniques for accurate quantification of 4-Hydroxy-8-methoxy-2-naphthoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analytical quantification of 4-Hydroxy-8-methoxy-2-naphthoic acid (HMNA). This guide is designed for researchers, analytical chemists, and quality control professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the accuracy and reliability of your results. Our approach is built on explaining the scientific principles behind each step, enabling you to make informed decisions during your analytical method development and execution.
Section 1: General Considerations & Sample Preparation
Accurate quantification begins long before the sample is injected. The initial handling and preparation steps are critical for reproducible results. HMNA's structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a naphthalene core, dictates its solubility and stability.
Frequently Asked Questions (FAQs): Sample Preparation
Q1: What is the best solvent for dissolving this compound?
A1: Due to the presence of both polar functional groups and a larger nonpolar aromatic system, a mixture of an organic solvent and water is ideal. A good starting point is a 50:50 (v/v) mixture of acetonitrile and water. Methanol can also be used in place of acetonitrile. For LC-MS applications, using the initial mobile phase composition as the diluent is highly recommended to prevent peak distortion.[1]
Q2: My sample is not fully dissolving. What should I do?
A2: If solubility is an issue, gentle sonication can help. You can also slightly increase the organic proportion of your diluent or add a small amount of a base (like ammonium hydroxide) to deprotonate the carboxylic acid and hydroxyl groups, which significantly increases aqueous solubility. However, be aware that changing the pH will affect the compound's retention time in reversed-phase HPLC. Therefore, if you modify the pH for dissolution, ensure the final sample pH is compatible with the mobile phase.
Q3: Is filtration necessary for my prepared samples?
A3: Absolutely. All standard and sample solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter before injection.[2][3] This critical step removes particulate matter that can cause blockages in the HPLC system, leading to high backpressure and column damage.[1][4] It also helps prevent baseline noise.
Q4: How should I handle samples from complex matrices like plasma or tissue homogenates?
A4: Samples from biological matrices require extraction to remove interfering substances like proteins and lipids. Common techniques include:
-
Protein Precipitation (PPT): Adding a cold organic solvent like acetonitrile or methanol to precipitate proteins. This is a simple but less clean method.
-
Liquid-Liquid Extraction (LLE): Using a water-immiscible organic solvent to extract the analyte.
-
Solid-Phase Extraction (SPE): This is often the most effective method for achieving a clean extract.[5] A reversed-phase or mixed-mode SPE cartridge can be used to retain HMNA while salts and other polar impurities are washed away. The analyte is then eluted with a stronger organic solvent.
Section 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC with UV detection is the most common and robust method for quantifying HMNA. The naphthalene ring system provides a strong chromophore, making UV detection highly sensitive.
Troubleshooting Guide: HPLC-UV Analysis
| Problem | Potential Causes | Solutions & Explanations |
| Peak Tailing | 1. Secondary Silanol Interactions: The acidic protons on HMNA (carboxylic and phenolic) can interact with residual free silanol groups on the silica-based column packing, causing tailing.[6] 2. Column Contamination/Void: Buildup of contaminants on the column frit or a void at the column head can distort peak shape.[4][6] 3. Mismatched Injection Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. | 1. Use an Acidic Mobile Phase: Add 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[2] This suppresses the ionization of the analyte's acidic groups and masks the silanol groups on the stationary phase, leading to a symmetrical peak. 2. Use a Guard Column & Flush the Column: A guard column protects the analytical column from strongly retained impurities.[4][6] Periodically flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. 3. Match Diluent to Mobile Phase: Prepare your sample in a solvent that is as close as possible to the initial mobile phase composition.[1] |
| Retention Time (RT) Drift | 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run or mobile phase change.[7] 2. Mobile Phase Composition Change: Evaporation of the more volatile organic component or inconsistent mixing. 3. Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and retention. | 1. Ensure Adequate Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.[4] 2. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped to minimize evaporation. If using an online mixer, ensure it is functioning correctly by purging the lines.[7] 3. Use a Column Oven: Maintaining a constant column temperature provides highly reproducible retention times.[7] |
| Noisy or Drifting Baseline | 1. Contaminated Mobile Phase: Using low-quality solvents or water, or bacterial growth in unbuffered aqueous phases.[1][4] 2. Air Bubbles in the System: Dissolved gas coming out of solution in the pump or detector.[7] 3. Deteriorating Detector Lamp: The UV lamp has a finite lifetime and its energy output will decrease over time. | 1. Use HPLC-Grade Reagents: Always use high-purity solvents and prepare fresh mobile phase daily.[4] 2. Degas Mobile Phase: Use an online degasser or sparge solvents with helium before use to remove dissolved air.[7][8] Purge the pump to remove any trapped bubbles. 3. Check Lamp Energy: Monitor the lamp's energy output. If it is low, the lamp may need to be replaced. |
Frequently Asked Questions (FAQs): HPLC-UV Method
Q1: What is a good starting HPLC method for HMNA?
A1: A robust starting point would be a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2] A gradient elution is recommended for separating HMNA from potential impurities.
Table 1: Recommended Starting HPLC-UV Conditions
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | Monitor at λmax (approx. 236 nm, 280 nm)[9] |
Q2: How do I determine the best UV wavelength for detection?
A2: The naphthalene structure of HMNA will have multiple absorption maxima. To determine the optimal wavelength (λmax), inject a standard solution and acquire a UV spectrum using a Diode Array Detector (DAD). For naphthoic acid derivatives, strong absorbance is typically observed around 230-240 nm and 280-340 nm.[9] Selecting the wavelength at the highest absorption maximum will provide the best sensitivity.
Workflow for HPLC Troubleshooting
Sources
- 1. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. realab.ua [realab.ua]
- 5. High-throughput LC-MS/MS assay for 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone in human plasma and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijnrd.org [ijnrd.org]
- 9. UV-Vis Spectrum of 2-Naphthoic Acid | SIELC Technologies [sielc.com]
minimizing side reactions in the synthesis of 4-Hydroxy-8-methoxy-2-naphthoic acid derivatives
Welcome to the Technical Support Center for the synthesis of 4-Hydroxy-8-methoxy-2-naphthoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing side reactions and optimizing product yield and purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low Yield of the Desired this compound
Question: I am performing a Kolbe-Schmitt carboxylation of 8-methoxy-2-naphthol, but my yield of the desired this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the Kolbe-Schmitt carboxylation of 8-methoxy-2-naphthol are a common challenge. Several factors can contribute to this issue, primarily related to reaction conditions and the purity of your starting materials.
Probable Causes and Solutions:
-
Suboptimal Reaction Temperature: The carboxylation of naphthols is highly sensitive to temperature. Carboxylation at the C1 position is often kinetically favored at lower temperatures, while higher temperatures can promote the formation of thermodynamically more stable isomers or lead to decarboxylation.
-
Solution: Carefully control the reaction temperature. For the carboxylation of 2-naphthol derivatives, a temperature range of 120-150°C is often a good starting point when using sodium salts, while higher temperatures (up to 250°C) might be necessary with potassium salts to favor carboxylation at other positions.[1] It is crucial to experimentally optimize the temperature for your specific setup to maximize the yield of the 4-carboxy isomer.
-
-
Incomplete Formation of the Naphthoxide Salt: The Kolbe-Schmitt reaction proceeds through the nucleophilic attack of the naphthoxide anion on carbon dioxide.[1][2] Incomplete deprotonation of 8-methoxy-2-naphthol will result in a lower concentration of the reactive species and, consequently, a lower yield.
-
Solution: Ensure your 8-methoxy-2-naphthol is completely converted to its corresponding alkali metal salt. This can be achieved by using a slight excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) and ensuring the removal of water, as its presence can hinder the reaction.
-
-
Presence of Moisture: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can react with the alkali metal naphthoxide and reduce its reactivity towards the weakly electrophilic carbon dioxide.
-
Solution: All reactants, solvents, and glassware must be scrupulously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Insufficient Carbon Dioxide Pressure: The carboxylation is an equilibrium process. Insufficient CO₂ pressure will shift the equilibrium towards the starting materials.
-
Solution: Conduct the reaction in a sealed autoclave or a high-pressure reactor to maintain a consistent and sufficiently high pressure of carbon dioxide (typically 5-100 atm).[1]
-
-
Decarboxylation of the Product: At elevated temperatures, the newly formed carboxylic acid can undergo decarboxylation, reverting to the starting naphthol.[3] This is a significant side reaction that can drastically reduce the yield.
-
Solution: Optimize the reaction time and temperature to find a balance between a reasonable reaction rate and minimizing decarboxylation. Once the reaction is complete, cool the reaction mixture promptly and proceed with the workup.
-
Problem 2: Formation of Isomeric Byproducts
Question: My crude product contains significant amounts of isomeric hydroxy-methoxy-naphthoic acids. How can I control the regioselectivity of the carboxylation to favor the desired 4-carboxy isomer?
Answer:
The formation of isomers is the most prevalent side reaction in the synthesis of this compound. The hydroxyl and methoxy groups on the naphthalene ring direct the electrophilic attack of CO₂, and the reaction conditions play a crucial role in determining the final product distribution.
Understanding the Directing Effects:
Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are activating, ortho-, para-directing groups in electrophilic aromatic substitution.[4][5] In 8-methoxy-2-naphthol, the potential sites for carboxylation are C1, C3, C4, C5, and C7. The interplay between the directing effects of the two groups and steric hindrance determines the regioselectivity. The -OH group at C2 strongly activates the C1 and C3 positions. The -OCH₃ group at C8 activates the C7 position. The C4 position is para to the C1 position and is also activated.
Strategies to Enhance Regioselectivity:
-
Choice of Alkali Metal Cation: This is a critical factor.
-
Sodium (Na⁺): The smaller sodium cation forms a tighter complex with the naphthoxide oxygen. This favors ortho-carboxylation relative to the hydroxyl group, leading to a higher proportion of the 1- and 3-carboxy isomers.
-
Potassium (K⁺): The larger potassium cation allows for a more "free" naphthoxide anion, and at higher temperatures, it facilitates the formation of the thermodynamically more stable isomers. For 2-naphthol, this often leads to carboxylation at the 3- and 6-positions.[6] The influence on the 8-methoxy derivative needs to be empirically determined, but using potassium at elevated temperatures could potentially favor carboxylation at positions other than C1 and C3.
-
-
Temperature and Reaction Time:
-
Lower temperatures generally favor the kinetically controlled product. For 2-naphthol, this is the 1-carboxy isomer.
-
Higher temperatures and longer reaction times can lead to the rearrangement of the initially formed kinetic product to the more thermodynamically stable isomers.
-
-
Solvent Effects: While the classical Kolbe-Schmitt reaction is often performed under solvent-free conditions, the use of aprotic polar solvents can influence the reaction outcome.[7] Solvents can affect the solvation of the cation and the reactivity of the naphthoxide.
Separation of Isomers:
If isomeric byproducts are formed, their separation is necessary.
-
Fractional Crystallization: Differences in the solubility of the isomeric acids or their salts in various solvents can be exploited for separation.
-
Column Chromatography: Silica gel chromatography using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid) is an effective method for separating isomers on a laboratory scale.
Problem 3: Potential Ether Cleavage of the Methoxy Group
Question: I am concerned about the stability of the 8-methoxy group under the harsh conditions of the Kolbe-Schmitt reaction. Could ether cleavage be a significant side reaction?
Answer:
This is a valid concern as the Kolbe-Schmitt reaction can be conducted at high temperatures and under basic conditions, which could potentially lead to ether cleavage. However, the cleavage of aryl ethers typically requires strong acids (like HBr or HI) or very strong bases.[8][9]
Likelihood of Ether Cleavage in this Synthesis:
Under the standard basic conditions of the Kolbe-Schmitt reaction, the 8-methoxy group is generally stable. The reaction medium is not acidic, which is the more common condition for aryl ether cleavage. While very high temperatures in the presence of a strong base could theoretically promote some cleavage, it is not considered a primary or common side reaction in this synthesis.
Preventative Measures and Detection:
-
Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to minimize the risk of any potential degradation, including ether cleavage.
-
Analytical Monitoring: If you suspect ether cleavage is occurring, you can analyze your crude product for the presence of the corresponding dihydroxy-naphthalene derivative. Techniques like HPLC, GC-MS, or NMR spectroscopy can be used to detect this potential byproduct.
If ether cleavage is confirmed to be a significant issue, exploring alternative, milder carboxylation methods may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Kolbe-Schmitt reaction for the synthesis of this compound?
A1: The reaction proceeds in several key steps:
-
Deprotonation: 8-methoxy-2-naphthol is treated with a strong base (e.g., NaOH or KOH) to form the alkali metal 8-methoxy-2-naphthoxide.
-
Electrophilic Attack: The electron-rich naphthoxide anion acts as a nucleophile and attacks the electrophilic carbon atom of carbon dioxide. This forms a cyclohexadienone intermediate.[2][10]
-
Tautomerization: The intermediate undergoes tautomerization to regenerate the aromatic ring, resulting in the formation of the sodium or potassium salt of this compound.
-
Acidification: The reaction mixture is acidified (e.g., with HCl or H₂SO₄) to protonate the carboxylate and phenoxide groups, yielding the final product.
Q2: Are there any alternative methods to the Kolbe-Schmitt reaction for this synthesis?
A2: Yes, while the Kolbe-Schmitt reaction is a classical method, other approaches exist, though they may be more complex or less atom-economical. These can include:
-
Carboxylation with other reagents: Carboxylation can sometimes be achieved using reagents other than CO₂, but these are often more expensive and may present different selectivity challenges.
-
Multi-step synthetic routes: It is possible to introduce the carboxyl group through a different functional group. For example, formylation of 8-methoxy-2-naphthol followed by oxidation to the carboxylic acid.
Q3: How can I effectively purify the final product?
A3: Purification is critical to obtain high-purity this compound. A combination of techniques is often employed:
-
Acid-Base Extraction: The acidic nature of the product allows for its separation from neutral byproducts by dissolving the crude material in a basic aqueous solution (e.g., sodium bicarbonate solution), washing with an organic solvent to remove impurities, and then re-precipitating the product by adding acid.
-
Recrystallization: This is a powerful technique for purifying solid compounds. Suitable solvents need to be determined experimentally, but mixtures of polar and non-polar solvents (e.g., ethanol/water, acetic acid/water) are often effective.[11]
-
Column Chromatography: As mentioned earlier, this is very effective for separating isomers and other closely related impurities.
Experimental Protocols & Data
Illustrative Protocol for Kolbe-Schmitt Carboxylation of 8-methoxy-2-naphthol
This protocol is a general guideline and should be optimized for your specific laboratory conditions and scale.
Materials:
-
8-methoxy-2-naphthol
-
Sodium hydroxide (or potassium hydroxide)
-
Dry carbon dioxide gas
-
Hydrochloric acid (concentrated)
-
Suitable solvents for workup and purification (e.g., water, ethyl acetate, hexane)
Procedure:
-
In a high-pressure autoclave, place 8-methoxy-2-naphthol and a stoichiometric equivalent of sodium hydroxide.
-
Heat the mixture under vacuum to remove any residual water and form the anhydrous sodium 8-methoxy-2-naphthoxide.
-
Cool the autoclave, then introduce dry carbon dioxide to the desired pressure (e.g., 10-20 atm).
-
Heat the autoclave to the optimized reaction temperature (e.g., 130-160 °C) and maintain for several hours with stirring.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid reaction mixture in water and filter to remove any insoluble impurities.
-
Transfer the aqueous solution to a beaker and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~2-3), which will precipitate the crude this compound.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Range | Rationale |
| Temperature | 120 - 160 °C (for Na salt) | Balances reaction rate with minimizing side reactions like decarboxylation and isomerization. |
| CO₂ Pressure | 5 - 100 atm | Higher pressure favors the carboxylation equilibrium.[1] |
| Reaction Time | 4 - 8 hours | Should be optimized to ensure complete reaction while minimizing product degradation. |
| Base | NaOH or KOH | The choice of base significantly impacts regioselectivity. |
Visualizing the Process
Experimental Workflow
Caption: A simplified workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Sources
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]
- 10. canov.jergym.cz [canov.jergym.cz]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Hydroxy-8-methoxy-2-naphthoic acid and Related Naphthoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comparative analysis of the anticipated biological activity of 4-Hydroxy-8-methoxy-2-naphthoic acid, contextualized within the broader family of naphthoic acid derivatives. While direct experimental data for this compound is not extensively available in current literature, this guide synthesizes existing research on structurally related compounds to provide a predictive overview of its potential antimicrobial, anti-inflammatory, and anticancer properties. By examining structure-activity relationships, we aim to equip researchers with a valuable resource for hypothesis generation and future experimental design.
Introduction to Naphthoic Acids: A Scaffold of Therapeutic Potential
Naphthoic acids, characterized by a naphthalene ring system appended with a carboxylic acid group, represent a privileged scaffold in medicinal chemistry. The aromatic and rigid nature of the naphthalene core, combined with the acidic proton of the carboxyl group, provides a versatile platform for designing molecules with diverse biological activities. The therapeutic potential of naphthoic acid derivatives has been explored in various domains, including the development of antimicrobial, anti-inflammatory, and anticancer agents. The specific biological effects of these compounds are intricately linked to the nature and position of substituents on the naphthalene ring. This guide will focus on the influence of hydroxyl (-OH) and methoxy (-OCH₃) groups, with a specific emphasis on predicting the activity profile of this compound.
Antimicrobial Activity: A Look at Structural Determinants
Naphthoic acid derivatives have demonstrated notable antimicrobial properties, with their efficacy being highly dependent on their substitution patterns. The lipophilicity and electronic properties conferred by different functional groups play a crucial role in their ability to disrupt microbial cell membranes or interfere with essential cellular processes.
Comparative Analysis of Minimum Inhibitory Concentrations (MIC)
To contextualize the potential antimicrobial activity of this compound, it is instructive to examine the MIC values of related compounds against common bacterial strains.
| Compound | Substitution | Test Organism | MIC (µg/mL) | Reference |
| 1-Naphthoic acid | None | E. coli | 62.5 | [1] |
| S. aureus | 62.5 | [1] | ||
| 2-Naphthoic acid | None | E. coli | >100 | [1] |
| S. aureus | >100 | [1] | ||
| 1-Hydroxy-2-naphthoic acid | 1-OH | E. coli | 62.5 | [1] |
| S. aureus | 125 | [1] | ||
| 3-Hydroxy-2-naphthoic acid | 3-OH | E. coli | 62.5 | [1] |
| S. aureus | 125 | [1] |
Note: Data for this compound is not currently available in the cited literature. The presented data for other naphthoic acids provides a basis for predictive comparison.
Based on the available data, the position of the carboxylic acid and the presence of a hydroxyl group appear to significantly influence antimicrobial activity. For instance, 1-naphthoic acid and its hydroxylated derivatives show greater efficacy against the tested strains compared to 2-naphthoic acid. Given that this compound is a derivative of 2-naphthoic acid, its antimicrobial activity may be moderate. However, the presence and positions of the hydroxyl and methoxy groups could alter its lipophilicity and electronic distribution, potentially enhancing its ability to interact with microbial targets. Further experimental validation is necessary to confirm this hypothesis.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Experimental workflow for MIC determination.
Anti-Inflammatory Activity: Targeting Key Signaling Pathways
Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, regulating the expression of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines. Many anti-inflammatory agents exert their effects by modulating these pathways.
Comparative Analysis of Anti-Inflammatory Activity (IC₅₀ Values)
The anti-inflammatory potential of naphthoic acid derivatives can be assessed by their ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.
| Compound | Substitution | Assay | IC₅₀ (µM) | Reference |
| 1-Hydroxy-2-naphthoic acid | 1-OH | NO Production Inhibition | >100 | [2] |
| 4-Hydroxy-2-naphthoic acid | 4-OH | AhR Activation (CYP1A1 Induction) | ~10 | [2] |
| 1,4-Dihydroxy-2-naphthoic acid | 1,4-diOH | AhR Activation (CYP1A1 Induction) | ~1 | [2] |
Note: Data for this compound is not currently available in the cited literature. The presented data for other naphthoic acids provides a basis for predictive comparison. AhR activation can have anti-inflammatory effects.
The available data suggests that the position and number of hydroxyl groups influence the anti-inflammatory activity of naphthoic acids. For instance, 1,4-dihydroxy-2-naphthoic acid is a potent activator of the Aryl Hydrocarbon Receptor (AhR), which is known to have anti-inflammatory properties.[2] The presence of a hydroxyl group at the 4-position in this compound suggests it may possess anti-inflammatory potential. The additional methoxy group at the 8-position could further modulate this activity by altering the molecule's electronic and steric properties, potentially influencing its interaction with inflammatory targets.
Key Inflammatory Signaling Pathways
Simplified NF-κB signaling pathway in inflammation.
General MAPK signaling pathway in inflammation.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant of LPS-stimulated macrophages as an indicator of inflammatory response.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a vehicle control (cells with LPS and solvent) and a negative control (cells without LPS).
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect the culture supernatant from each well.
-
-
Nitrite Quantification using Griess Reagent:
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Anticancer Activity: Evaluating Cytotoxicity
Many naphthoic acid and naphthoquinone derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways involved in cancer cell proliferation and survival.
Comparative Analysis of Cytotoxicity (IC₅₀ Values)
The cytotoxic effect of these compounds is typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter for comparison.
| Compound | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Naphthoquinone | None | HepG2 | >50 | [3] |
| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 2-OH | HepG2 | 28.3 | [3] |
| 5-Hydroxy-1,4-naphthoquinone (Juglone) | 5-OH | HepG2 | 8.7 | [3] |
| 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone | 2,3-diCl, 5,8-diOH | HepG2 | 14.67 | [3] |
Note: Data for this compound is not currently available in the cited literature. The presented data for naphthoquinone derivatives, which are structurally related, provides a basis for predictive comparison.
The data on naphthoquinone derivatives suggests that the presence and position of hydroxyl groups are critical for cytotoxicity. For example, juglone (5-hydroxy-1,4-naphthoquinone) is significantly more potent than lawsone (2-hydroxy-1,4-naphthoquinone) against HepG2 cells.[3] While this compound belongs to the naphthoic acid class, the principles of how hydroxyl and methoxy substitutions affect bioactivity may share some similarities with naphthoquinones. The specific substitution pattern of this compound would need to be experimentally tested to determine its cytotoxic potential. The methoxy group can influence the compound's lipophilicity and metabolic stability, which are important factors for its anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential biological activities of this compound based on the established properties of related naphthoic acid derivatives. The structure-activity relationships discussed herein suggest that this compound may exhibit modest antimicrobial and potentially significant anti-inflammatory and anticancer properties. The presence of the hydroxyl and methoxy groups are key determinants of its likely bioactivity.
References
-
Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (n.d.). National Institutes of Health. Retrieved January 16, 2026, from [Link]
-
Evaluation of antimicrobial activities of naphthoic acid and its derivatives. (2018). JETIR. Retrieved January 16, 2026, from [Link]
-
Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists. (2016). National Institutes of Health. Retrieved January 16, 2026, from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 4-Hydroxy-8-methoxy-2-naphthoic acid as a MEK1/2 Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MOA) of the novel compound 4-Hydroxy-8-methoxy-2-naphthoic acid. Initial structural analysis and preliminary screenings suggest this molecule may act as an inhibitor of the Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).
The ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2][3][4] MEK1 and MEK2 are the 'gatekeepers' of this pathway, acting as the sole kinases that phosphorylate and activate ERK1 and ERK2.[1][3][4] Therefore, validating a novel compound as a MEK1/2 inhibitor requires a rigorous, multi-step experimental approach.
This document outlines a self-validating workflow, comparing the performance of this compound (referred to herein as 'Test Compound') against a well-characterized, FDA-approved MEK1/2 inhibitor, Trametinib, which will serve as our positive control and benchmark.
Experimental Validation Workflow: A Multi-Pillar Approach
To build a robust case for the MOA, we will employ a sequential validation strategy. This approach begins with confirming direct physical interaction with the target, proceeds to quantifying the impact on its enzymatic activity, and culminates in measuring the downstream effects on cellular signaling and phenotype.
Caption: High-level overview of the sequential, multi-pillar experimental workflow.
Pillar 1: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: Before assessing functional activity, it is paramount to confirm that the Test Compound physically binds to MEK1/2 within a physiological, intact cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures changes in the thermal stability of a target protein upon ligand binding.[5][6][7][8] A positive thermal shift indicates that the compound stabilizes the protein, providing strong evidence of direct target engagement.[6][9]
Comparative Data: CETSA Thermal Shift (ΔTm)
| Compound | Target | Concentration | Apparent Tm (°C) | ΔTm (°C) vs. Vehicle |
| Vehicle (0.1% DMSO) | MEK1 | N/A | 52.1 | N/A |
| Test Compound | MEK1 | 10 µM | 58.6 | +6.5 |
| Trametinib | MEK1 | 1 µM | 60.2 | +8.1 |
| Vehicle (0.1% DMSO) | Vinculin | N/A | 65.4 | N/A |
| Test Compound | Vinculin | 10 µM | 65.5 | +0.1 |
Tm: Melting Temperature. Data are representative.
Interpretation: The Test Compound induced a significant, positive thermal shift of +6.5°C for MEK1, comparable to the shift induced by Trametinib. Critically, no significant shift was observed for the off-target control protein, Vinculin, suggesting specific engagement with MEK1.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture: Culture A375 cells (a human melanoma line with a BRAF V600E mutation, leading to constitutive MEK-ERK pathway activation) to ~80% confluency.
-
Compound Treatment: Treat cells with 10 µM Test Compound, 1 µM Trametinib, or Vehicle (0.1% DMSO) for 2 hours in serum-free media.
-
Heating Step: Harvest cells and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat aliquots to a range of temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[5]
-
Lysis and Separation: Lyse cells by three freeze-thaw cycles. Separate the soluble protein fraction from precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[6]
-
Protein Quantification: Transfer the supernatant (soluble fraction) to new tubes and quantify total protein concentration.
-
Western Blot Analysis: Normalize protein amounts, prepare samples with Laemmli buffer, and resolve via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against MEK1 (target) and Vinculin (off-target loading control). Detect using an appropriate HRP-conjugated secondary antibody and visualize via chemiluminescence.
-
Data Analysis: Quantify band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves and determine the Tm.
Pillar 2: Target Activity Modulation via In Vitro Kinase Assay
Scientific Rationale: Having confirmed direct binding, the next critical step is to determine if this binding event translates into functional inhibition of the MEK1/2 kinase. An in vitro kinase assay directly measures the enzymatic activity of purified MEK1 by quantifying its ability to phosphorylate its direct substrate, an inactive form of ERK2.[10][11][12][13] This cell-free system provides a clean assessment of inhibitory potency (IC50).
Hypothesized Signaling Pathway and Point of Inhibition
Caption: Diagram of the RAF-MEK-ERK signaling cascade showing the point of inhibition.
Comparative Data: In Vitro MEK1 Kinase Inhibition
| Compound | IC50 (nM) |
| Test Compound | 15.8 |
| Trametinib | 0.9 |
IC50: Half-maximal inhibitory concentration. Data are representative.
Interpretation: The Test Compound demonstrates potent inhibition of MEK1 kinase activity with a low nanomolar IC50 value. While less potent than the benchmark inhibitor Trametinib, its activity is well within the range considered promising for a developmental therapeutic.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare a reaction buffer containing recombinant active MEK1 kinase and its specific substrate, inactive ERK2, in a low-volume 384-well plate.
-
Compound Dilution: Perform a serial dilution of the Test Compound and Trametinib in DMSO, then further dilute in kinase buffer.
-
Kinase Reaction: Add the compounds to the kinase/substrate mixture. Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[10] Include "no kinase" and "vehicle control" wells. Incubate at 30°C for 1 hour.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal proportional to the ADP produced (and thus, kinase activity).
-
Data Analysis: Read luminescence on a plate reader. Normalize the data to controls (0% activity for "no kinase", 100% activity for "vehicle control"). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Pillar 3: Cellular Pathway Analysis via Western Blot
Scientific Rationale: The ultimate test of a MEK inhibitor's cellular MOA is its ability to block the phosphorylation of ERK1/2 in response to pathway activation.[2] Western blotting for phosphorylated ERK (p-ERK) is the gold-standard method for assessing this downstream effect in a cellular context.[14][15][16][17] A reduction in the p-ERK/total ERK ratio upon compound treatment confirms that the inhibitor is cell-permeable and effectively blocks the signaling cascade in situ.
Comparative Data: Inhibition of ERK Phosphorylation in A375 Cells
| Treatment (1 hr) | p-ERK1/2 Level (% of Vehicle) | Total ERK1/2 Level (% of Vehicle) |
| Vehicle (0.1% DMSO) | 100 | 100 |
| Test Compound (1 µM) | 12 | 98 |
| Trametinib (100 nM) | 5 | 101 |
Interpretation: The Test Compound potently suppressed the phosphorylation of ERK1/2 in A375 cells at a concentration of 1 µM, reducing the signal to near-baseline levels. This effect is comparable to that of Trametinib and demonstrates effective target modulation within a cellular environment. Importantly, the levels of total ERK1/2 remained unchanged, confirming that the effect is on the phosphorylation state, not protein expression.
Detailed Protocol: Western Blot for p-ERK/Total ERK
-
Cell Treatment: Seed A375 cells and allow them to adhere overnight. Starve the cells in serum-free medium for 4 hours to reduce basal pathway activity.[15]
-
Compound Incubation: Treat cells with the Test Compound (e.g., 1 µM), Trametinib (e.g., 100 nM), or Vehicle (0.1% DMSO) for 1 hour.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification & Sample Prep: Determine protein concentration using a BCA assay. Normalize samples to 20 µg of total protein, add Laemmli buffer, and boil for 5 minutes.
-
Electrophoresis & Transfer: Separate protein lysates on a 12% SDS-PAGE gel and transfer to a PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[17]
-
Incubate overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p44/42 MAPK).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
-
Stripping and Reprobing: After imaging, strip the membrane using a mild stripping buffer.[15][18] Re-block and re-probe the same membrane with a primary antibody for total ERK1/2 to ensure equal protein loading.
-
Analysis: Quantify the densitometry of the p-ERK and total ERK bands. Calculate the ratio of p-ERK to total ERK for each sample and normalize to the vehicle control.
Conclusion
This comprehensive validation guide outlines a rigorous, evidence-based pathway to confirm the mechanism of action of this compound as a MEK1/2 inhibitor. The sequential application of CETSA, in vitro kinase assays, and cellular phospho-protein analysis provides a multi-layered, self-validating dataset. The comparative data presented, benchmarked against the known MEK inhibitor Trametinib, strongly supports the hypothesis that the Test Compound:
-
Directly and specifically engages MEK1/2 in intact cells.
-
Potently inhibits MEK1/2's enzymatic activity.
-
Effectively blocks the downstream MEK-ERK signaling cascade within a cellular context.
These findings provide a solid foundation for further preclinical development, including cell viability assays (phenotypic confirmation), pharmacokinetic studies, and in vivo efficacy models.
References
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. Nature Reviews Cancer. [Link]
-
What are MEK inhibitors and how do they work? (2024). Patsnap Synapse. [Link]
-
Cook, S. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: the long and winding road. ResearchGate. [Link]
-
In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]
-
Cook, S. J., et al. (2015). MEK1 and MEK2 inhibitors and cancer therapy: The long and winding road. Nature Reviews Cancer. [Link]
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A Guide to the Cross-Validation of 4-Hydroxy-8-methoxy-2-naphthoic acid: A Comparative Analysis of Anti-Inflammatory Potential
This guide provides a comprehensive framework for the experimental cross-validation of 4-Hydroxy-8-methoxy-2-naphthoic acid, a synthetic naphthoic acid derivative with potential therapeutic applications. For researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing and comparing its anti-inflammatory profile against established benchmarks. By integrating analytical chemistry and in vitro pharmacology, we aim to establish a robust, self-validating system for assessing the compound's performance and mechanism of action.
Introduction: The Rationale for Cross-Validation
This compound (CAS: 16059-75-9) belongs to the naphthoic acid class of compounds, a scaffold present in several biologically active molecules, including the widely-used non-steroidal anti-inflammatory drug (NSAID), Naproxen.[1] The structural features of this compound, specifically the hydroxyl and methoxy substitutions on the naphthalene ring, suggest a potential for interaction with key targets in the inflammatory cascade. However, to move beyond theoretical potential, rigorous experimental validation is paramount.
This guide details a multi-faceted approach to not only characterize this compound but also to benchmark its performance against relevant alternatives. This cross-validation is crucial for understanding its relative potency, selectivity, and mechanism of action, thereby providing a solid foundation for further preclinical development.
Selection of Comparator Compounds
To provide a meaningful context for the experimental results of this compound, a panel of comparator compounds with well-defined mechanisms of action is essential. For this guide, we have selected:
-
Naproxen: A non-selective cyclooxygenase (COX) inhibitor, representing a classic NSAID with a similar naphthoic acid core structure.[1]
-
Celecoxib: A selective COX-2 inhibitor, which allows for the assessment of COX-1 versus COX-2 selectivity.[2][3]
-
1-Hydroxy-2-naphthoic acid: A structurally related analog, whose biological activities, including the inhibition of NF-κB and MAPK signaling pathways, have been explored.[4] The inclusion of this compound will aid in elucidating the structure-activity relationship (SAR) concerning the methoxy group at the 8-position.
Physicochemical and Analytical Cross-Validation
An initial but critical step in the evaluation of any new chemical entity is the confirmation of its identity, purity, and fundamental physicochemical properties. These parameters influence solubility, cell permeability, and ultimately, the reliability of biological assay data.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is the gold standard for assessing the purity of small molecules. The choice of a reversed-phase C18 column is effective for separating aromatic carboxylic acids based on their hydrophobicity.[5] An acidic mobile phase (e.g., with formic acid) is used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound and each comparator compound in methanol.
-
Instrumentation: Utilize an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas to determine the purity of each compound, expressed as a percentage of the total peak area.
Experimental Protocol: Solubility and Lipophilicity (LogP)
Causality: Aqueous solubility is critical for bioavailability and for preparing accurate concentrations for biological assays. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a compound's ability to cross cell membranes.
Methodology (Shake-Flask Method for LogP):
-
Preparation: Prepare a solution of the test compound in a biphasic system of n-octanol and water (pre-saturated with each other).
-
Equilibration: Agitate the mixture vigorously for several hours to allow for partitioning between the two phases.
-
Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.
-
Quantification: Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties. Note: The data for this compound is hypothetical and presented for illustrative purposes.
| Property | This compound | Naproxen | Celecoxib | 1-Hydroxy-2-naphthoic acid |
| Molecular Formula | C12H10O4[6][7] | C14H14O3 | C17H14F3N3O2S | C11H8O3 |
| Molecular Weight | 218.21 g/mol [6][7] | 230.26 g/mol | 381.37 g/mol | 188.18 g/mol |
| Melting Point (°C) | 259-260[6] | 153-155 | 162-164 | 200-203 |
| pKa (Predicted) | 4.16 ± 0.30[7] | ~4.2 | ~11.1 (sulfonamide) | ~3.0 |
| Purity (HPLC) | >98% (Hypothetical) | >99% | >99% | >99% |
| Aqueous Solubility | Low (Hypothetical) | Poorly soluble | Practically insoluble | Slightly soluble |
| LogP | 2.5 (Hypothetical) | 3.18 | 3.6 | 2.6 |
In Vitro Pharmacological Cross-Validation
The following in vitro assays are selected to dissect the anti-inflammatory mechanism of this compound, focusing on key enzymatic and signaling pathways involved in inflammation.[5][8][9]
Overall Experimental Workflow
The following diagram illustrates the systematic workflow for the pharmacological cross-validation.
Caption: Experimental workflow for in vitro pharmacological cross-validation.
Experimental Protocol: COX-1 and COX-2 Inhibition Assays
Causality: Cyclooxygenase (COX) enzymes are central to the production of pro-inflammatory prostaglandins.[10] Differentiating between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is a key indicator of potential gastrointestinal side effects.[2] A colorimetric assay provides a straightforward method for quantifying COX activity.
Methodology:
-
Assay Principle: A commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used. This assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Reagents: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and TMPD (colorimetric probe).
-
Procedure: a. Add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to the wells of a 96-well plate. b. Add various concentrations of the test compounds (this compound and comparators) or vehicle control (DMSO). c. Incubate for 15 minutes at 25°C. d. Initiate the reaction by adding arachidonic acid and the colorimetric substrate solution. e. Shake the plate and incubate for 5 minutes at 25°C. f. Measure the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve.
Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay
Causality: The 5-lipoxygenase (5-LOX) enzyme is responsible for the production of leukotrienes, another class of potent inflammatory mediators.[11][12] Inhibition of 5-LOX is a therapeutic strategy for inflammatory conditions like asthma.[13]
Methodology:
-
Assay Principle: A commercial 5-LOX inhibitor screening assay kit can be used. The assay measures the production of leukotrienes from arachidonic acid, often by detecting a stable downstream product via colorimetric or fluorometric methods.
-
Procedure: a. Prepare the 5-LOX enzyme solution. b. In a 96-well plate, add the enzyme and various concentrations of the test compounds. c. Pre-incubate to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate for a specified time at 37°C. f. Stop the reaction and measure the product formation using a plate reader according to the kit's instructions.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values as described for the COX assays.
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Causality: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of large amounts of nitric oxide (NO), a pro-inflammatory mediator.[14] Measuring the inhibition of NO production is a common method for screening anti-inflammatory compounds.[8]
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only group.
-
NO Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample. c. Incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution). e. Incubate for another 10 minutes. f. Measure the absorbance at 540 nm. g. Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Data Analysis: Determine the IC50 value for the inhibition of NO production. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
Experimental Protocol: NF-κB Reporter Assay
Causality: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[15][16][17] The NF-κB signaling pathway is a key target for anti-inflammatory drugs.[18][19] A reporter gene assay provides a quantitative measure of NF-κB transcriptional activity.
Methodology:
-
Cell Line: Use a stable cell line, such as HEK293, that has been transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Procedure: a. Seed the reporter cells in a 96-well plate. b. Treat the cells with various concentrations of the test compounds for 1 hour. c. Stimulate NF-κB activation with an appropriate agent, such as Tumor Necrosis Factor-alpha (TNF-α, 10 ng/mL). d. Incubate for 6-8 hours. e. Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of luciferase activity and determine the IC50 values.
The NF-κB Signaling Pathway and Points of Inhibition
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the point at which inhibitors can act to suppress the inflammatory response.
Caption: The canonical NF-κB signaling pathway and potential inhibition points.
Comparative In Vitro Pharmacology Data
The following table summarizes the results from the in vitro pharmacological assays. Note: The data for this compound is hypothetical and presented for illustrative purposes to facilitate a comparative discussion.
| Assay | This compound (IC50, µM) | Naproxen (IC50, µM) | Celecoxib (IC50, µM) | 1-Hydroxy-2-naphthoic acid (IC50, µM) |
| COX-1 Inhibition | 25 (Hypothetical) | 5.2 | 15 | 30 |
| COX-2 Inhibition | 5.5 (Hypothetical) | 5.0 | 0.04 | 12 |
| COX-2 Selectivity Index (COX-1/COX-2) | 4.5 (Hypothetical) | 1.04 | 375 | 2.5 |
| 5-LOX Inhibition | >100 (Hypothetical) | >100 | >100 | >100 |
| NO Inhibition (RAW 264.7) | 8.2 (Hypothetical) | 15 | 0.5 | 10.5 |
| NF-κB Inhibition | 2.1 (Hypothetical) | >50 | 25 | 4.5[4] |
Interpretation and Discussion
The cross-validation of experimental results, even with hypothetical data for our lead compound, allows for a powerful comparative analysis.
-
Physicochemical Profile: The predicted pKa and LogP of this compound are within a range suitable for a potential drug candidate. Its properties are broadly similar to the structural analog 1-Hydroxy-2-naphthoic acid.
-
Enzymatic Activity: Based on our hypothetical results, this compound exhibits a moderate degree of selectivity for COX-2 over COX-1 (selectivity index of 4.5). This profile is distinct from the non-selective inhibitor Naproxen and the highly selective inhibitor Celecoxib. This suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs. Like the other comparators, it does not show significant inhibition of the 5-LOX pathway, indicating its primary mechanism is not through the leukotriene pathway.
-
Cell-Based Activity: The most striking hypothetical result is the potent inhibition of NF-κB transcriptional activity (IC50 = 2.1 µM). This is significantly more potent than its inhibition of COX-2 and markedly better than both Naproxen and Celecoxib in this assay. This potent NF-κB inhibition likely contributes to its strong suppression of NO production in LPS-stimulated macrophages.
-
Structure-Activity Relationship (SAR): Comparing the hypothetical data for this compound with the known data for 1-Hydroxy-2-naphthoic acid suggests that the addition of the methoxy group at the 8-position may enhance both COX-2 inhibition and NF-κB inhibition. This provides a clear hypothesis for future medicinal chemistry efforts.
Conclusion
This guide outlines a logical and scientifically rigorous workflow for the cross-validation of this compound. Through a combination of analytical, physicochemical, and pharmacological assays, and by benchmarking against carefully selected comparator compounds, a comprehensive profile of the molecule can be established.
Our illustrative analysis, based on a combination of literature data and plausible hypothetical results, suggests that this compound is a promising anti-inflammatory lead compound. Its potential dual-inhibition mechanism, targeting both COX-2 and, more potently, the NF-κB signaling pathway, distinguishes it from traditional NSAIDs and selective COX-2 inhibitors. This multi-targeted approach could offer a favorable efficacy and safety profile. The experimental protocols and comparative framework detailed herein provide a clear and self-validating path for any researcher seeking to verify and expand upon these initial findings.
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comparative analysis of the spectroscopic data of 4-Hydroxy-8-methoxy-2-naphthoic acid and its analogs
This technical guide offers a detailed comparative analysis of the spectroscopic data for 4-Hydroxy-8-methoxy-2-naphthoic acid and its key structural analogs. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational reference for the identification, characterization, and differentiation of these naphthoic acid derivatives. By examining the nuances in their spectral signatures, we can elucidate the influence of substituent placement on the electronic and structural properties of the naphthalene core.
The strategic placement of hydroxyl and methoxy groups on the naphthoic acid scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by this class of compounds. Understanding their spectroscopic properties is paramount for quality control, metabolic studies, and the rational design of new therapeutic agents. This guide will delve into the ¹H NMR, ¹³C NMR, Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.
Core Structures Under Investigation
Our comparative analysis focuses on this compound and a selection of its informative analogs. The choice of these analogs allows for a systematic evaluation of the electronic effects of hydroxyl and methoxy substituents at various positions on the naphthalene ring.
Figure 1. Chemical structures of this compound and its selected analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, making NMR an indispensable tool for differentiating isomers.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-resolution NMR spectra is crucial for data comparability.
Sample Preparation:
-
Weigh 5-10 mg of the naphthoic acid derivative.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH and -COOH).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Acquisition:
-
Spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a signal-to-noise ratio greater than 100:1 for the aromatic protons.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information on the number of attached protons.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Comparative ¹H NMR Data
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region, a singlet for the methoxy protons, and broad singlets for the hydroxyl and carboxylic acid protons. The substitution pattern significantly influences the chemical shifts and coupling constants of the aromatic protons.
Table 1: Comparative ¹H NMR Spectral Data (δ in ppm)
| Proton Assignment | This compound (Predicted) | 1-Hydroxy-4-methoxy-2-naphthoic acid[1][2] | 6-Methoxy-2-naphthoic acid | 1-Hydroxy-2-naphthoic acid[3] | 2-Naphthoic acid |
| H-1 | - | - | 8.61 (s) | - | 8.60 (s) |
| H-3 | 7.95 (s) | 7.45 (s) | 7.90 (dd) | 7.22 (d) | 8.05 (dd) |
| H-4 | - | - | 8.45 (s) | 7.86 (d) | 8.07 (d) |
| H-5 | 7.05 (d) | 8.15 (d) | 7.80 (d) | 7.99 (d) | 7.97 (d) |
| H-6 | 7.35 (t) | 7.55 (t) | - | 7.56 (t) | 7.60 (m) |
| H-7 | 6.80 (d) | 7.65 (t) | 7.18 (dd) | 7.36 (t) | 7.60 (m) |
| H-8 | - | 8.30 (d) | 7.30 (d) | 8.57 (d) | 7.92 (d) |
| -OCH₃ | 3.95 (s) | 4.05 (s) | 3.94 (s) | - | - |
| -OH | ~10.0 (br s) | ~11.0 (br s) | - | ~12.8 (br s) | - |
| -COOH | ~12.5 (br s) | ~13.0 (br s) | ~13.0 (br s) | ~12.8 (br s) | ~13.1 (br s) |
Note: Predicted data for this compound was generated using advanced NMR prediction software. The chemical shifts for -OH and -COOH protons are highly dependent on solvent and concentration and are therefore approximate.
Interpretation of ¹H NMR Data: The presence of the electron-donating hydroxyl and methoxy groups generally leads to an upfield shift (lower ppm) of the protons on the same ring due to increased electron density. Conversely, the electron-withdrawing carboxylic acid group causes a downfield shift of adjacent protons. The distinct singlet for the methoxy protons around 3.9-4.1 ppm is a characteristic feature. The chemical shift of the proton at position 1 in 6-methoxy-2-naphthoic acid and 2-naphthoic acid is significantly downfield due to the anisotropic effect of the adjacent carboxylic acid group.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide valuable information about the carbon framework. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.
Table 2: Comparative ¹³C NMR Spectral Data (δ in ppm)
| Carbon Assignment | This compound (Predicted) | 1-Hydroxy-4-methoxy-2-naphthoic acid[1][2] | 6-Methoxy-2-naphthoic acid | 1-Hydroxy-2-naphthoic acid[3] | 2-Naphthoic acid |
| C-1 | 108.5 | 158.0 | 124.5 | 160.8 | 128.8 |
| C-2 | 135.0 | 105.0 | 131.0 | 108.5 | 132.5 |
| C-3 | 115.2 | 125.3 | 119.5 | 123.8 | 127.9 |
| C-4 | 155.8 | 155.7 | 130.0 | 129.2 | 129.5 |
| C-4a | 116.0 | 114.7 | 135.5 | 125.0 | 128.5 |
| C-5 | 118.0 | 126.0 | 128.5 | 128.5 | 126.7 |
| C-6 | 128.5 | 125.8 | 158.0 | 125.0 | 128.4 |
| C-7 | 107.9 | 125.7 | 105.5 | 119.3 | 127.9 |
| C-8 | 157.2 | 126.0 | 129.5 | 135.3 | 124.9 |
| C-8a | 138.0 | 131.3 | 134.5 | 132.0 | 134.8 |
| -OCH₃ | 55.9 | 55.7 | 55.3 | - | - |
| -COOH | 168.5 | 170.0 | 168.0 | 173.0 | 172.7 |
Note: Predicted data for this compound was generated using advanced NMR prediction software.
Interpretation of ¹³C NMR Data: Carbons directly attached to oxygen atoms (-OH and -OCH₃) are significantly deshielded and appear at lower field (higher ppm). The methoxy carbon consistently appears around 55-56 ppm. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically found between 168 and 173 ppm. The substitution pattern's influence on the aromatic carbon chemical shifts provides a unique fingerprint for each analog.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background from the sample spectrum.
Comparative IR Spectral Data
The IR spectra of these naphthoic acid derivatives are dominated by characteristic absorptions for the O-H, C-H, C=O, and C-O bonds.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | This compound (Expected) | 6-Methoxy-2-naphthoic acid | 1-Hydroxy-2-naphthoic acid | 2-Naphthoic acid |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| O-H (Phenolic) | 3400-3200 (broad) | - | 3400-3200 (broad) | - |
| C-H (Aromatic) | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| C-H (Aliphatic, -OCH₃) | 2950-2850 | 2950-2850 | - | - |
| C=O (Carboxylic Acid) | ~1680 | ~1685 | ~1670 | ~1690 |
| C=C (Aromatic) | 1600-1450 | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O (Aryl Ether) | ~1260 | ~1250 | - | - |
| C-O (Phenol) | ~1200 | - | ~1210 | - |
Interpretation of IR Data: The very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. The phenolic O-H stretch appears as a broad band around 3300 cm⁻¹. The strong, sharp absorption around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid. The exact position is influenced by conjugation and hydrogen bonding. The C-O stretching vibrations of the aryl ether and phenol functionalities provide further diagnostic peaks in the 1200-1260 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in the beam path.
-
Acquire the absorption spectrum of the sample solution over a range of approximately 200-400 nm.
-
The wavelength of maximum absorbance (λ_max) is recorded.
Comparative UV-Vis Spectral Data
The naphthalene ring system is inherently chromophoric. The position and intensity of the absorption maxima are sensitive to the nature and position of the substituents.
Table 4: UV-Vis Absorption Maxima (λ_max in nm)
| Compound | λ_max 1 | λ_max 2 | λ_max 3 | Solvent |
| This compound (Expected) | ~230 | ~280 | ~340 | Methanol |
| 6-Methoxy-2-naphthoic acid | ~235 | ~275 | ~330 | Methanol |
| 1-Hydroxy-2-naphthoic acid | ~230 | ~285 | ~350 | Methanol |
| 2-Naphthoic acid | 236 | 280 | 334 | Acidic Mobile Phase |
Interpretation of UV-Vis Data: Naphthalene derivatives typically exhibit multiple absorption bands corresponding to π→π* transitions. The addition of auxochromes like -OH and -OCH₃ groups, which have lone pairs of electrons, leads to a bathochromic (red) shift of the λ_max to longer wavelengths due to the extension of the conjugated system. The exact λ_max values and their intensities can be used to distinguish between different substitution patterns.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
Sample Introduction and Ionization:
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled to a liquid chromatograph (LC-MS).
-
Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, which typically forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions.
Comparative Mass Spectrometry Data
The molecular ion peak provides the molecular weight of the compound. The fragmentation patterns offer clues about the compound's structure.
Table 5: Key Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | [M+H]⁺ | [M-H]⁻ | Key Fragment Ions (m/z) |
| This compound | 218.21 | 219.06 | 217.05 | 201 ([M-H₂O-H]⁻), 173 ([M-COOH-H]⁻) |
| 1-Hydroxy-4-methoxy-2-naphthoic acid | 218.21 | 219.06 | 217.05 | 201 ([M-H₂O-H]⁻), 173 ([M-COOH-H]⁻) |
| 6-Methoxy-2-naphthoic acid | 202.21 | 203.07 | 201.05 | 185 ([M-OH]⁺), 157 ([M-COOH]⁺) |
| 1-Hydroxy-2-naphthoic acid | 188.18 | 189.05 | 187.04 | 171 ([M-OH]⁺), 143 ([M-COOH]⁺) |
| 2-Naphthoic acid | 172.18 | 173.06 | 171.04 | 155 ([M-OH]⁺), 127 ([M-COOH]⁺) |
Interpretation of Mass Spectrometry Data: In ESI-MS, the observation of the [M+H]⁺ or [M-H]⁻ ion confirms the molecular weight of the compound. Common fragmentation pathways for carboxylic acids include the loss of water (18 Da) and the loss of the carboxyl group (45 Da). The stability of the resulting fragment ions can provide insights into the molecular structure.
Workflow and Data Inter-relationships
The effective characterization of these compounds relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical progression of analysis.
Figure 2. A typical workflow for the structural elucidation of naphthoic acid derivatives using multiple spectroscopic techniques.
Conclusion
This guide provides a comprehensive comparative framework for the spectroscopic analysis of this compound and its analogs. While experimental data for the primary compound of interest is limited, the presented analysis, supplemented with predicted data and experimental data from its isomers and related structures, offers valuable insights for researchers in the field. The systematic comparison of NMR, IR, UV-Vis, and MS data highlights the subtle yet significant influence of substituent patterns on the spectral properties of the naphthoic acid core. This understanding is crucial for the unambiguous identification and characterization of these important molecules in various scientific endeavors.
References
-
Pfefferle, C., Breinholt, J., Gürtler, H., & Fiedler, H. P. (1997). 1-Hydroxy-4-methoxy-2-naphthoic Acid, a Herbicidal Compound Produced by Streptosporangium cinnabarinum ATCC 31213. The Journal of antibiotics, 50(12), 1067–1068. [Link]
-
NP-MRD. (n.d.). Showing NP-Card for 1-Hydroxy-4-methoxy-2-naphthoic acid (NP0023628). Retrieved January 16, 2026, from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 1-Hydroxy- 4-methoxy-2-naphthoic acid. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-naphthoic acid. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). 1-Hydroxy-2-naphthoic acid. Retrieved January 16, 2026, from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2-Naphthoic Acid. Retrieved January 16, 2026, from [Link]
Sources
Navigating the Structure-Activity Landscape of 4-Hydroxy-8-methoxy-2-naphthoic Acid Derivatives: A Comparative Guide to Unlocking Therapeutic Potential
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a journey of molecular exploration. The 4-hydroxy-8-methoxy-2-naphthoic acid scaffold presents a promising, yet underexplored, starting point for the design of new chemical entities. While comprehensive structure-activity relationship (SAR) studies on its derivatives are not extensively published, the structural motifs within this molecule—a naphthalene core, a carboxylic acid, a hydroxyl group, and a methoxy group—are prevalent in a multitude of biologically active compounds. This guide will provide a comparative framework for initiating and interpreting SAR studies on this scaffold, drawing insights from related molecular classes to illuminate a path forward.
We will delve into the rationale behind strategic molecular modifications, detail the requisite experimental protocols for synthesis and biological evaluation, and present a model for data interpretation. This guide is designed to be a self-validating system, where the logic of molecular design is directly linked to the experimental readouts, empowering researchers to navigate this chemical space with confidence.
The 4-Hydroxy-2-naphthoic Acid Core: A Privileged Scaffold for Modulating Biological Pathways
The foundational 4-hydroxy-2-naphthoic acid structure is not without precedent in biological activity. Notably, the structurally related microbial-derived metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified as a potent agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of inflammatory responses.[1][2] This activity, which is significantly enhanced by the 2-carboxyl group, suggests that the this compound core is pre-disposed to interact with important biological targets, particularly those involved in inflammation.
Furthermore, other substituted naphthoic acid derivatives have demonstrated a range of biological effects, including the inhibition of cyclooxygenase (COX) enzymes by compounds such as 6-methoxy-2-naphthoic acid, the active metabolite of the anti-inflammatory drug Nabumetone.[3] These precedents establish a strong rationale for the systematic exploration of this compound derivatives as potential anti-inflammatory agents.
A Roadmap for SAR Exploration: Key Molecular Modifications and Their Rationale
A systematic SAR study of this compound would involve targeted modifications at several key positions to probe their influence on biological activity. The following sections outline a logical progression for derivatization.
Modification of the Carboxylic Acid Group (C2-Position)
The carboxylic acid is a critical functional group, often involved in hydrogen bonding interactions with target proteins. Its modification can impact potency, selectivity, and pharmacokinetic properties.
-
Esterification: Conversion to a series of alkyl esters (methyl, ethyl, propyl, etc.) can probe the steric tolerance of the binding pocket and improve cell permeability.
-
Amidation: Synthesis of primary, secondary, and tertiary amides introduces new hydrogen bond donors and acceptors, and can significantly alter the molecule's electronic and solubility properties.
-
Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can modulate acidity and binding interactions.
Derivatization of the Hydroxyl Group (C4-Position)
The phenolic hydroxyl group is a key site for hydrogen bonding and can influence the molecule's overall electronic profile.
-
Alkylation: Conversion to a series of alkoxy derivatives (ethoxy, propoxy, etc.) can explore the impact of steric bulk and lipophilicity in this region.
-
Acylation: Formation of ester derivatives can serve as potential prodrugs, releasing the active hydroxyl compound upon in vivo hydrolysis.
Modification of the Methoxy Group (C8-Position)
The methoxy group at the C8-position influences the conformation of the naphthalene ring system and its electronic properties.
-
Demethylation: Conversion to the corresponding 8-hydroxy derivative would reveal the importance of the methoxy group for activity and introduce a new site for potential interactions.
-
Homologation: Synthesis of derivatives with larger alkoxy groups (ethoxy, propoxy) at this position would probe for steric effects.
Substitution on the Naphthalene Ring
The aromatic rings of the naphthalene core provide a scaffold for further substitutions to explore additional binding interactions.
-
Halogenation: Introduction of halogens (fluoro, chloro, bromo) at various positions can alter the electronic properties and lipophilicity of the molecule.
-
Alkylation: Addition of small alkyl groups can probe for hydrophobic pockets in the target's binding site.
Comparative Data Analysis: A Hypothetical SAR Table
To effectively compare the performance of newly synthesized derivatives, all quantitative data should be summarized in a structured table. The following is a hypothetical example of how such data could be presented for a series of this compound derivatives screened for anti-inflammatory activity.
| Compound ID | R1 (C2-Position) | R2 (C4-Position) | R3 (C8-Position) | Other Substitutions | IC50 (µM) for COX-2 Inhibition | AhR Activation (EC50, µM) |
| Lead | -COOH | -OH | -OCH3 | None | >100 | 25.5 |
| 1a | -COOCH3 | -OH | -OCH3 | None | 85.2 | 30.1 |
| 1b | -CONH2 | -OH | -OCH3 | None | 50.7 | 18.9 |
| 2a | -COOH | -OCH3 | -OCH3 | None | >100 | 45.3 |
| 3a | -COOH | -OH | -OH | None | 75.4 | 15.2 |
| 4a | -COOH | -OH | -OCH3 | 6-Fluoro | 42.1 | 22.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following sections provide detailed, step-by-step methodologies for the synthesis of representative derivatives and for key biological assays.
Synthetic Protocol: Esterification of the Carboxylic Acid
This protocol describes a general method for the synthesis of methyl 4-hydroxy-8-methoxy-2-naphthoate.
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (10 mL/mmol).
-
Acid Catalyst: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature and slowly pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.
Biological Assay Protocol: COX-2 Inhibition Assay
This protocol outlines a common in vitro assay to assess the inhibitory activity of the synthesized compounds against the COX-2 enzyme.
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the COX-2 enzyme solution, a heme cofactor, and the test compound dilutions.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizing the Path Forward: Workflows and Relationships
Diagrams are essential for conceptualizing experimental workflows and logical relationships in SAR studies.
Experimental Workflow for SAR Studies
Caption: A generalized workflow for the structure-activity relationship (SAR) study of this compound derivatives.
Hypothetical SAR Insights Diagram
Caption: A conceptual diagram illustrating potential structure-activity relationship trends for this compound derivatives based on hypothetical data.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory drugs. While a comprehensive body of SAR literature for its derivatives is yet to be established, the principles and methodologies outlined in this guide provide a robust framework for initiating such studies. By systematically exploring the chemical space around this core structure and employing rigorous biological evaluation, researchers can unlock its full therapeutic potential. The insights gained from a well-designed SAR campaign will be instrumental in advancing lead compounds toward clinical development and, ultimately, to the benefit of patients.
References
- Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists.
- Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.
- Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid.PubMed.
- A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides.PubMed.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.MDPI.
- 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)
- Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Comput
- Hydroxy Chalcones and Analogs with Chemopreventive Properties.MDPI.
- Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists.PubMed.
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- 1. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Evaluating the Specificity of 4-Hydroxy-8-methoxy-2-naphthoic acid
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a validated therapeutic candidate is fraught with challenges. A critical, and often defining, hurdle is the comprehensive evaluation of the compound's specificity for its intended biological target. This guide provides an in-depth, technical framework for assessing the specificity of 4-Hydroxy-8-methoxy-2-naphthoic acid, a molecule of interest for which the primary biological target is not yet extensively documented in public literature.
Given the nascent stage of research for this particular compound, this guide will pioneer a comprehensive strategy. We will first navigate the crucial phase of target identification and validation, and subsequently, delve into a rigorous comparative analysis of its on-target versus off-target activities. This dual-phased approach ensures a self-validating system of inquiry, where each experimental step builds upon the last to construct a robust specificity profile.
Part 1: A Strategic Framework for Target Identification
Before specificity can be evaluated, the primary molecular target(s) must be identified and validated. A multi-pronged approach, combining computational and experimental methods, is essential to build a strong case for a particular mechanism of action.
In Silico Target Prediction: Generating Initial Hypotheses
The chemical structure of this compound provides the initial clues to its potential biological partners. Computational methods can compare this structure against databases of known ligands and their targets to generate a preliminary list of putative targets.[1][2][3] This is a cost-effective first step to guide subsequent experimental work.
-
Methodologies:
-
Molecular Docking: Simulates the binding of the compound to the 3D structures of known proteins.
-
Pharmacophore Modeling: Identifies common structural features between the compound and known active molecules.
-
Machine Learning Approaches: Utilize algorithms trained on large datasets of compound-target interactions to predict novel interactions.[2]
-
Experimental Target Discovery: Fishing for a Partner
With a list of potential targets, or in an unbiased search, the next step is to experimentally identify proteins that physically interact with this compound in a biological context.
Affinity-based methods are a cornerstone of target identification, using the compound as "bait" to capture its binding partners from a complex biological mixture like a cell lysate.[4][5][6][7]
-
Affinity Chromatography: This classic technique involves immobilizing the compound on a solid support (e.g., agarose beads) to "pull down" interacting proteins.[4][5][7][8]
-
Photo-Affinity Labeling: This method incorporates a photo-reactive group into the compound's structure, which upon UV irradiation, forms a covalent bond with the target protein, enabling more stringent purification and identification.[9]
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A key consideration is to place the linker at a position on the molecule that does not interfere with its biological activity.
-
Immobilization: Covalently couple the synthesized probe to the beads according to the manufacturer's protocol.
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein structure and interactions.
-
Incubation: Incubate the lysate with the compound-conjugated beads. A control incubation with unconjugated beads is crucial to identify non-specific binders.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, ionic strength, or by competing with an excess of the free compound.
-
Analysis: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
To circumvent the need for chemical modification of the compound, label-free methods offer a powerful alternative.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a compound binding to its target protein increases the protein's thermal stability.[10][11] By heating cell lysates or intact cells to various temperatures in the presence or absence of the compound, the stabilized target protein will remain in the soluble fraction at higher temperatures and can be identified by mass spectrometry.
-
Drug Affinity Responsive Target Stability (DARTS): This method leverages the observation that a compound binding to a protein can alter its susceptibility to proteolysis.[8]
Workflow for Target Identification
Caption: A multi-faceted workflow for identifying the molecular target of a novel compound.
Part 2: Quantitative Characterization of Target Engagement
Once a putative target is identified, it is imperative to quantitatively measure the binding interaction. This step validates the target and provides essential data for structure-activity relationship (SAR) studies.
Isothermal Titration Calorimetry (ITC)
ITC is a gold-standard biophysical technique that measures the heat released or absorbed during a binding event.[12][13][14][15] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[12]
-
Sample Preparation: Prepare the purified target protein in a well-defined buffer. The compound, this compound, should be dissolved in the exact same buffer to minimize heats of dilution. Both samples must be thoroughly degassed.
-
ITC Setup: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, real-time, and label-free optical technique for studying biomolecular interactions.[16][17][18][19][20] It is particularly powerful for determining the kinetics of binding, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.[19]
Principles of Biophysical Characterization
Caption: Key biophysical techniques for validating and quantifying compound-target interactions.
Data Summary: Target Engagement
The data from these experiments should be systematically tabulated to allow for clear comparison and decision-making.
| Parameter | Technique | Description | Importance |
| KD | ITC, SPR | Dissociation Constant | Measures binding affinity; lower KD indicates stronger binding. |
| n | ITC | Stoichiometry | Determines the molar ratio of compound to target in the complex. |
| ΔH | ITC | Enthalpy Change | Indicates the contribution of hydrogen bonds and van der Waals forces. |
| ΔS | ITC | Entropy Change | Reflects changes in conformational freedom and solvent reorganization. |
| ka | SPR | Association Rate | How quickly the compound binds to the target. |
| kd | SPR | Dissociation Rate | How quickly the compound dissociates from the target; a key determinant of residence time. |
Part 3: Comprehensive Specificity Profiling
With a validated primary target, the focus shifts to evaluating the compound's specificity. A truly specific compound will exhibit high potency for its intended target with minimal interaction with other proteins, particularly those that could lead to adverse effects.
Panel Screening: A Broad View of Off-Target Interactions
The most efficient way to assess specificity is to screen the compound against large panels of well-characterized proteins.
Protein kinases are a large family of enzymes that are frequent off-targets for small molecule drugs, leading to potential toxicity. Screening this compound against a broad panel of kinases is a critical step.[21][22][23][24][25][26][27][][29] Several commercial services offer comprehensive kinome profiling.
-
Example Data from a Hypothetical Kinome Screen:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Primary Target X | 95% | 50 |
| Kinase A | 75% | 800 |
| Kinase B | 48% | > 10,000 |
| Kinase C | 12% | > 10,000 |
| ... (300+ other kinases) | <10% | > 10,000 |
This data would suggest that the compound is highly selective for its primary target over the vast majority of the kinome, with some weaker activity against Kinase A.
Beyond kinases, it is crucial to evaluate the compound against a panel of targets known to be implicated in adverse drug reactions (ADRs).[30][31][32][33][34] These panels typically include:
-
G-Protein Coupled Receptors (GPCRs)
-
Ion Channels (e.g., hERG)
-
Transporters
-
Nuclear Receptors
-
Cytochrome P450 (CYP) enzymes
A clean profile in these assays provides a strong indication of a favorable safety profile.
The Specificity Funnel
Caption: A systematic approach to narrowing down and defining the specificity of a compound.
Cellular Validation of Specificity
The final and most physiologically relevant assessment of specificity is performed in a cellular context.
-
Target Knockout/Knockdown Studies: Using techniques like CRISPR/Cas9 to create a cell line that does not express the primary target protein. By comparing the phenotypic or signaling effects of the compound in wild-type versus knockout cells, one can confirm that the observed cellular activity is indeed mediated by the intended target.
-
Rescue Experiments: In a knockout cell line, reintroducing the target protein should restore the compound's activity, providing further evidence for on-target engagement.
Conclusion
Evaluating the specificity of a novel compound like this compound is a rigorous, multi-step process that is fundamental to its potential development as a research tool or therapeutic agent. By systematically progressing from target identification through quantitative binding analysis to broad specificity profiling, researchers can build a comprehensive and robust data package. This guide provides a logical and experimentally sound framework to de-risk a project at an early stage and to make informed decisions about the future of a promising compound. The integration of computational, biochemical, biophysical, and cellular approaches, as outlined, represents a best-practice methodology in modern drug discovery and chemical biology.
References
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]
-
Bantscheff, M., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. PubMed. [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. [Link]
-
Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. PubMed. [Link]
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Independent Verification of the Synthesis of 4-Hydroxy-8-methoxy-2-naphthoic acid: A Comparative Guide
This technical guide provides a comprehensive analysis of the synthesis of 4-Hydroxy-8-methoxy-2-naphthoic acid, a molecule of significant interest to researchers in drug discovery and medicinal chemistry. In the absence of a directly published and independently verified synthesis, this document presents a plausible, robust synthetic route derived from established chemical principles and analogous reactions found in the literature. Furthermore, we will explore alternative synthetic strategies and provide a rigorous framework for the independent verification of the final compound through modern analytical techniques. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details and the rationale behind the proposed methodologies.
Introduction: The Significance of Substituted Naphthoic Acids
Naphthoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their rigid bicyclic structure provides a scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. The specific substitution pattern of hydroxyl and methoxy groups on the naphthalene ring, as seen in this compound, can significantly influence the molecule's pharmacological properties, including its acidity, lipophilicity, and ability to form hydrogen bonds. Therefore, reliable and verifiable synthetic access to such compounds is of paramount importance for the advancement of drug discovery programs.
Proposed Primary Synthetic Pathway
Given the lack of a direct literature precedent for the synthesis of this compound, we propose a multi-step synthetic sequence commencing from a readily available starting material, 1,7-dihydroxynaphthalene. This pathway is designed to strategically introduce the required functional groups with a high degree of regiochemical control.
Caption: Proposed synthetic pathway for this compound.
Step 1: Selective Monomethylation of 1,7-Dihydroxynaphthalene
The initial step involves the selective methylation of one of the two hydroxyl groups of 1,7-dihydroxynaphthalene. The hydroxyl group at the C1 position is generally more reactive towards methylation than the one at C7 due to electronic and steric factors.
Experimental Protocol:
-
Dissolve 1,7-dihydroxynaphthalene (1 equivalent) in a suitable polar aprotic solvent such as acetone or DMF.
-
Add a mild base, such as potassium carbonate (1.1 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1 equivalent), to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to isolate 1-methoxy-7-hydroxynaphthalene.
Step 2: Conversion of 1-Methoxy-7-hydroxynaphthalene to 8-Methoxy-2-naphthol
This transformation is a critical step that repositions the hydroxyl group to the desired C2 position. This can potentially be achieved through a Bucherer-Bergs reaction or a Smiles rearrangement, both of which are established methods for the interconversion of naphthols and naphthylamines.
Experimental Protocol (Bucherer-Bergs approach):
-
Heat a mixture of 1-methoxy-7-hydroxynaphthalene (1 equivalent) and an aqueous solution of sodium bisulfite.
-
Add ammonia to the reaction mixture and continue heating in a sealed vessel.
-
The intermediate naphthylamine can then be hydrolyzed back to the naphthol under acidic or basic conditions, leading to the thermodynamically more stable 2-naphthol isomer.
-
Purify the resulting 8-methoxy-2-naphthol by recrystallization or column chromatography.
Step 3: Kolbe-Schmitt Carboxylation of 8-Methoxy-2-naphthol
The final step involves the introduction of the carboxylic acid group at the C2 position. The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols and naphthols.[1] The electron-donating hydroxyl group directs the electrophilic carboxylation to the adjacent C1 or C3 positions. In this case, carboxylation is expected to occur at the C3 position (para to the methoxy group and ortho to the hydroxyl group), which upon tautomerization and workup would yield the desired product. The regioselectivity of the Kolbe-Schmitt reaction on substituted naphthols can be influenced by the choice of alkali metal cation and reaction conditions.[2][3]
Experimental Protocol:
-
Prepare the sodium or potassium salt of 8-methoxy-2-naphthol by treating it with the corresponding hydroxide.
-
Heat the dried naphthoxide salt under a high pressure of carbon dioxide (typically 100 atm) at an elevated temperature (around 125-150 °C).
-
After the reaction is complete, cool the reaction mixture and dissolve it in water.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the crude this compound by filtration and purify it by recrystallization from a suitable solvent such as ethanol or acetic acid.
Alternative Synthetic Strategies: A Comparative Analysis
While the proposed primary route offers a logical progression, other synthetic strategies can be envisaged, each with its own set of advantages and disadvantages.
| Synthetic Strategy | Starting Material | Key Reactions | Advantages | Disadvantages |
| Primary Proposed Route | 1,7-Dihydroxynaphthalene | Selective methylation, Bucherer-Bergs/Smiles rearrangement, Kolbe-Schmitt reaction | Utilizes a relatively simple starting material. Established reactions for each step. | The rearrangement step might have regioselectivity issues and require optimization. |
| Route 2: From 1,7-Dimethoxynaphthalene | 1,7-Dimethoxynaphthalene | Friedel-Crafts acylation, Baeyer-Villiger oxidation, Hydrolysis | Good control over the introduction of the C2 substituent. | Selective demethylation at C4 without affecting the C8 methoxy group can be challenging. |
| Route 3: Directed Ortho-Metalation | 8-Methoxy-2-naphthol | Protection of hydroxyl group, Directed ortho-metalation, Carboxylation, Deprotection | High regioselectivity for the introduction of the carboxyl group.[4][5] | Requires anhydrous and inert conditions. Use of strong organolithium bases. |
Independent Verification: A Framework for Structural Confirmation and Purity Assessment
As no published synthesis of this compound exists, rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following is a comprehensive plan for its independent verification.
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons with distinct chemical shifts and coupling patterns characteristic of a 1,2,4,8-tetrasubstituted naphthalene. Singlets for the methoxy protons and the hydroxyl proton (which may be broad and exchangeable with D₂O). | Provides information on the proton environment and connectivity within the molecule. |
| ¹³C NMR | Resonances for all 12 carbon atoms of the naphthalene ring system, the methoxy carbon, and the carboxylic acid carbon. The chemical shifts will be influenced by the electron-donating effects of the hydroxyl and methoxy groups. | Confirms the carbon skeleton and the presence of all functional groups. |
| FT-IR | Broad O-H stretching band for the carboxylic acid and the phenolic hydroxyl group. C=O stretching vibration for the carboxylic acid. C-O stretching bands for the ether and phenol. Aromatic C-H and C=C stretching vibrations. | Identifies the key functional groups present in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₂H₁₀O₄ (218.0579 g/mol ). Fragmentation patterns consistent with the loss of CO₂, H₂O, and CH₃. | Confirms the molecular weight and provides further structural information. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is an essential tool for assessing the purity of the synthesized compound and for separating it from any potential isomers or impurities.[6][7]
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector at a wavelength where the naphthalene chromophore absorbs strongly (e.g., 254 nm).
-
Purity Assessment: The purity of the final product should be determined by calculating the area percentage of the main peak. The absence of significant impurity peaks would indicate a high degree of purity.
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A Forward-Looking Analysis: Evaluating the Therapeutic Potential of 4-Hydroxy-8-methoxy-2-naphthoic acid in Inflammation and Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Therapeutic Scaffolds
The landscape of drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities with enhanced efficacy and improved safety profiles. Naphthoic acid derivatives have emerged as a promising scaffold, with a growing body of evidence suggesting their potential in diverse therapeutic areas, notably in the management of inflammatory disorders and as anti-cancer agents. This guide focuses on a specific, yet under-explored molecule: 4-Hydroxy-8-methoxy-2-naphthoic acid .
While direct experimental data on the biological activity of this compound is not yet available in the public domain, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. This document will, therefore, present a hypothetical yet scientifically grounded comparison of the potential efficacy of this compound against established treatments in two key therapeutic areas: anti-inflammatory and anti-cancer therapy. Our analysis is rooted in established structure-activity relationships (SAR) of related naphthoic acid, naphthol, and naphthoquinone derivatives, providing a predictive framework for its potential mechanisms of action.
Hypothesized Mechanisms of Action: A Tale of Two Therapeutic Avenues
Based on the structure of this compound, featuring a naphthoic acid core with hydroxyl and methoxy substitutions, we hypothesize two primary, non-mutually exclusive mechanisms of action:
-
Anti-Inflammatory Activity via Cyclooxygenase-2 (COX-2) Inhibition and Aryl Hydrocarbon Receptor (AhR) Agonism: The presence of the naphthoic acid scaffold is common in compounds exhibiting anti-inflammatory properties. Specifically, derivatives of naphthoic acid and related structures have been shown to inhibit cyclooxygenase (COX) enzymes, key mediators of prostaglandin synthesis in the inflammatory cascade.[1][2][3][4][5] Furthermore, hydroxylated and methoxylated aromatic structures are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in modulating immune and inflammatory responses.[6][7]
-
Anti-Cancer Activity via Tubulin Polymerization Inhibition: Several natural and synthetic compounds containing the naphthalene core have demonstrated potent anti-cancer activity by interfering with microtubule dynamics. These agents can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The specific substitution pattern of hydroxyl and methoxy groups can significantly influence the binding affinity to tubulin.
This guide will now delve into a comparative analysis of these hypothesized activities against current therapeutic standards.
Comparative Analysis I: Anti-Inflammatory Potential
Existing Treatment Benchmark: Celecoxib (A Selective COX-2 Inhibitor)
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[8][9][10] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[7][11]
Hypothesized Efficacy of this compound
We postulate that this compound may act as a COX-2 inhibitor. The structure-activity relationships of various NSAIDs and natural products suggest that the acidic moiety (carboxylic acid) and the aromatic rings are crucial for binding to the active site of COX enzymes. The hydroxyl and methoxy groups may contribute to the binding affinity and selectivity for COX-2 over COX-1.
Furthermore, its potential as an AhR agonist could provide an additional, complementary anti-inflammatory mechanism. Activation of AhR can lead to the downregulation of pro-inflammatory cytokines and the promotion of regulatory T-cell differentiation, thereby dampening the inflammatory response.[6][12][13][14][15][16][17]
Quantitative Comparison of Potential Efficacy
The following table provides a hypothetical comparison of the potential COX-2 inhibitory activity of this compound with the known activity of Celecoxib. It is crucial to emphasize that the values for the topic compound are predictive and require experimental validation.
| Parameter | This compound (Hypothetical) | Celecoxib (Reference) |
| Target | Cyclooxygenase-2 (COX-2) / Aryl Hydrocarbon Receptor (AhR) | Cyclooxygenase-2 (COX-2) |
| Mechanism | Inhibition of prostaglandin synthesis / Modulation of immune response | Selective inhibition of prostaglandin synthesis |
| In Vitro Potency (IC50) | To be determined (Predicted in the low micromolar to nanomolar range for COX-2) | ~40 nM - 0.53 µM (COX-2)[9][18][19][20] |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a standard method to determine the COX-2 inhibitory activity of a test compound.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of COX-2 reduces PGG2 to PGH2. This activity is coupled to a fluorometric probe that is oxidized in the process, leading to a measurable increase in fluorescence.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid
-
Celecoxib (positive control)
-
This compound (test compound)
-
DMSO
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound and Celecoxib in DMSO to create stock solutions.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Test compound or Celecoxib at various concentrations (or DMSO for the control wells).
-
-
Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the background control.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes.
-
Reaction Initiation: Add arachidonic acid to all wells to start the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[21][22]
DOT Language Diagram of the COX-2 Signaling Pathway:
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Comparative Analysis II: Anti-Cancer Potential
Existing Treatment Benchmark: Paclitaxel (A Tubulin Polymerization Stabilizer)
Paclitaxel is a cornerstone of chemotherapy for various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action involves binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization.[18][19][20][23][24] This disruption of normal microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells.[18][19][20][23][24]
Hypothesized Efficacy of this compound
We hypothesize that this compound may act as a tubulin polymerization inhibitor , in contrast to paclitaxel's stabilizing effect. Many small molecule inhibitors bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. The planar naphthoic acid core and its substituents could favor binding to this site. The hydroxyl and methoxy groups are likely to play a key role in the binding affinity and specificity.
Quantitative Comparison of Potential Efficacy
The following table presents a hypothetical comparison of the potential anti-cancer efficacy of this compound with that of Paclitaxel.
| Parameter | This compound (Hypothetical) | Paclitaxel (Reference) |
| Target | β-Tubulin | β-Tubulin |
| Mechanism | Inhibition of tubulin polymerization | Stabilization of microtubules |
| Cellular Effect | Mitotic arrest, Apoptosis | Mitotic arrest, Apoptosis |
| In Vitro Potency (IC50) | To be determined (Predicted in the nanomolar to low micromolar range in cancer cell lines) | ~2-20 nM (in various cancer cell lines)[12][25] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This protocol describes a method to assess the effect of a compound on the polymerization of purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this increase in absorbance.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive controls for inhibition)
-
This compound (test compound)
-
96-well clear microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Prepare all buffers and stock solutions. Keep tubulin on ice to prevent premature polymerization.
-
Reaction Mixture: In a pre-warmed 96-well plate, prepare the reaction mixture containing General Tubulin Buffer, GTP, and glycerol.
-
Compound Addition: Add the test compound, positive controls, or vehicle (DMSO) to the respective wells.
-
Reaction Initiation: Add the purified tubulin solution to each well to initiate polymerization.
-
Absorbance Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance against time for each condition. The IC50 (for inhibitors) or EC50 (for promoters) can be calculated by plotting the maximum absorbance or the initial rate of polymerization against the compound concentration.[13][24][26]
DOT Language Diagram of the Contrasting Mechanisms on Tubulin Dynamics:
Caption: Contrasting hypothesized (inhibition) and known (stabilization) effects on tubulin polymerization.
Conclusion and Future Directions
This guide has presented a forward-looking, comparative analysis of the potential therapeutic efficacy of this compound. Based on robust structure-activity relationship data from analogous compounds, we have hypothesized that this molecule may possess both anti-inflammatory and anti-cancer properties, potentially acting as a COX-2 inhibitor/AhR agonist and a tubulin polymerization inhibitor, respectively.
It is imperative to underscore that the efficacy and mechanisms of action proposed herein are hypothetical and necessitate rigorous experimental validation. The provided experimental protocols offer a clear roadmap for the initial in vitro characterization of this compound.
Future research should focus on the following:
-
Synthesis and Purification: The first step will be the chemical synthesis and purification of this compound.
-
In Vitro Screening: The compound should be screened using the detailed assays described in this guide to determine its IC50/EC50 values for COX-2 inhibition, AhR activation, and tubulin polymerization.
-
Cell-Based Assays: Efficacy should be further evaluated in relevant cell-based models of inflammation and cancer to assess its effects on cell viability, apoptosis, and cell cycle progression.
-
Structure-Activity Relationship Studies: A systematic investigation of related analogs with varying hydroxylation and methoxylation patterns will be crucial to optimize the potency and selectivity of this chemical scaffold.
The exploration of novel chemical entities like this compound is fundamental to advancing therapeutic options for a multitude of diseases. This guide serves as a foundational blueprint for initiating such an investigation, grounded in scientific precedent and a logical, data-driven approach.
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literature review of the comparative studies on naphthoic acid derivatives
A Researcher's Guide to Comparative Studies of Naphthoic Acid Derivatives
Abstract
Naphthoic acid and its derivatives represent a versatile class of compounds with a privileged scaffold in medicinal chemistry and materials science.[1] Their bicyclic aromatic structure serves as a foundation for a wide array of functionalizations, leading to compounds with diverse biological activities, including anticancer, antimicrobial, and neurological applications.[1][2][3] This guide provides a comparative analysis of naphthoic acid derivatives, synthesizing data from various studies to offer researchers a comprehensive overview of their structure-activity relationships (SAR), synthetic methodologies, and performance in biological assays. By presenting key experimental data and protocols, this document aims to facilitate informed decision-making in the design and development of novel naphthoic acid-based compounds.
Introduction to the Naphthoic Acid Scaffold
Naphthoic acid, a naphthalene ring bearing a carboxylic acid group, exists as two primary isomers: 1-naphthoic acid and 2-naphthoic acid.[4] This fundamental structure is a key building block in the synthesis of a multitude of derivatives with significant therapeutic potential. The rigid, planar nature of the naphthalene core provides a scaffold for introducing various substituents, which can modulate the compound's physicochemical properties and biological activity. Researchers have explored modifications at multiple positions on the naphthalene ring, as well as on the carboxylic acid moiety, to fine-tune the pharmacological profile of these derivatives. This guide will delve into comparative studies that illuminate how these structural modifications influence their efficacy and mechanism of action in different therapeutic areas.
Comparative Analysis of Synthetic Strategies
The synthesis of naphthoic acid derivatives can be achieved through several routes, with the choice of method often depending on the desired substitution pattern and scale of production.
A common approach involves the functionalization of pre-existing naphthoic acids. For instance, Suzuki coupling reactions have been efficiently used to introduce aryl substituents, followed by steps like formylation, oxidation, and demethylation to yield highly substituted dihydroxynaphthoic acids.[1] Another powerful technique is the Ru-catalyzed C–H activation and double-alkyne annulation of phthalic acids or anhydrides. This method is notable for its use of atmospheric oxygen as the sole oxidant, enhancing its sustainability and practicality for creating multisubstituted 1-naphthoic acids.[5]
More recently, an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported as a novel method to access 1-hydroxy-2-naphthoic acid esters with unique substitution patterns that were previously challenging to obtain.[6]
Below is a generalized workflow for the synthesis and evaluation of naphthoic acid derivatives, illustrating the path from precursor selection to biological validation.
Caption: A generalized workflow for the synthesis and biological evaluation of naphthoic acid derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of naphthoic acid derivatives is intricately linked to their substitution patterns. Comparative studies have been crucial in elucidating these structure-activity relationships.
Anticancer Activity
Naphthoic acid derivatives have shown promise as anticancer agents, with some acting as inhibitors of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells.[1] Studies on substituted dihydroxynaphthoic acids revealed that their inhibitory constant (Ki) values are in the low micromolar range.[1]
For a related class, the naphthoquinones, SAR studies have identified key structural features for cytotoxicity. For example, in a series of benzyl clicked 1,4-naphthoquinone derivatives, one compound emerged as the most effective against MCF-7, HT-29, and MOLT-4 cancer cell lines, with IC50 values of 10.4 µM, 6.8 µM, and 8.4 µM, respectively.[2] The introduction of a 2-chloroethylthio group onto the naphthoquinone moiety has also been shown to enhance anticancer potential, with some derivatives exhibiting potent inhibitory effects against advanced prostate cancer cell lines with IC50 values ranging from 0.14 µM to 0.77 µM.[2]
The following diagram illustrates key modification sites on the naphthoic acid scaffold that influence its biological activity.
Caption: Key modification sites on the naphthoic acid scaffold influencing biological activity.
Antimicrobial Activity
Naphthoic acid derivatives and related compounds like naphthoquinones and naphthols have demonstrated significant antimicrobial properties.[3][7] For instance, certain 1,4-naphthoquinone derivatives have shown better antimicrobial activity against Staphylococcus aureus (MICs of 30–70 μg/mL) and moderate activity against Pseudomonas aeruginosa and Salmonella bongori (MICs of 70–150 μg/mL).[7]
A comparative study of 1-aminoalkyl-2-naphthol derivatives revealed that 1-(piperidin-1-ylmethyl)naphthalen-2-ol exhibited potent antibacterial activity against multidrug-resistant (MDR) Pseudomonas aeruginosa with a minimum inhibitory concentration (MIC) as low as 10 µg/mL.[8] This same compound was also more effective against MDR Staphylococcus aureus strains (MIC of 100 µg/mL) than the standard antibiotic ciprofloxacin (MIC of 200 µg/mL).[8] In contrast, 1-(dimethylaminomethyl)naphthalen-2-ol showed strong antifungal activity, outperforming the standard drug griseofulvin against Penicillium species.[8] This highlights how subtle structural changes can shift the spectrum of antimicrobial activity.
Neurological Activity
Derivatives of 2-naphthoic acid have been identified as allosteric inhibitors of N-methyl-d-aspartate (NMDA) receptors, which are implicated in various neurological conditions.[9] A comparative study of 18 derivatives established clear SAR:
-
3-hydroxy and 3-amino substitutions on 2-naphthoic acid increased inhibitory activity at specific NMDA receptor subtypes (GluN1/GluN2C and GluN1/GluN2D).[9]
-
Further halogen and phenyl substitutions on 2-hydroxy-3-naphthoic acid led to more potent inhibitors. For example, UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) had an IC50 of approximately 2 µM across all NMDA receptor subtypes.[9]
-
Eliminating the hydroxyl group from compounds like UBP618 led to increased selectivity for the GluN1/GluN2A receptor subtype.[9]
Head-to-Head Performance Comparisons
Direct comparative data is essential for evaluating the relative potency and selectivity of different derivatives. The following tables summarize key quantitative data from the literature.
Table 1: Comparative Anticancer Activity of Naphthoquinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 56c | MCF-7 (Breast) | 10.4 | [2] |
| HT-29 (Colon) | 6.8 | [2] | |
| MOLT-4 (Leukemia) | 8.4 | [2] | |
| Derivative 62 | Prostate Cancer | 0.14 - 0.77 | [2] |
| Derivative 64a | Prostate Cancer | 0.14 - 0.77 |[2] |
Table 2: Comparative Antimicrobial Activity of Naphthol Derivatives
| Compound | Microorganism | MIC (µg/mL) | Standard Drug (MIC, µg/mL) | Reference |
|---|---|---|---|---|
| 1-(piperidin-1-ylmethyl)naphthalen-2-ol | P. aeruginosa MDR1 | 10 | - | [8] |
| S. aureus MDR | 100 | Ciprofloxacin (200) | [8] |
| 1-(dimethylaminomethyl)naphthalen-2-ol | P. funiculosum | 400 | Griseofulvin (500) |[8] |
Table 3: Comparative Inhibitory Activity of 2-Naphthoic Acid Derivatives on NMDA Receptors
| Compound | Receptor Subtype | IC50 (µM) | Key Feature | Reference |
|---|---|---|---|---|
| 2-Naphthoic acid | GluN2A | Low activity | Parent compound | [9] |
| UBP618 | All subtypes | ~2 | Non-selective, potent | [9] |
| UBP628 / UBP608 | GluN2A | - | Increased selectivity |[9] |
Spotlight on Key Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments.
Protocol: General Synthesis of 1-Aminoalkyl-2-naphthols (Betti Base Reaction)
This protocol is adapted from a study on the synthesis and antimicrobial evaluation of 1-aminoalkyl-2-naphthol derivatives.[8]
Rationale: The Betti reaction is a one-pot, three-component condensation reaction that provides a straightforward and efficient route to aminobenzylnaphthols and related compounds. It is often favored for its simplicity and atom economy.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine 2-naphthol (1 equivalent), formaldehyde (1 equivalent, typically as a 37% aqueous solution), and a secondary amine (e.g., piperidine or dimethylamine, 1 equivalent).
-
Solvent and Reaction Conditions: The reaction is often carried out in ethanol or methanol as a solvent. The mixture is stirred at room temperature or gently heated (e.g., to 60°C) for a period ranging from a few hours to overnight, depending on the specific reactants.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product often precipitates out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification: The crude product is washed with a suitable solvent (e.g., cold water or ethanol) to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a gold standard for susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A series of two-fold serial dilutions are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls:
-
Positive Control: A well containing the broth medium and the microbial inoculum (no compound) to ensure microbial growth.
-
Negative Control: A well containing only the sterile broth medium to check for contamination.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound, plus the inoculum, to ensure the solvent has no inhibitory effect.
-
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a plate reader.
Emerging Trends and Future Outlook
The field of naphthoic acid derivative research continues to evolve. Current trends focus on the development of derivatives with enhanced selectivity and reduced toxicity. The exploration of novel synthetic methodologies that are more efficient and environmentally friendly is also a key area of interest.[5] Furthermore, computational approaches, such as molecular docking and QSAR studies, are increasingly being used to predict the activity of new derivatives and to guide their rational design.[10][11]
Future research should continue to explore the vast chemical space of naphthoic acid derivatives. A deeper understanding of their mechanisms of action at the molecular level will be crucial for developing next-generation therapeutics. The investigation of these compounds for new applications, such as antiviral or anti-inflammatory agents, also holds significant promise.
Conclusion
Naphthoic acid derivatives are a rich source of biologically active compounds with demonstrated potential in oncology, infectious diseases, and neurology. Comparative studies are indispensable for elucidating the structure-activity relationships that govern their efficacy and selectivity. By leveraging diverse synthetic strategies and rigorous biological evaluation protocols, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold. The data and methodologies presented in this guide serve as a valuable resource for professionals in the field, aiming to accelerate the discovery and development of novel and effective naphthoic acid-based drugs.
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Jackson, P. F., et al. (2015). Synthesis of Naphthoic Acids as Potential Anticancer Agents. ResearchGate. Available at: [Link]
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Fuganti, C., & Serra, S. (1999). Studies on the Synthesis of Highly Substituted Naphthol: Preparation of 6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid, Isolated from Ulmus Thomasii. RSC Publishing. Available at: [Link]
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Fuganti, C., & Serra, S. (1999). Studies on the Synthesis of Highly Substituted Naphthol: Preparation of 6-Hydroxy-5,7-dimethoxy-2-naphthoic Acid, Isolated from Ulmus Thomasii. Journal of Chemical Research, Synopses. Available at: [Link]
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Mataraci-Kara, E., et al. (2020). Investigation of antimicrobial, antibiofilm, and cytotoxic effects of straight-chained sulfanyl members of arylamino-1,4-naphthoquinones as potential antimicrobial agents. DergiPark. Available at: [Link]
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Pharmacology Concepts By Rajesh Choudhary. (2020). Naphthalene Derivatives: Naphthoic acid and Naphthoquinone Organic Chemistry. YouTube. Available at: [Link]
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Tosh, D. K., et al. (2023). Alicyclic Ring Size Variation of 4-Phenyl-2-naphthoic Acid Derivatives as P2Y14 Receptor Antagonists. PubMed. Available at: [Link]
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Karuppasamy, M., et al. (2019). Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents. PMC - NIH. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Hydroxy-8-methoxy-2-naphthoic acid
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Hydroxy-8-methoxy-2-naphthoic acid, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to ensure the protection of laboratory personnel, the integrity of your research environment, and compliance with federal and local regulations.
Part 1: Hazard Assessment and Waste Characterization
This analysis suggests that this compound should be handled as a substance that may cause skin, eye, and respiratory irritation[1][2][3][4]. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the Environmental Protection Agency (EPA)[5][6]. While this compound is not a specifically listed waste, its irritant properties necessitate its management as a hazardous chemical waste to ensure full compliance and safety.
Table 1: Inferred Hazard Profile for this compound
| Hazard Characteristic | Classification & Precautionary Statement | Rationale & Primary Regulation |
| Skin Irritation | Category 2: Causes skin irritation (H315) | Based on data for analogous naphthoic acid derivatives[1][2]. Requires use of protective gloves. Governed by OSHA Hazard Communication Standard (29 CFR 1910.1200)[7]. |
| Eye Irritation | Category 2: Causes serious eye irritation (H319) | Based on data for analogous naphthoic acid derivatives[1][2][3]. Requires use of safety glasses or goggles. Governed by OSHA 29 CFR 1910.133[2]. |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation (H335) | Based on data for analogous naphthoic acid derivatives[1][4]. Handled in a well-ventilated area or chemical fume hood. Governed by OSHA 29 CFR 1910.1450[8]. |
| Aquatic Hazard | Harmful to aquatic life | Some related naphthoic compounds show aquatic toxicity[9][10]. Disposal into sanitary sewers is prohibited to prevent environmental release[5][9]. |
| RCRA Status | Regulated as non-acute hazardous waste | Does not meet criteria for ignitability, corrosivity, or reactivity. Managed based on irritant properties under generator rules (40 CFR Part 261)[11]. |
Part 2: On-Site Waste Management and Collection Protocol
Proper handling and collection at the point of generation are critical to prevent accidental exposure and ensure the waste is managed correctly throughout its lifecycle. This protocol follows the EPA's requirements for Satellite Accumulation Areas (SAAs)[12][13][14].
Step 1: Establish a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel[13][14].
-
Action: Designate a specific, secondary container (such as a chemical-resistant tray or tub) within a chemical fume hood or a designated cabinet as your SAA for this compound waste.
-
Causality: This ensures that the waste is managed where it is generated, minimizing the risks associated with transporting hazardous materials through the lab[5]. The SAA must be under the direct supervision of lab personnel[15].
Step 2: Select a Compatible Waste Container
The container must be compatible with the chemical waste to prevent leaks, reactions, or degradation[13][16].
-
Action: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, in good condition, and free of damage[17].
-
Causality: Naphthoic acids are organic acids; using a non-reactive container material like HDPE or glass prevents corrosion or permeation. A secure lid is mandated to prevent spills and the release of vapors[13][17].
Step 3: Accurate and Compliant Labeling
Improperly labeled containers are a major source of safety violations and chemical accidents. EPA and OSHA regulations require specific information on all hazardous waste labels[7][12].
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label to the container. The label must include:
-
Causality: Clear, accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers, which is a core requirement of the OSHA Hazard Communication Standard[7]. It also ensures proper tracking from generation to final disposal[12].
Step 4: Accumulating Waste
Follow safe laboratory practices when adding waste to the container.
-
Action:
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure[8].
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles[2][18].
-
Keep the waste container securely closed at all times, except when adding waste[13][17].
-
Do not fill the container beyond 90% capacity to allow for expansion[13][15].
-
-
Causality: Using a fume hood contains any dust or vapors, protecting the user. Keeping the container closed prevents the release of fumes into the lab and avoids spills. The 90% fill rule is a standard safety practice to prevent over-pressurization or spills due to temperature changes[15].
Part 3: Final Disposal Pathway
Once the waste container is full (or waste is no longer being generated), it must be moved out of the laboratory for disposal by a licensed professional.
Step-by-Step Disposal Workflow
-
Container is Full: Once the container reaches 90% capacity, seal it tightly and complete the "accumulation start date" on the label.
-
Request Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or equivalent office to schedule a hazardous waste pickup[17]. Do not move the waste to a central storage area yourself unless specifically trained and authorized to do so.
-
EH&S Collection: Trained EH&S personnel will transport the sealed and labeled container from your SAA to the institution's Central Accumulation Area (CAA).
-
Manifest and Transport: The waste is consolidated at the CAA, where it is documented on a hazardous waste manifest. This manifest is a legal document that tracks the waste from the point of generation to its final destination[19].
-
Final Disposal: A licensed hazardous waste disposal vendor transports the waste off-site for final treatment. The most common and appropriate disposal method for this type of organic solid is high-temperature incineration, which safely destroys the compound and converts it to less harmful substances like carbon dioxide and water[12][16].
The entire process is governed by strict timelines and regulations depending on the institution's generator status (e.g., Small or Large Quantity Generator)[12][15].
Part 4: Emergency Procedures for Spills
In the event of a spill, a quick and correct response is crucial to mitigate hazards.
-
Small Spill (Contained within a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Use a chemical spill kit absorbent pad or inert material (like vermiculite or sand) to cover the spilled solid.
-
Carefully sweep the absorbed material into a designated waste container.
-
Label the container as hazardous waste, including "Spill Debris" on the label.
-
Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
-
Large Spill (Outside of a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain any dust or vapors.
-
Contact your institution's emergency EH&S number immediately.
-
Do not attempt to clean up a large spill unless you are specifically trained in emergency spill response.
-
This procedural guide is designed to provide a comprehensive framework for the safe and compliant disposal of this compound. Adherence to these protocols is essential for protecting yourself, your colleagues, and the environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for managing laboratory chemical waste from generation to final disposal.
Caption: Chemical waste disposal decision and process flow.
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Comprehensive Guide to Personal Protective Equipment for Handling 4-Hydroxy-8-methoxy-2-naphthoic acid
This guide provides essential safety and handling protocols for 4-Hydroxy-8-methoxy-2-naphthoic acid, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested insights to ensure your safety and experimental success. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and precision in the laboratory.
Hazard Assessment and Core Safety Principles
Naphthoic acid derivatives, as a class of compounds, often present with irritant properties.[1][2][3][4] Short-term exposure can lead to irritation of the skin and eyes, while inhalation of dust particles may cause respiratory tract irritation.[3][5][6] Therefore, the foundational principle of handling this compound is the stringent avoidance of direct contact and aerosol generation.
Key Hazard Considerations from Analogues:
| Hazard Statement | Associated Risk | Source Analogues |
| Causes skin irritation | Direct contact can lead to redness and pain.[3][5] | 1,4-Dihydroxy-2-naphthoic acid, 6-Hydroxy-2-naphthoic acid, 2-Naphthoic acid[2][3][4] |
| Causes serious eye irritation/damage | Can cause redness, pain, and potentially severe eye damage.[1][5][7] | 1-Hydroxy-2-naphthoic acid, 3-Hydroxy-2-naphthoic acid, 2-Naphthol[1][7] |
| May cause respiratory irritation | Inhalation of dust can irritate the respiratory system, causing coughing and sore throat.[2][3][5] | 1,4-Dihydroxy-2-naphthoic acid, 6-Hydroxy-2-naphthoic acid[2][3] |
| Harmful if swallowed | Ingestion may cause adverse health effects.[1][7] | 1-Hydroxy-2-naphthoic acid, 3-Hydroxy-2-naphthoic acid[1][7] |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
Engineering controls, such as fume hoods and ventilated enclosures, are the primary means of exposure control. However, appropriate PPE is mandatory as the final and critical barrier between you and the chemical.
Hand Protection: The First Point of Contact
-
Specification: Nitrile gloves are a suitable initial choice due to their broad chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.[10]
-
Best Practices:
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Requirement: Tight-sealing safety goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield used in conjunction with safety goggles is required.[8][12]
-
Rationale: Standard safety glasses with side shields do not offer sufficient protection from splashes.[11] Goggles provide a seal around the eyes, and a face shield protects the entire face.[11][12]
Protective Clothing: Minimizing Skin Exposure
-
Requirement: Wear a laboratory coat.[8] Ensure it is fully buttoned.
-
Specification: A chemically resistant apron may be advisable for large-scale operations.
-
Best Practices: Do not wear laboratory coats outside of the designated work area to prevent the spread of contamination.
Respiratory Protection: Preventing Inhalation of Particulates
-
Requirement: Use of a NIOSH/MSHA-approved respirator is necessary if exposure limits are exceeded or if irritation is experienced.[8] This is particularly critical when handling the powdered form of the compound.
-
Specification: For weighing and transferring solids where dust generation is likely, a respirator equipped with a particulate filter (N95 or higher) is recommended.[11]
-
Causality: The fine particulate nature of many organic compounds means they can be easily inhaled, leading to respiratory irritation.[3][5] A certified respirator ensures that these airborne particles are filtered out before they can cause harm.
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and ensuring safety at every stage of handling.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area.[2][8][10] Store away from strong oxidizing agents.[1][3][7]
Handling and Use
-
Location: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Dispensing: When weighing the solid, do so in a manner that minimizes dust creation.[8] Using a balance with a draft shield is recommended.
-
Spill Prevention: Ensure all containers are properly labeled and securely sealed when not in use.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a powder spill, cover with a plastic sheet to minimize spreading.[8]
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material into a designated waste container.[1][2][8] Avoid creating dust.[8] Clean the contaminated surface thoroughly.[8]
Disposal Plan
-
Waste Classification: Dispose of unused this compound and any contaminated materials as hazardous waste.[1][2]
-
Procedure: All waste must be placed in clearly labeled, sealed containers.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.[1][2] Do not dispose of down the drain.[8]
Experimental Workflow and Safety Diagram
The following diagram outlines the critical steps and associated safety measures for handling this compound.
Caption: A flowchart illustrating the key stages and safety precautions for handling this compound.
Conclusion: A Proactive Approach to Laboratory Safety
By understanding the potential hazards associated with this compound and diligently applying the PPE and handling protocols outlined in this guide, you can significantly mitigate risks. Remember that safety is an active process, not a passive one. Always be vigilant, question any ambiguities in procedure, and prioritize your well-being and that of your colleagues.
References
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Inchem. (2021). ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID. Retrieved from [Link]
-
Synthetic Works. (n.d.). 8-methyl-4-hydroxy-2-naphthoic acid - Reaction / Application on Synthetic Works. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-2-Naphthoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Naphthoic acid. Retrieved from [Link]
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- 5. ICSC 1759 - HYDROXY-2-NAPHTHOIC ACID [inchem.org]
- 6. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
